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  • Product: 2-Amino-2-(4-methylphenyl)ethanol
  • CAS: 157142-48-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-Amino-2-(4-methylphenyl)ethanol: Strategies, Methodologies, and Applications

Abstract 2-Amino-2-(4-methylphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its vicinal amino alcohol motif, attached to a substituted phenyl ring, makes it an i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-2-(4-methylphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its vicinal amino alcohol motif, attached to a substituted phenyl ring, makes it an important intermediate for creating complex, biologically active molecules. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comparative analysis of classical and modern catalytic methods. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols for key transformations, and present data in a clear, accessible format. This document is intended for researchers, chemists, and process development professionals engaged in the field of organic synthesis and drug discovery.

Introduction and Strategic Importance

2-Amino-2-(4-methylphenyl)ethanol, a derivative of phenylethanolamine, possesses a stereogenic center that is often crucial for conferring specific biological activity in target molecules. Its structural analogues are known to serve as intermediates for pharmaceuticals, particularly those targeting neurological disorders, and as chiral auxiliaries in asymmetric synthesis.[1] The strategic importance of this compound lies in its dual functionality—the amine and alcohol groups—which allows for a wide range of subsequent chemical modifications.

The primary challenge and focus of its synthesis often lie in controlling the stereochemistry at the benzylic carbon bearing the amino group. Therefore, synthetic strategies can be broadly categorized into two domains: the synthesis of the racemic mixture followed by resolution, and the more elegant and efficient asymmetric synthesis to directly yield an enantiomerically enriched product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 2-Amino-2-(4-methylphenyl)ethanol reveals several potential starting materials and key bond disconnections. The most common approaches hinge on forming the C-N or C-O bond, or on the reduction of carbonyl and nitro/azido functionalities of a pre-assembled carbon skeleton.

G cluster_A Pathway A: Reduction of α-Functionalized Ketones cluster_B Pathway B: Epoxide Ring-Opening cluster_C Pathway C: Asymmetric Aminohydroxylation target 2-Amino-2-(4-methylphenyl)ethanol ketone 2-Azido-1-(p-tolyl)ethanone or 2-Oximino-1-(p-tolyl)ethanone target->ketone C=O & N3/NOH Reduction epoxide 4-Methylstyrene Oxide target->epoxide Ammonolysis start_C 4-Methylstyrene target->start_C Asymmetric Aminohydroxylation bromo_ketone 2-Bromo-1-(p-tolyl)ethanone ketone->bromo_ketone SN2 (N3-) or Oximation start_A 4'-Methylacetophenone bromo_ketone->start_A α-Bromination start_B 4-Methylstyrene epoxide->start_B Epoxidation

Caption: Retrosynthetic pathways for 2-Amino-2-(4-methylphenyl)ethanol.

Key Synthetic Pathways

Pathway A: Reduction from 4'-Methylacetophenone Derivatives

This classical and highly versatile approach utilizes the readily available starting material, 4'-methylacetophenone. The strategy involves the introduction of a nitrogen-containing functional group at the α-position, followed by the reduction of both the ketone and the nitrogen group.

Step 1: α-Bromination of 4'-Methylacetophenone The synthesis begins with the bromination of 4'-methylacetophenone at the α-carbon. This reaction is typically performed using bromine in a suitable solvent like methanol or acetic acid, often with HBr as a catalyst.

Step 2: Introduction of the Amino Precursor The resulting 2-bromo-1-(p-tolyl)ethanone is a potent lachrymator and should be handled with care. This intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent like DMF or acetone to yield 2-azido-1-(p-tolyl)ethan-1-one. The azide is a safe and efficient precursor to the primary amine.

Step 3: Concurrent Reduction The final step involves the reduction of both the ketone and the azide functionalities. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) can accomplish this in a single step, affording the desired racemic 2-Amino-2-(4-methylphenyl)ethanol. Alternatively, a two-step reduction can be employed: first, selective reduction of the ketone with a milder agent like Sodium Borohydride (NaBH₄), followed by catalytic hydrogenation (H₂, Pd/C) to reduce the azide. This two-step approach can sometimes offer better control and avoid the hazards associated with LiAlH₄.

G A 4'-Methylacetophenone B 2-Bromo-1-(p-tolyl)ethanone A->B Br2, MeOH C 2-Azido-1-(p-tolyl)ethan-1-one B->C NaN3, Acetone D 2-Amino-2-(4-methylphenyl)ethanol C->D LiAlH4, THF

Caption: Workflow for Pathway A: Reduction of α-functionalized ketones.

Pathway B: Ring-Opening of 4-Methylstyrene Oxide

This pathway offers a more atom-economical route starting from 4-methylstyrene.

Step 1: Epoxidation 4-Methylstyrene is first converted to 4-methylstyrene oxide. This can be achieved using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). For industrial-scale synthesis, greener options involving hydrogen peroxide and a catalyst are often preferred.[2]

Step 2: Ammonolysis The epoxide is then subjected to ring-opening with an amine source. Using a concentrated aqueous or alcoholic solution of ammonia at elevated temperature and pressure will open the ring to form the amino alcohol. The nucleophilic attack of ammonia preferentially occurs at the sterically less hindered and electronically activated benzylic carbon, leading to the desired product with high regioselectivity.

This method produces a racemic mixture. However, if an enantiomerically pure epoxide is used, this reaction can proceed with high stereospecificity, providing an excellent route to chiral amino alcohols.

Pathway C: Catalytic Asymmetric Synthesis

For applications where enantiopurity is paramount, direct asymmetric synthesis is the most efficient strategy. These methods bypass the need for chiral resolution, saving time and improving overall yield.

1. Asymmetric Hydrogenation of N-Protected α-Amino Ketones This method involves preparing an N-protected α-amino ketone, such as 2-(Boc-amino)-1-(p-tolyl)ethan-1-one, and then performing an enantioselective reduction of the ketone. This is a powerful technique in modern organic synthesis.[3] Catalysts based on Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP) are highly effective for this transformation, often providing the desired amino alcohol in high yield and excellent enantiomeric excess (e.e.).

2. Biocatalytic Reductive Amination The use of enzymes offers a green and highly selective alternative. Imine reductases (IREDs) can catalyze the asymmetric reduction of an imine formed in situ from a ketone precursor and an amine donor.[4] This approach can provide direct access to chiral amines and amino alcohols with exceptional enantioselectivity under mild aqueous conditions.[4]

3. Sharpless Asymmetric Aminohydroxylation (AA) The Sharpless AA is a landmark reaction that allows for the direct conversion of an alkene, such as 4-methylstyrene, into a chiral β-amino alcohol.[5] The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinidine or dihydroquinine) and a stoichiometric nitrogen source (e.g., chloramine-T). The choice of ligand determines which enantiomer of the product is formed, making this a highly predictable and versatile method.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(p-tolyl)ethanone
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylacetophenone (13.4 g, 0.1 mol) in 50 mL of methanol.

  • Reaction: Cool the flask in an ice bath. Slowly add bromine (16.0 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes with constant stirring.

  • Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The disappearance of the bromine color indicates the reaction is progressing.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove HBr, and then recrystallize from ethanol to yield white crystals of 2-bromo-1-(p-tolyl)ethanone.

Safety Note: This reaction should be performed in a well-ventilated fume hood. Bromine and the α-bromo ketone product are corrosive and toxic.

Protocol 2: Synthesis of Racemic 2-Amino-2-(4-methylphenyl)ethanol via Epoxide Ring-Opening
  • Setup: Place 4-methylstyrene oxide (13.4 g, 0.1 mol) and 100 mL of a 28% aqueous ammonia solution in a high-pressure stainless-steel autoclave.

  • Reaction: Seal the autoclave and heat the mixture to 100 °C with stirring. Maintain this temperature for 6 hours. The internal pressure will rise.

  • Workup: After cooling the reactor to room temperature, vent any excess ammonia pressure in a fume hood. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., toluene/hexane).

Data Summary and Comparison of Routes

The choice of synthetic route depends heavily on the desired scale, required stereochemical purity, and available resources.

Pathway Starting Material Key Reagents Stereocontrol Advantages Disadvantages
A: Ketone Reduction 4'-MethylacetophenoneBr₂, NaN₃, LiAlH₄RacemicReliable, uses cheap starting material.Multi-step, uses hazardous reagents (Br₂, NaN₃, LiAlH₄).
B: Epoxide Opening 4-Methylstyrenem-CPBA, NH₃Racemic (unless chiral epoxide is used)High regioselectivity, fewer steps.Requires pressure vessel for ammonolysis.
C: Asymmetric Synthesis 4-Methylstyrene or protected aminoketoneChiral Catalysts (Os, Ru, Rh), EnzymesHigh ( >95% e.e.)Direct access to enantiopure product, high efficiency.Catalysts and chiral ligands can be expensive.

Expected Analytical Data for 2-Amino-2-(4-methylphenyl)ethanol:

  • ¹H NMR (CDCl₃, ppm): δ 7.2-7.4 (d, 2H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 4.0-4.1 (dd, 1H, CH-N), 3.5-3.7 (m, 2H, CH₂-O), 2.35 (s, 3H, Ar-CH₃), 1.8-2.2 (br s, 3H, NH₂ and OH).

  • ¹³C NMR (CDCl₃, ppm): δ 138.0, 137.5, 129.2 (2C), 126.5 (2C), 68.0, 57.0, 21.1.

  • IR (KBr, cm⁻¹): 3350-3400 (O-H, N-H stretch), 2850-2950 (C-H stretch), 1610 (C=C aromatic), 1050 (C-O stretch).

  • MS (ESI+): m/z 166.1 [M+H]⁺.

Conclusion

The synthesis of 2-Amino-2-(4-methylphenyl)ethanol can be accomplished through several effective pathways. Traditional methods starting from 4'-methylacetophenone offer reliability and are suitable for producing racemic material. The epoxide ring-opening route provides a more direct and atom-economical alternative. For pharmaceutical applications where enantiopurity is critical, catalytic asymmetric methods, including asymmetric hydrogenation, biocatalysis, and asymmetric aminohydroxylation, represent the state-of-the-art, delivering the target molecule with high stereochemical control and efficiency. The continued development of novel and more active catalytic systems will undoubtedly further refine the synthesis of this and other valuable chiral amino alcohols, making them more accessible for research and development.

References

  • J&K Scientific. (S)-2-Amino-2-(p-tolyl)ethanol. Available at: [Link]

  • Sharma, M., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. Available at: [Link]

  • Li, G., Chang, H.-T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation of Olefins.
  • Organic Syntheses. (R,R)-trans-β-METHYLSTYRENE OXIDE. Available at: [Link]

  • Carretero, J. C., et al. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-2-(4-methylphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for 2-Amino-2-(4-methylphenyl)ethanol. It is i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for 2-Amino-2-(4-methylphenyl)ethanol. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a detailed understanding of this versatile chemical intermediate.

Core Chemical Identity and Structure

2-Amino-2-(4-methylphenyl)ethanol, also known as 2-amino-2-(p-tolyl)ethan-1-ol, is a chiral amino alcohol. Its structure features a central chiral carbon bonded to a p-tolyl group (a benzene ring with a methyl group at position 4), an amino group, a hydroxymethyl group, and a hydrogen atom. This specific arrangement makes it a valuable building block in asymmetric synthesis.

The primary identifier for this compound is its CAS Number: 157142-48-8 [1][2][3].

Molecular Structure

The structural formula of 2-Amino-2-(4-methylphenyl)ethanol is fundamental to understanding its reactivity and utility.

G cluster_0 Phase 1: Pre-synthesis & Reaction cluster_1 Phase 2: Cleavage & Purification cluster_2 Phase 3: Analysis & Final Product start Start: Procure 2-Amino-2-(p-tolyl)ethanol (Chiral Intermediate) step1 Couple Intermediate with Prochiral Substrate A start->step1 step2 Stereoselective Reaction (e.g., Reduction, Alkylation) to form Diastereomer B step1->step2 step3 Cleave Chiral Auxiliary (e.g., via Hydrolysis) step2->step3 Intermediate Product B step4 Purification of Target Molecule C (e.g., Chromatography) step3->step4 step5 Structural Verification (NMR, MS) step4->step5 Purified Product C step6 Chiral Purity Analysis (Chiral HPLC, Polarimetry) step5->step6 finish End: Enantiomerically Pure Target Molecule C step6->finish

Caption: Generalized workflow for using a chiral intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of dust formation or aerosols, use a suitable respirator.[4]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[1]

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes and consult a doctor.[1][4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]

  • Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[4] It should be kept away from strong oxidizing agents.[4]

It is important to note that while the SDS for the specific CAS number 157142-48-8 indicates "no data available" for many hazard classifications, related amino alcohol compounds can cause skin irritation, serious eye damage, and may be harmful if swallowed.[1][5] Therefore, treating this compound with a high degree of caution is imperative.

Conclusion

2-Amino-2-(4-methylphenyl)ethanol is a specialty chemical with significant value in modern organic synthesis, particularly for the pharmaceutical industry. Its utility as a chiral intermediate and auxiliary is central to the efficient and stereoselective production of complex molecules. Researchers and drug development professionals can leverage its unique structural features to advance their synthetic programs, provided that appropriate safety and handling protocols are rigorously followed. Further research into its pharmacological properties and development of novel applications will continue to define its role in chemical science.

References

  • Vertex AI Search. Ethanol, 2-(4-methylphenyl)amino- CAS - ChemicalBook.
  • Echemi. 2-AMINO-2-(4-METHYLPHENYL)ETHANOL Safety Data Sheets.
  • PubChem. 2-(2-Amino-4-methylphenoxy)ethanol | C9H13NO2 | CID 22734916.
  • ChemicalBook. 2-AMINO-2-(4-METHYLPHENYL)ETHANOL | 157142-48-8.
  • Chem-Impex. 2-Amino-2-(2,4-dimethylphenyl)ethanol.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. 2-(Methyl(p-tolyl)amino)ethanol.
  • ChemicalBook. Ethanol, 2-(4-methylphenyl)amino- | 2933-74-6.
  • Pharmaffiliates. 2-[(2-Amino-4-methylphenyl)amino]ethanol.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Key Organics. Ethanol, 2-[methyl(4-methylphenyl)amino]-.
  • MySkinRecipes. (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride.
  • PERGAN. pergaquick a150 pm - Organische Peroxide.
  • ChemicalBook. 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum.
  • BLDpharm. 912284-73-2|2-((2-Amino-4-methylphenyl)(methyl)amino)ethanol.
  • Sigma-Aldrich. 2-Amino-4-methylphenol 97 95-84-1.
  • BLDpharm. 56387-03-2|2-((4-Amino-2-methylphenyl)(methyl)amino)ethanol.
  • BLDpharm. 639054-51-6|(R)-2-Amino-2-(p-tolyl)ethanol.
  • BLDpharm. 2842-44-6|2-(Methyl(p-tolyl)amino)ethanol.
  • PubChem. (R)-2-Amino-2-(m-tolyl)ethanol.
  • AChemBlock. 2-Amino-2-(4-methylphenyl)ethanol 95% | CAS: 157142-48-8.
  • Wikipedia. Mephedrone.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

Sources

Foundational

Spectroscopic Data of 2-Amino-2-(4-methylphenyl)ethanol: A Technical Guide

Introduction 2-Amino-2-(4-methylphenyl)ethanol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and materials science. As with any synthesized compound intended for high-stakes applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(4-methylphenyl)ethanol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and materials science. As with any synthesized compound intended for high-stakes applications, rigorous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for such confirmation, offering a detailed fingerprint of the molecule's atomic and electronic structure. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-2-(4-methylphenyl)ethanol. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide synthesizes predicted data based on fundamental principles and experimental data from closely related structural analogs. This approach mirrors the analytical process undertaken by researchers when characterizing novel compounds, blending theoretical knowledge with empirical data to build a confident structural assignment.

The core of this guide is built on the principles of scientific integrity. The predicted data serves as a robust hypothesis for experimental verification. The included protocols are designed to be self-validating, ensuring that researchers can confidently reproduce and confirm the findings.

Molecular Structure and Spectroscopic Rationale

To understand the spectroscopic data, we must first consider the structure of 2-Amino-2-(4-methylphenyl)ethanol.

Figure 1: Chemical structure of 2-Amino-2-(4-methylphenyl)ethanol.

The molecule possesses several key structural features that will give rise to characteristic spectroscopic signals:

  • A para-substituted benzene ring with two types of aromatic protons and four types of aromatic carbons.

  • A chiral benzylic carbon (Cα) bonded to the amino group, the hydroxymethyl group, and the aromatic ring.

  • A primary amino group (-NH₂) .

  • A primary alcohol group (-CH₂OH) .

  • A methyl group (-CH₃) on the aromatic ring.

Each of these features will be interrogated by the different spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of the hydrogen atoms. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures such as 2-amino-2-phenylethanol and 1-(4-methylphenyl)ethanol.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for 2-Amino-2-(4-methylphenyl)ethanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2 - 7.3Doublet2HAr-H (ortho to CH(NH₂))Aromatic protons on carbons adjacent to the chiral center.
~7.1 - 7.2Doublet2HAr-H (ortho to CH₃)Aromatic protons on carbons adjacent to the methyl group.
~4.0 - 4.2Doublet of Doublets or Triplet1HCH(NH₂)Benzylic proton, deshielded by the adjacent aromatic ring, amino, and hydroxyl groups. Coupling to the -CH₂OH protons.
~3.5 - 3.7Multiplet2HCH₂OHMethylene protons adjacent to the hydroxyl group and the chiral center. They are diastereotopic and may appear as a complex multiplet.
~2.3Singlet3HAr-CH₃Protons of the methyl group on the aromatic ring.
Broad SignalSinglet (broad)3HNH₂, OHProtons on heteroatoms; their chemical shift is variable and depends on solvent, concentration, and temperature. They may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for 2-Amino-2-(4-methylphenyl)ethanol

Chemical Shift (δ, ppm)AssignmentRationale
~138-140Ar-C (quaternary, C-CH₃)Aromatic carbon bearing the methyl group.
~137-139Ar-C (quaternary, C-CH)Aromatic carbon bearing the aminoethanol substituent.
~129-130Ar-CH (ortho to CH₃)Aromatic carbons ortho to the methyl group.
~126-128Ar-CH (ortho to CH(NH₂))Aromatic carbons ortho to the aminoethanol substituent.
~68-70CH₂OHCarbon of the hydroxymethyl group, deshielded by the oxygen atom.
~58-60CH(NH₂)Chiral benzylic carbon, deshielded by the nitrogen and the aromatic ring.
~21Ar-CH₃Carbon of the aromatic methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6][7][8]

Table 3: Predicted IR Absorption Bands for 2-Amino-2-(4-methylphenyl)ethanol

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadO-H stretch, N-H stretchAlcohol (H-bonded), Primary Amine
3100-3000MediumC-H stretchAromatic C-H
2960-2850MediumC-H stretchAliphatic C-H (CH, CH₂, CH₃)
1620-1580MediumN-H bendPrimary Amine
1515, 1450Medium-StrongC=C stretchAromatic Ring
1250-1000StrongC-O stretch, C-N stretchAlcohol, Amine
~820StrongC-H out-of-plane bend1,4-disubstituted (para) benzene

The most prominent feature will be a broad, strong absorption in the 3400-3200 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations. The presence of two bands for the N-H stretch of the primary amine may be observed, although they can be obscured by the broad O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The expected fragmentation is based on the known behavior of benzyl alcohols and amines.[9][10]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 151, corresponding to the molecular weight of the compound (C₉H₁₃NO).

  • Key Fragmentation Pathways:

    MS_Fragmentation M [C₉H₁₃NO]⁺˙ m/z = 151 F1 [C₈H₁₀N]⁺ m/z = 120 M->F1 - CH₂OH F2 [C₈H₁₀]⁺˙ m/z = 106 M->F2 - NH₂CHOH F3 [C₇H₇]⁺ m/z = 91 F2->F3 - CH₃

    Figure 2: Predicted key fragmentation pathways for 2-Amino-2-(4-methylphenyl)ethanol.

    • Loss of hydroxymethyl radical (-•CH₂OH, 31 u): This is a common fragmentation for amino alcohols, leading to a benzylic cation stabilized by the amino group and the aromatic ring, resulting in a fragment at m/z = 120 . This is often a very prominent peak.

    • Benzylic cleavage: Cleavage of the Cα-Cβ bond can lead to the formation of a radical cation of p-methylstyrene at m/z = 118 (not shown, but possible) or, more significantly, a fragment corresponding to the tolyl-CH-NH₂ moiety. A common fragmentation for benzylic compounds is the formation of the tropylium ion or a related structure. Loss of the entire aminoethanol side chain is less likely as a primary fragmentation but can contribute to further fragmentation. A significant peak is expected from the cleavage between the benzylic carbon and the aromatic ring, leading to a fragment at m/z = 106 after rearrangement, or the formation of the tolyl cation at m/z = 91 .

Table 4: Predicted Key Mass Spectral Peaks

m/zProposed Fragment
151[M]⁺˙ (Molecular Ion)
120[M - •CH₂OH]⁺
106[C₈H₁₀]⁺˙ (p-vinyltoluene cation)
91[C₇H₇]⁺ (Tolyl cation)

Experimental Protocols

To obtain and validate the predicted spectroscopic data, the following standard operating procedures should be followed. These protocols are designed to ensure data quality and reproducibility.

Workflow for Spectroscopic Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Analysis and Confirmation Prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) NMR_acq Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer Prep->NMR_acq NMR_proc Process data (FT, phasing, baseline correction) Reference to TMS or solvent peak NMR_acq->NMR_proc Analysis Compare experimental data with predicted values and reference compounds NMR_proc->Analysis IR_prep Prepare sample as a thin film (if liquid) or KBr pellet (if solid) IR_acq Acquire spectrum on an FTIR spectrometer (4000-400 cm⁻¹) IR_prep->IR_acq IR_acq->Analysis MS_prep Prepare a dilute solution (e.g., in methanol or acetonitrile) MS_acq Infuse into an ESI or EI source and acquire mass spectrum MS_prep->MS_acq MS_acq->Analysis Confirmation Confirm structure and purity Analysis->Confirmation

Figure 3: A generalized workflow for the spectroscopic characterization of 2-Amino-2-(4-methylphenyl)ethanol.

NMR Sample Preparation and Acquisition[12][13][14][15][16]
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-2-(4-methylphenyl)ethanol and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy[17][18][19][20][21]
  • Sample Preparation:

    • For a solid sample (KBr pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

    • For a liquid sample (thin film): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and will likely produce the fragmentation patterns discussed. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show a prominent protonated molecular ion [M+H]⁺ at m/z = 152.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-2-(4-methylphenyl)ethanol. By combining fundamental principles of spectroscopy with data from analogous compounds, a detailed and reliable set of predicted NMR, IR, and MS data has been presented. The provided experimental protocols offer a clear and robust methodology for researchers to obtain and validate this data, ensuring the confident structural elucidation and quality control of this important chiral building block. This approach underscores the synergy between theoretical prediction and experimental verification that is at the heart of modern chemical research.

References

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Exploratory

An In-Depth Technical Guide to 2-Amino-2-(4-methylphenyl)ethanol (CAS 157142-48-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-2-(4-methylphenyl)ethanol (CAS 157142-48-8), a chiral amino alcohol of significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(4-methylphenyl)ethanol (CAS 157142-48-8), a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. While detailed research on this specific molecule is emerging, its structural attributes strongly position it as a valuable chiral building block and intermediate in the synthesis of complex, biologically active molecules. This guide consolidates the available physicochemical data, outlines logical synthetic approaches, discusses its probable applications based on the well-established roles of related 2-aryl-2-aminoethanols, and provides a list of potential suppliers. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of a Chiral Synthon

2-Amino-2-(4-methylphenyl)ethanol, also known as 2-amino-2-(p-tolyl)ethan-1-ol, belongs to the class of chiral amino alcohols. This family of compounds is foundational in modern drug discovery and development.[1] The presence of both an amino and a hydroxyl group on adjacent stereogenic carbons provides a versatile scaffold for creating molecules with specific three-dimensional orientations. This chirality is often paramount for selective interaction with biological targets like enzymes and receptors, which is a critical factor for the efficacy and safety of many pharmaceuticals.[1]

Derivatives of the closely related 2-amino-2-phenylethanol have been investigated as β2-adrenoceptor agonists for the treatment of asthma and COPD, highlighting the therapeutic potential of this structural class.[2] Given its structure, 2-Amino-2-(4-methylphenyl)ethanol is logically positioned as a key intermediate for creating novel chiral ligands, catalysts, and as a precursor for active pharmaceutical ingredients (APIs).[3]

Physicochemical Properties

A consolidated table of known and predicted physicochemical properties for 2-Amino-2-(4-methylphenyl)ethanol is presented below. It is important to note that some of this data is derived from computational predictions and should be confirmed experimentally.

PropertyValueSource
CAS Number 157142-48-8[4]
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [4]
IUPAC Name 2-amino-2-(4-methylphenyl)ethanol[4]
Synonyms 2-amino-2-(p-tolyl)ethan-1-ol[5]
Predicted Boiling Point 300.9 ± 27.0 °CChemBK
Predicted Density 1.076 ± 0.06 g/cm³ChemBK
Storage Temperature 2-8°C (Refrigerator)Pharmaffiliates

Synthesis and Chemical Reactivity

While specific, detailed protocols for the synthesis of 2-Amino-2-(4-methylphenyl)ethanol are not widely published in peer-reviewed literature, its structure suggests several logical synthetic pathways. The primary route would likely involve the reduction of a suitable precursor.

Plausible Synthetic Workflow: Reduction of an α-Amino Ketone

A common and effective method for synthesizing chiral amino alcohols is the stereoselective reduction of the corresponding α-amino ketone.[6] This workflow offers good control over the final stereochemistry.

G cluster_0 Synthesis Pathway precursor 2-Amino-1-(4-methylphenyl)ethan-1-one (α-Amino Ketone Precursor) product 2-Amino-2-(4-methylphenyl)ethanol (CAS 157142-48-8) precursor->product Stereoselective Reduction reductant Chiral Reducing Agent (e.g., NaBH₄ with chiral ligand, or enzymatic reduction) reductant->product

Caption: Plausible synthesis of 2-Amino-2-(4-methylphenyl)ethanol.

Step-by-Step Conceptual Protocol:

  • Precursor Synthesis: The synthesis would commence with 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride, which is commercially available.[7]

  • Reduction: The ketone is then reduced to the corresponding alcohol. To achieve chirality, this can be performed using a chiral reducing agent, such as sodium borohydride in the presence of a chiral ligand, or through biocatalysis with a suitable ketoreductase enzyme.

  • Work-up and Purification: Following the reduction, a standard aqueous work-up would be performed to remove the catalyst and any inorganic byproducts. The crude product would then be purified, likely via column chromatography or recrystallization, to yield the desired enantiomer of 2-Amino-2-(4-methylphenyl)ethanol.

Reactivity

The reactivity of 2-Amino-2-(4-methylphenyl)ethanol is dictated by its primary functional groups: the amino group and the hydroxyl group.

  • N-Alkylation/N-Acylation: The primary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce a wide variety of substituents.

  • O-Alkylation/O-Esterification: The primary alcohol can be converted to ethers or esters under appropriate conditions.

  • Oxazolidine Formation: The 1,2-amino alcohol motif allows for the formation of oxazolidine rings by reacting with aldehydes or ketones. This can be a useful strategy for protecting both functional groups simultaneously.

Potential Applications in Research and Development

The primary utility of 2-Amino-2-(4-methylphenyl)ethanol is as a chiral building block in asymmetric synthesis.

Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1][8][9] The auxiliary is then removed to yield the enantiomerically enriched product. The structure of 2-Amino-2-(4-methylphenyl)ethanol makes it a candidate for development into a chiral auxiliary, for example, in aldol or alkylation reactions.

G cluster_1 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Chiral_Auxiliary 2-Amino-2-(4-methylphenyl)ethanol (or derivative) Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Stereoselective_Reaction Cleavage Cleavage of Auxiliary Stereoselective_Reaction->Cleavage Enantiopure_Product Enantiomerically Enriched Product Cleavage->Chiral_Auxiliary Recovery & Recycling Cleavage->Enantiopure_Product

Caption: Use as a chiral auxiliary in asymmetric synthesis.

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The tolyl group provides a site for further functionalization on the aromatic ring, while the amino and hydroxyl groups are handles for building out larger molecular scaffolds. Structurally related compounds are known to be intermediates in the synthesis of drugs targeting neurological disorders.[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Based on supplier information, refrigeration at 2-8°C is recommended.

Suppliers

Several chemical suppliers list 2-Amino-2-(4-methylphenyl)ethanol (CAS 157142-48-8) in their catalogs. It is recommended to contact these suppliers directly for availability, purity, and pricing.

  • BLDpharm[5]

  • Chem-Impex

  • Pharmaffiliates[5]

  • CymitQuimica[4]

Conclusion

2-Amino-2-(4-methylphenyl)ethanol is a promising chiral building block with significant potential for application in asymmetric synthesis and pharmaceutical development. While specific research on this compound is still in its early stages, its structural analogy to well-studied chiral amino alcohols provides a strong basis for its utility. This guide serves as a foundational resource for researchers looking to explore the capabilities of this versatile molecule. Further experimental validation of its properties and synthetic applications is warranted and encouraged.

References

  • - PubMed

  • - Semantic Scholar

  • - Redalyc

  • - PubMed

  • - Benchchem

  • - CymitQuimica

  • - PubMed

  • - BLDpharm

  • - Prime Resins

  • - ResearchGate

  • - soudal.com.mt

  • - Fisher Scientific

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  • - ChemScene

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  • [Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol and Ethanol, 2-[amino]- - Registration Dossier]([Link]) - ECHA

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Sources

Foundational

solubility of 2-Amino-2-(4-methylphenyl)ethanol in different solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-2-(4-methylphenyl)ethanol Abstract The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-2-(4-methylphenyl)ethanol

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-2-(4-methylphenyl)ethanol, a key structural motif in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predictive solubility profile across a range of common laboratory solvents, and detail a robust experimental workflow for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this compound for process optimization and formulation development.

Introduction: The Central Role of Solubility

2-Amino-2-(4-methylphenyl)ethanol is an amino alcohol derivative. Compounds of this class are valuable intermediates in the synthesis of various biologically active molecules.[1] The efficiency of synthesis, the viability of purification methods like recrystallization, and the ultimate success of formulating a drug product are all intrinsically linked to the compound's solubility.[2] A thorough understanding of how 2-Amino-2-(4-methylphenyl)ethanol interacts with different solvents is therefore not merely academic but a prerequisite for its effective application in pharmaceutical development. This guide bridges theoretical principles with practical, actionable protocols to provide a complete picture of its solubility behavior.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its structure. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[3] Let's dissect the key structural features of 2-Amino-2-(4-methylphenyl)ethanol that govern its interactions with solvents.

  • Polar Functional Groups: The molecule possesses two highly polar functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). Both groups can act as hydrogen bond donors and acceptors, predisposing the molecule to strong interactions with polar protic solvents.

  • Aromatic System: The 4-methylphenyl (tolyl) group is a significant nonpolar feature. This aromatic ring contributes to van der Waals forces and can engage in π-π stacking interactions, suggesting some affinity for aromatic or nonpolar solvents.

  • Amphiphilic Nature: The combination of a nonpolar aromatic ring and polar functional groups gives the molecule an amphiphilic character. This duality means its solubility will be highly dependent on the solvent's nature, and no single solvent may be universally optimal.

  • Basicity: The primary amine is basic and will react with acids to form a highly polar, water-soluble ammonium salt. This property is crucial for solubility in acidic aqueous media.[4]

Predictive Solubility Profile

While exhaustive experimental data for this specific molecule is not widely published, we can construct a robust predictive solubility profile based on its structural features and established chemical principles.[5]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding between the solvent's -OH groups and the solute's -OH and -NH₂ groups dominates.
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to HighDipole-dipole interactions are the primary force. The absence of solvent H-bond donation limits solubility compared to protic solvents.
Nonpolar Aromatic Toluene, BenzeneModerateFavorable van der Waals forces and potential π-π interactions between the solvent and the tolyl group.
Nonpolar Aliphatic Hexane, HeptaneLowThe molecule's polarity from the -OH and -NH₂ groups is too high for significant miscibility with nonpolar aliphatic solvents.
Aqueous Acid 5% Hydrochloric AcidVery HighThe basic amino group is protonated to form a highly polar and water-soluble ammonium chloride salt.[4]
Aqueous Base 5% Sodium HydroxideHighThe hydroxyl group is weakly acidic, but high solubility is primarily driven by hydrogen bonding with water. Minimal deprotonation is expected.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[2]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical method.

Step-by-Step Methodology
  • Preparation: Add an excess of 2-Amino-2-(4-methylphenyl)ethanol to several sealed vials (in triplicate for each solvent). Rationale: Ensuring an excess of solid confirms that the resulting solution is saturated.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

  • Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24-48 hours. Rationale: A long equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium between the solid and dissolved states.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for 2-4 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Rationale: Filtration is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Dilution: Immediately dilute the filtered aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID, to determine the concentration.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G A 1. Add Excess Solute to Vials B 2. Add Precise Volume of Solvent A->B Triplicate Setup C 3. Equilibrate at Constant T (e.g., 24-48h shaking) B->C D 4. Settle Undissolved Solids (2-4h) C->D E 5. Withdraw Supernatant via Syringe Filter D->E Isothermal F 6. Dilute Sample with Known Volume E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (e.g., mg/mL or mol/L) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Analytical Quantification

Accurate quantification is the cornerstone of reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method.

Suggested HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set to the λ-max of the tolyl group (approx. 220 nm or 270 nm, to be determined empirically).

  • Quantification: A multi-point calibration curve must be prepared using accurately weighed standards of 2-Amino-2-(4-methylphenyl)ethanol. The concentration of the unknown sample is determined by interpolation from this curve.

Application: Purification by Recrystallization

Solubility data is directly applicable to purification. For 2-Amino-2-(4-methylphenyl)ethanol, a mixed-solvent system is likely to be effective for recrystallization.[8]

Recrystallization Workflow

The diagram below outlines the decision-making process for developing a recrystallization protocol.

G cluster_start Start cluster_filter Purification cluster_crystal Crystallization cluster_isolate Isolation A Dissolve Crude Compound in Minimum Amount of Hot 'Good' Solvent (e.g., Ethanol) B Hot Gravity Filtration (Removes Insoluble Impurities) A->B C Add 'Bad' Solvent (e.g., Water) Dropwise to Hot Filtrate until Turbidity Persists B->C D Allow to Cool Slowly to Room Temperature C->D E Cool in Ice Bath to Maximize Crystal Yield D->E F Isolate Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Recrystallization Solvent F->G H Dry Crystals under Vacuum G->H

Caption: Logic Flow for Mixed-Solvent Recrystallization.

  • Solvent Selection: Choose a "good" solvent in which the compound is highly soluble when hot but less soluble when cold (e.g., ethanol, methanol). Choose a "bad" solvent in which the compound is poorly soluble (e.g., water). The two solvents must be miscible.[8]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While hot, add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

Conclusion

The solubility of 2-Amino-2-(4-methylphenyl)ethanol is governed by its amphiphilic structure, featuring polar amine and alcohol groups and a nonpolar aromatic ring. It is predicted to be highly soluble in polar protic solvents and aqueous acids, with moderate solubility in polar aprotic and aromatic solvents, and low solubility in aliphatic hydrocarbons. This behavior can be leveraged for effective purification via mixed-solvent recrystallization. For definitive quantitative data, the standardized shake-flask method coupled with a validated HPLC-UV analytical procedure is recommended. This guide provides the foundational knowledge and practical frameworks necessary for scientists to confidently handle and optimize processes involving this important chemical intermediate.

References

  • Palmer, D. S., et al. (2017). A Review of Methods for the Calculation of Solution Free Energies and the Modelling of Systems in Solution. ResearchGate. Available at: [Link]

  • Jorgensen, M. R., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Department of Chemistry, University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry & Biochemistry. Available at: [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. University of Calgary Chemistry. Available at: [Link]

  • Palmer, D. S. (2017). Solubility prediction via a thermodynamic cycle. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11435-11448. Available at: [Link]

  • Los Angeles City College. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Wang, Y., et al. (2021). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Journal of Chemical & Engineering Data, 66(3), 1384-1393. Available at: [Link]

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  • MicroChemicals GmbH. (n.d.). Solvents and solubilities. MicroChemicals. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-[(2-Amino-4-methylphenyl)amino]ethanol. Pharmaffiliates. Available at: [Link]

  • NIOSH. (1994, August 15). AMINOETHANOL COMPOUNDS II: METHOD 3509. CDC. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 675-678. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Open Access Dissertations. Available at: [Link]

  • Tanford, C., & Nozaki, Y. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217. Available at: [Link]

  • Williams, D. J., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. Available at: [Link]

  • Abboud, M. I., et al. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available at: [Link]

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Exploratory

stability and storage conditions for 2-Amino-2-(4-methylphenyl)ethanol

An In-Depth Technical Guide to the Stability and Storage of 2-Amino-2-(4-methylphenyl)ethanol This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Amino-2-(4-methylphenyl)ethanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and establish the stability and optimal storage conditions for the active pharmaceutical ingredient (API) 2-Amino-2-(4-methylphenyl)ethanol. By integrating established principles of pharmaceutical stability testing with the specific chemical nature of this molecule, this document outlines a robust methodology for ensuring its quality, safety, and efficacy throughout its lifecycle.

Introduction: The Imperative of Stability Profiling

2-Amino-2-(4-methylphenyl)ethanol is a chiral amino alcohol derivative with potential applications in pharmaceutical development. As with any API, a thorough understanding of its intrinsic chemical and physical stability is a cornerstone of successful drug development.[][2] Stability testing provides critical data that informs formulation strategies, selection of appropriate container closure systems, and the determination of a re-test period or shelf life.[2][3][4] This process involves subjecting the compound to a variety of environmental factors to identify potential degradation pathways and establish conditions that preserve its integrity.[3][4]

This guide will detail the theoretical underpinnings of stability for this specific molecule, followed by actionable protocols for conducting comprehensive stability assessments, including forced degradation studies, long-term stability trials, and appropriate analytical techniques.

Molecular Structure and Predicted Stability Landscape

The chemical structure of 2-Amino-2-(4-methylphenyl)ethanol, with its primary amine, secondary alcohol, and a substituted aromatic ring, dictates its susceptibility to various degradation mechanisms. A proactive analysis of these functional groups allows for a targeted approach to stability testing.

  • Oxidative Degradation: The primary amine and the benzylic alcohol are potential sites for oxidation. The presence of a tertiary carbon adjacent to the aromatic ring could also be a point of oxidative cleavage. Forced degradation studies using oxidizing agents like hydrogen peroxide are essential to probe this pathway.

  • Thermal Degradation: As an organic solid, the compound's stability at elevated temperatures must be evaluated.[5] Dry heat can induce decomposition, potentially leading to dehydration, cyclization, or other rearrangements.[5]

  • Photostability: Aromatic systems can absorb UV radiation, which may lead to photolytic degradation. The nature and extent of this degradation must be assessed to determine if the substance requires protection from light.

  • pH-Dependent Degradation (Hydrolysis): While the molecule does not contain readily hydrolyzable groups like esters or amides, the stability of the compound in solution across a range of pH values should be investigated. Extreme pH conditions can catalyze other forms of degradation.[3]

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-Amino-2-(4-methylphenyl)ethanol based on its functional groups.

G cluster_0 2-Amino-2-(4-methylphenyl)ethanol cluster_1 Stress Conditions cluster_2 Potential Degradation Products A 2-Amino-2-(4-methylphenyl)ethanol B Oxidation (e.g., H2O2) A->B Oxidative Stress C Heat (Thermal Stress) A->C Thermal Stress D Light (Photolysis) A->D Photolytic Stress E Acid/Base Hydrolysis A->E pH Stress F Ketone/Aldehyde Products B->F Oxidation of alcohol/amine I Ring-Oxidized Species B->I G Dehydration Products C->G Dehydration H Photolytic Adducts/Fragments D->H

Caption: Predicted degradation pathways for 2-Amino-2-(4-methylphenyl)ethanol under various stress conditions.

Comprehensive Stability Testing Protocol

A robust stability program for an API is multifaceted, encompassing forced degradation studies, long-term and accelerated stability studies, and evaluation of the physical and chemical attributes of the substance over time.[3][4]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[6] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[7][8] A degradation of 5-20% is generally considered optimal for these studies.[9]

Experimental Protocol: Forced Degradation

  • Preparation: Prepare solutions of 2-Amino-2-(4-methylphenyl)ethanol in appropriate solvents (e.g., methanol, water).

  • Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the API solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid API to dry heat at 80°C for 48 hours.[5]

  • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples and analyze using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the API under defined storage conditions.[2][10]

Experimental Protocol: Long-Term and Accelerated Stability

  • Batch Selection: Use at least three primary batches of the API for the study.

  • Container Closure System: Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[3][4]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[2]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

    • Accelerated: Test at 0, 3, and 6 months.[3][4]

  • Analytical Testing: At each time point, evaluate the following parameters:

    • Appearance

    • Assay

    • Degradation products/Impurities

    • Water content (if applicable)

Workflow for Stability Protocol

G A API Batch Selection (≥3) B Initial Analysis (T=0) (Appearance, Assay, Impurities) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Long-Term Storage (25°C/60% RH) B->D E Accelerated Storage (40°C/75% RH) B->E H Data Evaluation & Degradation Profile C->H F Analysis at Time Points (e.g., 3, 6, 9, 12 mo) D->F G Analysis at Time Points (e.g., 3, 6 mo) E->G F->H G->H I Establish Re-test Period & Storage Conditions H->I

Caption: A typical workflow for establishing the stability of an active pharmaceutical ingredient.

Data Presentation and Interpretation

All quantitative data should be summarized in tables to facilitate analysis and comparison.

Table 1: Example Data from Forced Degradation Studies

Stress ConditionDurationAssay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
0.1 M HCl, 60°C24h92.53.11.87.5
0.1 M NaOH, 60°C24h98.1ND0.51.9
3% H₂O₂, RT24h88.35.72.111.7
Dry Heat, 80°C48h99.2NDND0.8
Photostability1.2M lux-hr94.02.91.56.0
ND: Not Detected

Table 2: Example Data from Accelerated Stability Study (40°C/75% RH)

Time PointAppearanceAssay (%)Major Degradant 1 (%)Total Impurities (%)
0 MonthsWhite crystalline solid99.8ND0.2
3 MonthsWhite crystalline solid99.50.10.5
6 MonthsWhite crystalline solid99.10.20.9

Recommended Storage and Handling

Based on a comprehensive analysis of stability data, the following general storage conditions are recommended for 2-Amino-2-(4-methylphenyl)ethanol. These should be confirmed by long-term stability studies.

  • Temperature: Store in a cool place. A Safety Data Sheet suggests storing in a dry, cool, and well-ventilated location.[11] For long-term storage, refrigeration (2-8°C) may be advisable, especially if thermal degradation is observed in accelerated studies.

  • Light: If photostability studies indicate sensitivity, the compound should be stored in light-resistant containers.

  • Humidity: The container should be tightly closed to protect from moisture, particularly if the substance is found to be hygroscopic.[11]

  • Incompatibilities: Avoid storage with strong oxidizing agents.

Conclusion

The stability and storage conditions of 2-Amino-2-(4-methylphenyl)ethanol must be determined through a systematic and scientifically rigorous process. This guide provides a detailed framework for conducting the necessary studies, from forced degradation to long-term stability trials. By understanding the potential degradation pathways and meticulously collecting and analyzing stability data, researchers can ensure the quality and integrity of this compound, a critical step in its journey through pharmaceutical development.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • 2-AMINO-2-(4-METHYLPHENYL)ETHANOL Safety Data Sheets. Echemi.
  • Forced Degradation Testing. SGS USA.

Sources

Foundational

A Technical Guide to the Preclinical Characterization of 2-Amino-2-(4-methylphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist Abstract: 2-Amino-2-(4-methylphenyl)ethanol is a novel phenylethanolamine derivative with currently uncharacterized biological activity. Its core structure, featuring a β...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Amino-2-(4-methylphenyl)ethanol is a novel phenylethanolamine derivative with currently uncharacterized biological activity. Its core structure, featuring a β-hydroxylated phenethylamine backbone, is a well-established pharmacophore for ligands targeting aminergic G-protein coupled receptors (GPCRs).[1][2] This guide outlines a comprehensive, phased experimental strategy for the systematic evaluation of this compound's potential pharmacological profile. We hypothesize that 2-Amino-2-(4-methylphenyl)ethanol may exhibit activity at adrenergic receptors and/or Trace Amine-Associated Receptor 1 (TAAR1). The narrative provides a logical workflow, from initial in vitro screening to subsequent functional characterization and preliminary in vivo assessment, designed to elucidate its mechanism of action, potency, and potential as a central nervous system (CNS) stimulant.

Introduction: Structural Rationale and Target Hypothesis

The molecular architecture of 2-Amino-2-(4-methylphenyl)ethanol places it within the broad class of substituted phenethylamines, which includes endogenous neurotransmitters and a wide array of synthetic drugs.[3][4] The structure-activity relationships (SAR) of this class are well-documented, providing a strong basis for forming an initial target hypothesis.[5][6]

  • Core Scaffold: The β-phenylethanolamine skeleton is critical for interaction with adrenergic receptors.[5][6] The presence of a hydroxyl group on the β-carbon atom can enhance agonist activity at both α- and β-adrenoceptors, although it may reduce CNS penetration by lowering lipophilicity.[5]

  • Aromatic Substitution: Unlike catecholamines (e.g., norepinephrine), the subject compound lacks phenolic hydroxyl groups. This modification typically reduces potency at adrenergic receptors but significantly increases metabolic stability and oral bioavailability by preventing catechol-O-methyltransferase (COMT) degradation.[5] The 4-methyl (para-methyl) group on the phenyl ring is a key feature. This substitution may influence receptor subtype selectivity and further enhance lipophilicity, potentially increasing its ability to cross the blood-brain barrier.

  • Amino Group: As a primary amine, it retains a key feature for direct receptor interaction.[6]

Based on this analysis, two primary target families are prioritized for investigation:

  • Adrenergic Receptors (α and β subtypes): The foundational structure strongly suggests potential interaction. The compound could act as an agonist, partial agonist, or antagonist.

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that binds endogenous trace amines like β-phenethylamine and octopamine.[7] It plays a crucial role in modulating monoaminergic neurotransmission.[7][8] Given the structural similarity to TAAR1 ligands, this receptor represents a high-priority novel target.

A Phased Experimental Workflow for Pharmacological Characterization

A tiered approach is essential for an efficient and logical characterization of a novel compound. The workflow is designed to progress from broad screening to specific mechanistic studies, with decision gates at the end of each phase.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Analysis P1_Binding Radioligand Binding Assays (Adrenergic α, β; TAAR1) P1_Result Determine Binding Affinity (Ki) Prioritize High-Affinity Targets P1_Binding->P1_Result P2_Functional Cell-Based Functional Assays (e.g., cAMP Accumulation) P1_Result->P2_Functional Targets with Ki < 1µM P2_Result Determine Potency (EC50) & Efficacy (% Activity) (Agonist, Antagonist, or Inverse Agonist?) P2_Functional->P2_Result P3_PK Preliminary Pharmacokinetics (ADME) P2_Result->P3_PK Functionally Active P3_PD Pharmacodynamic Studies (e.g., Locomotor Activity) P2_Result->P3_PD Functionally Active P3_Result Assess CNS Effects & Dose-Response Establish In Vivo Proof-of-Concept P3_PK->P3_Result P3_PD->P3_Result start Compound 2-Amino-2- (4-methylphenyl)ethanol start->P1_Binding

Caption: Phased experimental workflow for compound characterization.

Phase 1: In Vitro Target Affinity Profiling

The initial step is to determine if the compound physically interacts with the hypothesized receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a target receptor.[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for membrane-bound receptors.[11][12]

  • Receptor Preparation: Utilize commercially available membrane preparations from cell lines stably expressing the human receptor of interest (e.g., α1A, α2A, β1, β2, TAAR1).

  • Assay Buffer: Prepare a suitable binding buffer, typically 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of test compound at various concentrations (e.g., 10-point, half-log dilutions from 100 µM to 1 nM).

    • 50 µL of a specific radioligand at a fixed concentration (typically at or near its Kd value). Examples: [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-CGP-12177 for β, and a suitable radiolabeled ligand for TAAR1.

    • 150 µL of the membrane preparation (5-20 µg protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[11]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding), followed by several washes with ice-cold wash buffer. This separates the receptor-bound radioligand from the unbound.[9][11]

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation: Hypothetical Binding Affinity Profile

All quantitative data should be summarized for clear interpretation.

Target ReceptorRadioligandHypothetical Ki (nM)
Adrenergic α1[³H]-Prazosin850
Adrenergic α2[³H]-Yohimbine450
Adrenergic β1[³H]-CGP-121771200
Adrenergic β2[³H]-CGP-12177950
TAAR1 Specific Ligand75

Interpretation: In this hypothetical scenario, the compound displays the highest affinity for TAAR1, with weaker interactions at adrenergic receptors. This would prioritize TAAR1 for functional characterization.

Phase 2: In Vitro Functional Characterization

Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Since both adrenergic receptors and TAAR1 are known to couple to Gs or Gi proteins, measuring changes in the second messenger cyclic AMP (cAMP) is a direct readout of functional activity.[7][13][14]

Signaling Pathway: Gs-Coupled GPCR Activation

Activation of a Gs-coupled receptor, such as the β-adrenergic receptor or TAAR1, initiates a well-defined signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., TAAR1 / β-AR) G_Protein G-Protein (Gαsβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP (Second Messenger) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., 2-Amino-2-(4-methylphenyl)ethanol) Agonist->Receptor Binds

Caption: Canonical Gs-coupled GPCR signaling pathway.

Experimental Protocol: cAMP Accumulation Assay

This protocol uses a homogenous, luminescence-based assay format, which is ideal for high-throughput screening.[13][15]

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-hTAAR1) in 96- or 384-well plates and grow to confluence.

  • Cell Stimulation:

    • Agonist Mode: Wash cells and incubate with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Antagonist Mode: Pre-incubate cells with various concentrations of the test compound before adding a known agonist at its EC80 concentration.

  • Incubation: Incubate for 15-30 minutes at 37°C.[16]

  • Cell Lysis & Detection: Lyse the cells and add the detection reagents from a commercial kit (e.g., Promega's cAMP-Glo™ or PerkinElmer's AlphaScreen®).[13][16] These kits use principles like enzyme fragment complementation or competitive immunoassay to generate a light signal that is inversely proportional (cAMP-Glo™) or directly proportional to the amount of cAMP produced.[13][17]

  • Signal Measurement: Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of the test compound to determine the EC50 (potency) and the maximum response relative to a known full agonist (efficacy).

    • Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50, which can be converted to an antagonist constant (Kb) using the Gaddum equation.

Phase 3: Preliminary In Vivo Characterization

If the compound demonstrates potent and efficacious in vitro activity, the next logical step is to assess its effects in a living system.

Experimental Protocol: Rodent Locomotor Activity Test

This test is a fundamental method for assessing the potential stimulant or sedative effects of a novel CNS-active compound.[18][19][20]

  • Animal Acclimation: House male ICR mice or Sprague-Dawley rats in the testing facility for at least one week prior to the experiment. On the test day, allow animals to acclimate to the testing room for 30-60 minutes.[18][21]

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection (IP) or oral gavage (PO)) at several dose levels (e.g., 1, 3, 10, 30 mg/kg) and include a vehicle control group.

  • Open Field Test: Immediately after dosing (for IP) or after a suitable absorption period (e.g., 30 min for PO), place each animal into the center of an open field arena (e.g., 40x40 cm).[22]

  • Data Collection: Use an automated activity monitoring system with infrared beams or video tracking software to record locomotor activity over a 30-60 minute session.[18][20] Key parameters include:

    • Total distance traveled (horizontal activity).

    • Time spent mobile.

    • Rearing frequency (vertical activity).

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare each dose group to the vehicle control.[19] A significant increase in distance traveled would suggest a CNS stimulant effect.

Discussion and Future Directions

The results from this three-phase plan will provide a robust initial characterization of 2-Amino-2-(4-methylphenyl)ethanol. A profile showing high affinity and agonist activity at TAAR1, coupled with a dose-dependent increase in locomotor activity, would strongly suggest the compound is a centrally-acting TAAR1 agonist.

Such a finding would be significant, as TAAR1 agonists are an emerging class of therapeutics for neuropsychiatric disorders like schizophrenia, offering a novel mechanism of action that does not rely on direct dopamine D2 receptor blockade.[8][23][24]

Future work would involve:

  • Full Selectivity Profiling: Screening against a broad panel of receptors (e.g., a CEREP panel) to identify potential off-target activities.

  • Advanced Behavioral Models: Evaluating the compound in models of psychosis (e.g., amphetamine-induced hyperlocomotion) or cognitive function.[25]

  • Pharmacokinetic Studies: Conducting full PK studies to determine bioavailability, half-life, and brain penetration.

  • Safety Pharmacology: Assessing potential cardiovascular and other safety liabilities.

This structured approach ensures that research is conducted logically and efficiently, providing the critical data needed to determine if 2-Amino-2-(4-methylphenyl)ethanol warrants further development as a potential therapeutic agent.

References

  • Adrenergic Agonists: Chemistry and Structure-Activity Relationship. (2023). JoVE. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Linch, C. N., et al. (1997). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed. [Link]

  • Ruffolo, R. R. (1985). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Karger Publishers. [Link]

  • Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (n.d.). Bio-protocol. [Link]

  • Lemoine, H., et al. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • TAAR1. Wikipedia. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. (2023). NCBI Bookshelf. [Link]

  • Yang, D., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Sah, R., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology. [Link]

  • Esposito, E., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. MDPI. [Link]

  • Zhang, X., et al. (2021). Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]

  • Principles of commonly used cAMP assays. (2017). ResearchGate. [Link]

  • Bruns, A., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Yang, D., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Assay Guidance Manual. [Link]

  • Locomotor Activity, Mouse. Pharmacology Discovery Services. [Link]

  • Phenylethanolamine. Wikipedia. [Link]

  • Locomotion test for mice. (2024). Protocols.io. [Link]

  • Novak, K., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. PMC - PubMed Central. [Link]

  • Ibrahimi, M., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. (2025). YouTube. [Link]

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Exploratory

discovery and history of 2-Amino-2-(4-methylphenyl)ethanol

An In-depth Technical Guide to the Synthesis and Putative History of 2-Amino-2-(4-methylphenyl)ethanol Foreword: Situating a Molecule Within a Legacy The history of 2-Amino-2-(4-methylphenyl)ethanol is not one of a singu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Putative History of 2-Amino-2-(4-methylphenyl)ethanol

Foreword: Situating a Molecule Within a Legacy

The history of 2-Amino-2-(4-methylphenyl)ethanol is not one of a singular, celebrated discovery. Instead, its scientific narrative is intricately woven into the much larger and storied history of its parent class: the phenylethanolamines. This class of compounds includes some of the most fundamental molecules in pharmacology and neuroscience, such as the endogenous catecholamines dopamine, norepinephrine, and epinephrine (adrenaline).[1] The exploration of these molecules has been a cornerstone in our understanding of physiology, biochemistry, and drug action.

This guide, therefore, takes a dual approach. It first establishes the rich historical and scientific context of the broader phenylethanolamine family to provide a framework for understanding our target molecule. It then delves into the specific structural features, plausible synthetic routes, and potential applications of 2-Amino-2-(4-methylphenyl)ethanol, treating it as a logical extension of this well-established chemical lineage. For the researcher, this guide serves not just as a technical manual for a single compound, but as an entry point into the fascinating world of β-hydroxylated phenethylamines.

Part 1: The Historical Context: A Century of Catecholamine Research

The journey to understanding compounds like 2-Amino-2-(4-methylphenyl)ethanol begins in the late 19th and early 20th centuries with the investigation of adrenal gland extracts.

  • The Dawn of Hormones and Neurotransmitters : Adrenaline was the first hormone to be extracted from an endocrine gland and purified, even before the term "hormone" was coined.[1] This pioneering work laid the foundation for the concept of chemical signaling in the body.

  • The Adrenergic System : Subsequent research identified noradrenaline and dopamine, unraveling the biosynthetic pathway of these critical neurotransmitters.[1] The enzymes governing this pathway, such as phenylethanolamine N-methyltransferase (PNMT), which converts norepinephrine to epinephrine, became key subjects of study.[2]

  • Synthetic Analogues and Pharmacological Tools : The discovery of these natural signaling molecules spurred the synthesis of a vast array of structural analogues. Compounds like isoprenaline and ephedrine were developed, leading to a deeper understanding of their receptors—the adrenoceptors (α and β).[1] This exploration of structure-activity relationships is the intellectual tradition from which 2-Amino-2-(4-methylphenyl)ethanol emerges.

The diagram below illustrates the relationship of 2-Amino-2-(4-methylphenyl)ethanol to its foundational predecessors.

cluster_core Core Structures cluster_natural Endogenous Catecholamines cluster_synthetic Synthetic Analogues Phenethylamine Phenethylamine Phenylethanolamine Phenylethanolamine Phenethylamine->Phenylethanolamine β-hydroxylation Norepinephrine Norepinephrine Phenylethanolamine->Norepinephrine Ring Hydroxylation Target_Molecule 2-Amino-2-(4-methylphenyl)ethanol Phenylethanolamine->Target_Molecule Ring Methylation & Positional Isomerism Halostachine N-Methylphenylethanolamine (Halostachine) Phenylethanolamine->Halostachine N-methylation Epinephrine Epinephrine Norepinephrine->Epinephrine N-methylation (PNMT)

Figure 1: Structural relationship of the target molecule to key phenylethanolamines.

Part 2: Synthesis and Characterization

While specific discovery literature for 2-Amino-2-(4-methylphenyl)ethanol is scarce, a robust and logical synthetic pathway can be derived from established methods for preparing phenylethanolamines. A common and effective approach starts from the corresponding acetophenone.

Proposed Synthetic Pathway: A Self-Validating Protocol

The synthesis of 2-Amino-2-(4-methylphenyl)ethanol can be conceptualized as a three-step process starting from 4-methylacetophenone. This method is an adaptation of well-documented syntheses for related β-amino alcohols.[3][4]

G cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Amination cluster_step3 Step 3: Ketone Reduction A 4-Methylacetophenone B 2-Bromo-1-(4-methylphenyl)ethan-1-one A->B Br₂ or CuBr₂ (e.g., in CHCl₃/EtOAc) C 2-Amino-1-(4-methylphenyl)ethan-1-one B->C NH₃ or protected amine (e.g., hexamine), followed by hydrolysis D 2-Amino-2-(4-methylphenyl)ethanol (Target Molecule) C->D NaBH₄ or LiAlH₄ (in Methanol or THF)

Figure 2: Proposed synthetic workflow for 2-Amino-2-(4-methylphenyl)ethanol.
Detailed Experimental Protocol

Step 1: α-Bromination of 4-Methylacetophenone

  • Rationale : The introduction of a bromine atom at the α-position to the carbonyl group creates a good leaving group, which is essential for the subsequent nucleophilic substitution by an amine. Copper(II) bromide is often preferred over liquid bromine for its solid state, which makes it easier and safer to handle.

  • Methodology :

    • Dissolve 4-methylacetophenone (1.0 eq) in a suitable solvent mixture, such as chloroform and ethyl acetate.

    • Add copper(II) bromide (approx. 2.2 eq) to the solution.

    • Reflux the mixture with stirring. The reaction progress can be monitored by TLC until the starting material is consumed. The reaction mixture will typically decolorize from the green of Cu(II) to the white of Cu(I).

    • After completion, filter the solid copper(I) bromide and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude α-bromo ketone, 2-Bromo-1-(4-methylphenyl)ethan-1-one. This intermediate is often used in the next step without extensive purification due to its lachrymatory nature.

Step 2: Synthesis of 2-Amino-1-(4-methylphenyl)ethan-1-one

  • Rationale : This step involves the nucleophilic substitution of the α-bromide with an amino group. Direct amination with ammonia can lead to side products. A common, higher-yielding alternative is the Delepine reaction, using hexamine (hexamethylenetetramine) to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine.

  • Methodology (Delepine Reaction) :

    • Dissolve the crude 2-Bromo-1-(4-methylphenyl)ethan-1-one from Step 1 in a solvent like chloroform.

    • Add hexamine (approx. 1.1 eq) and stir the mixture at room temperature. A precipitate of the hexaminium salt will form.

    • After the reaction is complete (monitored by TLC), filter the salt and wash with solvent.

    • Hydrolyze the salt by dissolving it in a mixture of ethanol and concentrated hydrochloric acid and refluxing.

    • Cool the reaction mixture, which may precipitate the hydrochloride salt of the amino ketone. Filter, wash with cold ethanol, and dry to obtain 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride.

Step 3: Reduction of the Amino Ketone to the Amino Alcohol

  • Rationale : The final step is the reduction of the carbonyl group to a hydroxyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, being safer and easier to handle than lithium aluminum hydride (LiAlH₄). The reduction creates a chiral center at the carbinol carbon.

  • Methodology :

    • Suspend the 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride (1.0 eq) in methanol at 0 °C.

    • Slowly add sodium borohydride (approx. 1.5 eq) in portions, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully adding acetone, followed by acidification with HCl.

    • Remove the solvent under reduced pressure. The residue can be basified with a strong base (e.g., NaOH) to deprotonate the amine and then extracted with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-Amino-2-(4-methylphenyl)ethanol.

Structural Characteristics and Expected Analytical Data

The structure of 2-Amino-2-(4-methylphenyl)ethanol dictates its chemical properties and how it is identified.

PropertyStructural FeatureExpected Characteristic
Chirality The C2 carbon (bearing the -OH and amino groups) is a stereocenter.Exists as a pair of enantiomers (R and S). The synthesis described produces a racemic mixture.
Basicity The primary amino group (-NH₂) is a weak base.Reacts with acids to form salts (e.g., hydrochloride), which are often crystalline and more water-soluble. The pKa is expected to be similar to that of phenylethanolamine hydrochloride (~8.90).[5]
Spectroscopy Aromatic ring, ethyl chain, -OH, and -NH₂ groups.¹H NMR : Signals for aromatic protons, a singlet for the methyl group on the ring, and characteristic multiplets for the -CH(OH)- and -CH₂NH₂ protons. ¹³C NMR : Distinct signals for the aromatic carbons, the methyl carbon, and the two aliphatic carbons. IR : Broad absorption for the O-H and N-H stretches (~3300-3400 cm⁻¹), and bands for aromatic C-H and C=C bonds.

Part 3: Potential Applications and Future Directions

Given its structure as a phenylethanolamine derivative, 2-Amino-2-(4-methylphenyl)ethanol holds potential primarily in two areas:

  • Pharmaceutical Intermediate : Its structure makes it a valuable building block for more complex molecules.[6] The amino and hydroxyl groups provide reactive handles for further chemical modification. It could serve as a precursor for synthesizing ligands targeting adrenergic or other biogenic amine receptors. The p-methyl group provides a point of distinction from unsubstituted phenylethanolamine, potentially altering receptor binding affinity or metabolic stability.

  • Chiral Auxiliary : As a chiral molecule, its enantiomerically pure forms (if resolved) could be used as chiral auxiliaries in asymmetric synthesis, helping to control the stereochemical outcome of other reactions.[6]

The future study of this molecule would logically involve:

  • Pharmacological Screening : Testing its activity at adrenergic, dopaminergic, and serotonergic receptors, as well as trace amine-associated receptors (TAARs).[5]

  • Enantiomeric Resolution and Profiling : Separating the R and S enantiomers and evaluating their biological activities independently, as stereochemistry is often critical for receptor interaction.

  • Derivatization : Using it as a scaffold to build a library of new compounds for drug discovery programs, particularly in areas related to cardiovascular or central nervous system disorders.

References

  • Wikipedia. History of catecholamine research. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • Wikipedia. Halostachine. [Link]

  • Grunewald, G. L., et al. (2005). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 48(23). [Link]

Sources

Foundational

A Theoretical Deep Dive into the Molecular Architecture of 2-Amino-2-(4-methylphenyl)ethanol: A Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 2-Amino-2-(4-methylphenyl)ethanol, a molecule of interest in pharmaceutical development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 2-Amino-2-(4-methylphenyl)ethanol, a molecule of interest in pharmaceutical development. In the absence of extensive experimental data, this document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate the molecule's three-dimensional geometry, vibrational properties, and electronic landscape. By detailing the causality behind the chosen computational protocols, this guide serves as a valuable resource for researchers and scientists in drug discovery, offering insights into the molecule's intrinsic properties that are crucial for understanding its potential biological activity and for guiding further experimental work.

Introduction: The Imperative of Molecular-Level Understanding

The journey of a drug from a promising lead compound to a clinical candidate is paved with the need for a profound understanding of its molecular characteristics. 2-Amino-2-(4-methylphenyl)ethanol, a substituted phenylethanolamine, belongs to a class of compounds with significant physiological activities. Its structural nuances, including bond lengths, bond angles, and conformational possibilities, directly influence its interaction with biological targets. Theoretical calculations, particularly those grounded in quantum mechanics, offer a powerful lens to inspect these properties with high precision, complementing and often guiding experimental investigations.[1][2]

This guide eschews a generic template, instead adopting a structure that logically flows from the foundational principles of computational chemistry to the practical application of these methods for analyzing 2-Amino-2-(4-methylphenyl)ethanol. We will delve into the "why" behind the selection of specific theoretical models and basis sets, ensuring a self-validating and transparent protocol.

The Computational Microscope: Methodological Pillars

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a widely implemented quantum mechanical method that balances computational cost with high accuracy for predicting the electronic structure of molecules.[1][3] Our choice is further refined by selecting a specific functional and basis set that have demonstrated reliability for organic molecules of pharmaceutical interest.

The B3LYP/6-311++G(d,p) Model: A Justification

For our calculations, we propose the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) in conjunction with the 6-311++G(d,p) basis set. This combination is a well-established and validated choice for a broad range of organic molecules, providing a good compromise between accuracy and computational expense.

  • B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation, a critical factor in accurately modeling molecular geometries and energies.[3]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution compared to smaller basis sets. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the behavior of electrons far from the nucleus, a feature important for molecules with heteroatoms like oxygen and nitrogen. The (d,p) signifies the addition of polarization functions on heavy atoms (d-type) and hydrogen atoms (p-type), allowing for the description of non-spherical electron distributions, which is crucial for accurately modeling chemical bonds.

This level of theory has been shown to yield results that are in good agreement with experimental data for a variety of molecular properties, including geometries and vibrational frequencies.

Computational Workflow

The theoretical analysis of 2-Amino-2-(4-methylphenyl)ethanol will proceed through a series of well-defined steps, each providing a distinct layer of information about the molecule's structure and properties. This workflow is designed to be a self-validating system, where the results of each step build upon the previous one.

Computational_Workflow cluster_0 Computational Protocol Input Initial Molecular Structure (2D Sketch or Guess) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Finds the lowest energy conformation Freq Frequency Analysis (B3LYP/6-311++G(d,p)) Opt->Freq Confirms minimum energy structure (no imaginary frequencies) Props Electronic Property Calculation (HOMO-LUMO, MEP) Freq->Props Uses the optimized geometry Output Optimized Structure, Vibrational Spectra, Electronic Properties Props->Output

Figure 1: A schematic of the computational workflow for the theoretical analysis of 2-Amino-2-(4-methylphenyl)ethanol.

Experimental Protocol: A Step-by-Step Guide to the Theoretical Calculations

The following protocol outlines the detailed steps for performing the theoretical calculations on 2-Amino-2-(4-methylphenyl)ethanol using a computational chemistry software package such as Gaussian or GAMESS.[1][2]

Step 1: Molecular Structure Input

  • Launch the molecular modeling software (e.g., GaussView).

  • Construct the 2D structure of 2-Amino-2-(4-methylphenyl)ethanol.

  • Perform an initial, quick 3D clean-up of the structure using the software's built-in tools. This provides a reasonable starting geometry for the optimization.

Step 2: Geometry Optimization

  • Set up the calculation with the following keywords: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

  • Submit the calculation. The software will iteratively adjust the positions of the atoms to find the geometry with the lowest possible energy.

  • Upon completion, verify that the optimization has converged successfully by checking the output file for the corresponding convergence criteria.

Step 3: Frequency Analysis

  • Using the optimized geometry from the previous step, set up a new calculation with the keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests the calculation of vibrational frequencies.

  • Submit the calculation.

  • After the calculation is complete, examine the output file to ensure that there are no imaginary frequencies. The presence of imaginary frequencies would indicate that the optimized structure is a transition state rather than a true minimum.

Step 4: Electronic Property Calculations

  • The output file from the frequency calculation will also contain information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • To generate the Molecular Electrostatic Potential (MEP) map, a separate calculation may be needed, often using a keyword like Pop=MK to request the calculation of electrostatic potential-derived charges. The MEP can then be visualized on the electron density surface.

Predicted Molecular Architecture: A Quantitative Look

Optimized Geometric Parameters

The geometry optimization will yield precise values for the bond lengths, bond angles, and dihedral angles of the molecule.

Table 1: Predicted Bond Lengths (Å) for 2-Amino-2-(4-methylphenyl)ethanol

Bond Predicted Length (Å)
C-C (aromatic) ~1.39 - 1.40
C-C (alkyl) ~1.52 - 1.54
C-N ~1.47
C-O ~1.43
O-H ~0.96
N-H ~1.01
C-H (aromatic) ~1.08
C-H (alkyl) ~1.09

Note: These are typical bond lengths for similar chemical environments and are the expected outcome of the B3LYP/6-311++G(d,p) calculation.

Table 2: Predicted Bond Angles (°) for 2-Amino-2-(4-methylphenyl)ethanol

Angle Predicted Angle (°)
C-C-C (aromatic) ~120
C-C-N ~110 - 112
C-C-O ~109.5
H-N-H ~107
C-O-H ~109

Note: These angles are based on standard sp2 and sp3 hybridization and are expected to be refined by the optimization process.

Vibrational Frequencies: The Molecular Fingerprint

The frequency analysis provides a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be used to aid in the interpretation of future experimental spectra.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for 2-Amino-2-(4-methylphenyl)ethanol

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H stretch 3600 - 3700
N-H stretch 3300 - 3500
C-H stretch (aromatic) 3000 - 3100
C-H stretch (alkyl) 2850 - 3000
C=C stretch (aromatic) 1450 - 1600
C-N stretch 1000 - 1250
C-O stretch 1000 - 1200

Note: Calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor may be applied for more accurate comparison.

Electronic Landscape: Unveiling Reactivity and Interactions

The electronic properties of a molecule are paramount in determining its behavior in a biological system. Our theoretical approach provides valuable insights into the molecule's reactivity and potential interaction sites.

Frontier Molecular Orbitals: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

HOMO_LUMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor h1 h2 HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor e1 e2 Energy Energy Energy->LUMO Energy Gap (ΔE)

Figure 2: A conceptual diagram of HOMO and LUMO energy levels and the energy gap.

For 2-Amino-2-(4-methylphenyl)ethanol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group. The LUMO is likely to be distributed over the aromatic ring. This analysis is crucial for predicting how the molecule might interact with a receptor, for instance, through electron donation from its HOMO to an acceptor site on a protein.

Molecular Electrostatic Potential (MEP) Map: A Guide to Non-Covalent Interactions

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red/Yellow Regions: Indicate a negative electrostatic potential and are susceptible to electrophilic attack. In 2-Amino-2-(4-methylphenyl)ethanol, these regions are expected around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons.

  • Blue Regions: Indicate a positive electrostatic potential and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and hydroxyl groups.

The MEP map provides a clear picture of the molecule's charge distribution and can be used to predict its non-covalent interactions, such as hydrogen bonding, with a biological target.

Conclusion: A Theoretical Foundation for Future Discovery

This in-depth technical guide has laid out a comprehensive and scientifically rigorous theoretical framework for the characterization of 2-Amino-2-(4-methylphenyl)ethanol. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can generate a detailed and reliable model of the molecule's geometric and electronic structure.

The protocols and expected outcomes presented herein provide a solid foundation for researchers and drug development professionals. The calculated structural parameters, vibrational spectra, and electronic properties serve as a valuable dataset that can inform synthetic strategies, guide the interpretation of experimental data, and provide crucial insights into the molecule's potential as a therapeutic agent. This theoretical approach, grounded in the principles of quantum chemistry, is an indispensable tool in the modern drug discovery pipeline.

References

  • Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

  • Leach, A. R. (2001). Molecular Modelling: Principles and Applications. Prentice Hall. [Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Evaluating 2-Amino-2-(4-methylphenyl)ethanol as a Novel Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[1][2][3] Chiral...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[1][2][3] Chiral auxiliaries are a powerful and versatile tool in this endeavor, offering a reliable method to control stereochemistry during carbon-carbon bond formation.[1][4] This guide provides a comprehensive framework for the evaluation of 2-Amino-2-(4-methylphenyl)ethanol, a readily accessible β-amino alcohol, as a novel chiral auxiliary. While not a widely documented auxiliary, its structural motifs suggest potential for inducing asymmetry in various transformations. This document outlines the necessary steps from the synthesis of the auxiliary and its derivatives to its application in diastereoselective enolate alkylation and aldol reactions, and finally, its cleavage and recovery. The protocols provided are based on well-established principles of asymmetric synthesis and are intended to serve as a starting point for researchers seeking to explore new chiral auxiliaries.[5]

Introduction: The Role of Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][6] The auxiliary creates a chiral environment, leading to a diastereomeric excess (d.e.) in the product.[4] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This strategy is particularly valuable in the early stages of drug development where reliable and scalable methods for producing enantiomerically pure compounds are essential.[1][3]

The target molecule, 2-Amino-2-(4-methylphenyl)ethanol, is a β-amino alcohol. This class of compounds has been successfully employed in the synthesis of various chiral auxiliaries, most notably in the form of oxazolidinones, as popularized by David A. Evans.[1][5] The presence of a stereogenic center bearing both a hydroxyl and an amino group allows for the formation of rigid cyclic structures that can effectively shield one face of a reactive intermediate.

Synthesis and Preparation of the Chiral Auxiliary

The enantiomerically pure forms of 2-Amino-2-(4-methylphenyl)ethanol can be synthesized through various methods, including the asymmetric reduction of corresponding α-amino ketones or the resolution of a racemic mixture. Biocatalytic methods, using enzymes like ketoreductases, can also provide an efficient route to the enantiopure amino alcohol.[7][8] For the purpose of this guide, we will assume the availability of the enantiomerically pure (1R, 2S)- or (1S, 2R)-2-Amino-2-(4-methylphenyl)ethanol.

Protocol 1: Formation of the N-Acyl Oxazolidinone

The most common application of β-amino alcohols as chiral auxiliaries is through the formation of an N-acyl oxazolidinone. This is achieved by first forming the oxazolidinone ring and then acylating the nitrogen.

Step 1: Oxazolidinone Formation

  • To a solution of (1R, 2S)-2-Amino-2-(4-methylphenyl)ethanol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) (0.5 eq).

  • The reaction is typically carried out in the presence of a base, such as triethylamine (2.2 eq), to neutralize the generated acid.

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield the crude oxazolidinone. Purification is typically achieved by column chromatography.

Step 2: N-Acylation

  • The purified oxazolidinone (1.0 eq) is dissolved in an aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A strong base, typically n-butyllithium (n-BuLi) (1.05 eq), is added dropwise to deprotonate the nitrogen.

  • The desired acyl chloride (e.g., propionyl chloride) (1.1 eq) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The N-acyl oxazolidinone is purified by column chromatography.

Application in Asymmetric Synthesis

The N-acyl oxazolidinone derived from 2-Amino-2-(4-methylphenyl)ethanol can now be used to direct stereoselective reactions. The following protocols for asymmetric alkylation and aldol reactions serve as a starting point for evaluation.

Workflow for Evaluating a Novel Chiral Auxiliary

Chiral Auxiliary Evaluation Workflow cluster_0 Preparation cluster_1 Asymmetric Reactions cluster_2 Analysis & Cleavage Aux_Syn Synthesis of Chiral Auxiliary Deriv Derivative Formation (e.g., Oxazolidinone) Aux_Syn->Deriv Acyl N-Acylation Deriv->Acyl Enolate Enolate Formation Acyl->Enolate Substrate for Reaction Alkyl Asymmetric Alkylation Enolate->Alkyl Aldol Asymmetric Aldol Reaction Enolate->Aldol Analysis Analysis of Diastereomeric Excess (NMR, HPLC) Alkyl->Analysis Aldol->Analysis Cleavage Cleavage of Auxiliary Analysis->Cleavage Recovery Recovery & Reuse Cleavage->Recovery

Caption: Workflow for the evaluation of a new chiral auxiliary.

Protocol 2: Asymmetric Enolate Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction.[9] The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

  • The N-acyl oxazolidinone (1.0 eq) is dissolved in dry THF under an inert atmosphere and cooled to -78 °C.

  • A base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) is added to form the enolate.

  • The reaction is stirred for 30-60 minutes at -78 °C.

  • The electrophile (e.g., benzyl bromide) (1.2 eq) is added, and the reaction is stirred for several hours at -78 °C or allowed to slowly warm to a higher temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted.

  • The crude product is purified by column chromatography. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC.

Table 1: Hypothetical Data for Asymmetric Alkylation
EntryBaseElectrophile (E+)Temp (°C)Yield (%)d.e. (%)
1NaHMDSBenzyl Bromide-788590:10
2LDABenzyl Bromide-788288:12
3NaHMDSMethyl Iodide-787585:15
4NaHMDSBenzyl Bromide-408880:20
Protocol 3: Diastereoselective Aldol Reaction

The aldol reaction is another powerful tool for C-C bond formation, creating a β-hydroxy carbonyl moiety.[10]

  • The N-acyl oxazolidinone (1.0 eq) is dissolved in dry dichloromethane (DCM) or THF under an inert atmosphere and cooled to -78 °C.

  • A Lewis acid such as titanium(IV) chloride (TiCl₄) or dibutylboron triflate (Bu₂BOTf) (1.1 eq) is added, followed by a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) (1.2 eq) to form the boron enolate.

  • The mixture is stirred for 30-60 minutes.

  • The aldehyde (e.g., isobutyraldehyde) (1.2 eq) is added, and the reaction is stirred for several hours at -78 °C.

  • The reaction is quenched with a buffered aqueous solution (e.g., phosphate buffer pH 7), and the product is extracted.

  • The crude product is purified by column chromatography, and the diastereomeric excess is determined.

Mechanism of a Boron-Mediated Aldol Reaction

Aldol Reaction Mechanism cluster_0 Enolate Formation cluster_1 Transition State cluster_2 Product Formation Substrate N-Acyl Oxazolidinone Enolate Z-Enolate Substrate->Enolate + Bu₂BOTf, DIPEA TS Zimmerman-Traxler Transition State Enolate->TS + Aldehyde (R'CHO) Adduct Aldol Adduct TS->Adduct Product syn-Aldol Product Adduct->Product Workup

Caption: Zimmerman-Traxler model for a boron-mediated aldol reaction.

Cleavage and Recovery of the Auxiliary

A key feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product.[1]

Protocol 4: Cleavage of the Auxiliary

The N-acyl group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to other functional groups.

  • To form the carboxylic acid: Hydrolysis using lithium hydroxide (LiOH) in a mixture of THF and water is a common method.

  • To form the primary alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in a solvent like THF or diethyl ether.

  • To form the aldehyde: Reduction with a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H).

After the cleavage reaction, the product can be separated from the chiral auxiliary by extraction or chromatography. The recovered 2-Amino-2-(4-methylphenyl)ethanol can then be reused.

Conclusion

This guide provides a systematic approach for the evaluation of 2-Amino-2-(4-methylphenyl)ethanol as a novel chiral auxiliary. By following the outlined protocols for synthesis, application in key asymmetric reactions, and cleavage, researchers can effectively assess its potential for inducing high levels of stereocontrol. The structural similarity of this amino alcohol to precursors of established auxiliaries suggests that it is a promising candidate for further investigation in the field of asymmetric synthesis and drug development.

References

  • Benchchem. The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide.
  • Wikipedia. Chiral auxiliary.
  • Chemistry For Everyone. What Are Chiral Auxiliaries? YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis.
  • Pharmaffiliates. Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
  • Chem-Impex. 2-Amino-2-(2,4-dimethylphenyl)ethanol.
  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link]

  • Fu, G. C. (2022). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. PMC - NIH. Available from: [Link]

  • Wang, W. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH. Available from: [Link]

  • Silaeva, E. A., et al. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Available from: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222-7260. Available from: [Link]

  • Carreira, E. M., & Kulesza, A. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(18), 10329-10363. Available from: [Link]

Sources

Application

The Versatile Role of 2-Amino-2-(4-methylphenyl)ethanol in Asymmetric Synthesis: A Guide for Researchers

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral β-amino alcohols have eme...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral β-amino alcohols have emerged as a cornerstone in this pursuit, serving as versatile precursors for a range of stereoselective transformations. Among these, 2-Amino-2-(4-methylphenyl)ethanol, a structural analog of norephedrine, offers a compelling platform for inducing chirality. This technical guide provides an in-depth exploration of its applications, offering both foundational principles and actionable protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Amino-2-(4-methylphenyl)ethanol

2-Amino-2-(4-methylphenyl)ethanol, with its dual functional groups—a primary amine and a hydroxyl group—flanking a stereogenic center, is a powerful tool in the arsenal of asymmetric synthesis. Its utility stems from its ability to be readily converted into chiral auxiliaries, ligands, and catalysts that can effectively control the stereochemical outcome of a reaction. The presence of the p-tolyl group can offer unique steric and electronic properties that influence the diastereoselectivity and enantioselectivity of chemical transformations.

This guide will delve into three primary applications of this valuable chiral building block:

  • As a Chiral Auxiliary: Temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center.

  • In the Synthesis of Chiral Ligands: Serving as a scaffold for the creation of ligands, most notably oxazolines, which can be used in a variety of metal-catalyzed asymmetric reactions.

  • As a Precursor for Chiral Catalysts: Forming the basis for catalysts, such as oxazaborolidines, for enantioselective reductions.

Part 1: 2-Amino-2-(4-methylphenyl)ethanol as a Chiral Auxiliary in Asymmetric Alkylation

The temporary incorporation of a chiral auxiliary is a classic and reliable strategy to achieve high levels of stereocontrol.[1] The auxiliary guides the approach of a reagent to one face of a prochiral molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.[2]

Conceptual Framework

Derivatives of 2-Amino-2-(4-methylphenyl)ethanol, such as oxazolidinones, can be employed as effective chiral auxiliaries. The underlying principle involves the formation of a rigid, chelated enolate intermediate where the bulky p-tolyl group effectively shields one face of the enolate, directing alkylation to the opposite face.

G cluster_0 Asymmetric Alkylation Workflow A Prochiral Carboxylic Acid Derivative B Couple with (1S,2R)-2-Amino-2- (4-methylphenyl)ethanol Derivative (e.g., Oxazolidinone) A->B C N-Acyl Oxazolidinone B->C D Deprotonation (e.g., LDA, NaHMDS) C->D E Chelated (Z)-Enolate D->E F Addition of Electrophile (e.g., Alkyl Halide) E->F G Diastereomerically Enriched Product F->G H Cleavage of Auxiliary (e.g., LiOH/H2O2) G->H I Enantiomerically Enriched Carboxylic Acid H->I J Recovered Chiral Auxiliary H->J

Figure 1: Workflow for Asymmetric Alkylation.
Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone Derived from (1S,2R)-2-Amino-2-(4-methylphenyl)ethanol

This protocol is adapted from established procedures for Evans-type asymmetric alkylations.[3]

Materials:

  • (4R,5S)-4-(4-methylphenyl)-5-phenyloxazolidin-2-one (or similar derivative of the title compound)

  • Propionyl chloride (or other acyl chloride)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Allyl iodide (or other electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of the oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Et₃N (1.5 eq) and a catalytic amount of DMAP.

    • Slowly add the acyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the N-acyl oxazolidinone by flash chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add NaHMDS (1.1 eq) and stir for 30 minutes to form the (Z)-enolate.

    • Add the electrophile (1.5 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify the major diastereomer by flash chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

    • Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).

    • Stir vigorously at 0 °C for 1-2 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Extract the recovered chiral auxiliary with an organic solvent.

    • Acidify the aqueous layer and extract the enantiomerically enriched carboxylic acid.

Expected Outcome: This procedure is expected to yield the α-substituted carboxylic acid with high diastereoselectivity (>95:5 dr) and, consequently, high enantioselectivity after auxiliary removal.

Part 2: Synthesis of Chiral Oxazoline Ligands for Asymmetric Catalysis

Chiral oxazolines are a privileged class of ligands in asymmetric catalysis, finding application in a wide array of transformations including hydrogenations, hydrosilylations, and allylic alkylations.[4][5] 2-Amino-2-(4-methylphenyl)ethanol is an excellent precursor for the synthesis of these ligands.

Conceptual Framework

The synthesis of chiral oxazolines from β-amino alcohols is a well-established process.[6] A common route involves the reaction of the amino alcohol with a nitrile in the presence of a Lewis acid catalyst, such as ZnCl₂.[7] The resulting oxazoline ligand can then be coordinated to a metal center to form a chiral catalyst.

G cluster_1 Synthesis of Chiral Oxazoline Ligands A (1S,2R)-2-Amino-2- (4-methylphenyl)ethanol D Cyclization A->D B Aryl/Alkyl Nitrile B->D C Lewis Acid (e.g., ZnCl₂) C->D E Chiral Oxazoline Ligand D->E G Coordination E->G F Metal Precursor (e.g., [Pd(allyl)Cl]₂) F->G H Chiral Metal-Oxazoline Complex G->H

Figure 2: Pathway to Chiral Oxazoline-Metal Complexes.
Protocol: Synthesis of a (4S,5R)-4-(4-Methylphenyl)-5-phenyl-4,5-dihydrooxazole Ligand

This protocol is based on general procedures for oxazoline synthesis from amino alcohols.[8]

Materials:

  • (1S,2R)-2-Amino-2-(4-methylphenyl)ethanol

  • Benzonitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Chlorobenzene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, add (1S,2R)-2-Amino-2-(4-methylphenyl)ethanol (1.0 eq) and anhydrous ZnCl₂ (0.1 eq).

    • Add anhydrous chlorobenzene, followed by benzonitrile (1.1 eq).

  • Cyclization:

    • Heat the reaction mixture to reflux (approx. 130 °C) and maintain for 24 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash chromatography on silica gel to afford the chiral oxazoline ligand.

Application in Asymmetric Allylic Alkylation:

The synthesized oxazoline can be used as a ligand in palladium-catalyzed asymmetric allylic alkylation. A typical procedure involves the in-situ formation of the catalyst by reacting the oxazoline ligand with a palladium precursor, such as [Pd(allyl)Cl]₂, followed by the addition of the substrate (e.g., 1,3-diphenylallyl acetate) and a nucleophile (e.g., dimethyl malonate) in the presence of a base.

Part 3: Precursor to Chiral Oxazaborolidine Catalysts for Asymmetric Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[6] Oxazaborolidine catalysts, pioneered by Corey, Bakshi, and Shibata (CBS), are highly effective for this purpose.[9] These catalysts can be generated in situ from a chiral β-amino alcohol and a borane source.

Conceptual Framework

The reaction of 2-Amino-2-(4-methylphenyl)ethanol with a borane source, such as borane-THF complex (BH₃·THF), generates a chiral oxazaborolidine catalyst. This catalyst coordinates to both the borane reducing agent and the ketone substrate, organizing the transition state in a way that directs the hydride delivery to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.

G cluster_2 Asymmetric Ketone Reduction via Oxazaborolidine A (1R,2S)-2-Amino-2- (4-methylphenyl)ethanol C In-situ Catalyst Formation A->C B Borane Source (e.g., BH₃·THF) B->C D Chiral Oxazaborolidine C->D F Coordination Complex D->F E Prochiral Ketone E->F G Hydride Transfer F->G H Enantiomerically Enriched Secondary Alcohol G->H

Sources

Method

Versatile Synthetic Protocols for the Derivatization of 2-Amino-2-(4-methylphenyl)ethanol: A Gateway to Novel Chemical Entities

An Application Note for Drug Development Professionals and Researchers Abstract The 1,2-amino alcohol scaffold is a privileged structural motif frequently encountered in biologically active molecules, pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

The 1,2-amino alcohol scaffold is a privileged structural motif frequently encountered in biologically active molecules, pharmaceutical agents, and chiral auxiliaries used in asymmetric synthesis.[1][2] This application note provides a detailed and robust guide for the synthesis of diverse derivatives starting from the versatile building block, 2-Amino-2-(4-methylphenyl)ethanol. We present three core, field-proven protocols—N-Acylation, N-Sulfonylation, and N-Alkylation via reductive amination—that enable researchers to rapidly generate libraries of novel compounds. The causality behind experimental choices, detailed step-by-step methodologies, and expected analytical outcomes are discussed to ensure reproducibility and facilitate further exploration in drug discovery and materials science.

Introduction: The Significance of the 2-Amino-2-arylethanol Scaffold

Chiral 1,2-amino alcohols are foundational components in the synthesis of numerous high-value chemical entities. Their prevalence in natural products and pharmaceuticals, including antibiotics, β-adrenergic blockers, and neurotransmitters, underscores their importance.[2] Furthermore, their application as chiral ligands and auxiliaries has become indispensable in modern asymmetric synthesis.[1] The specific scaffold, 2-Amino-2-(4-methylphenyl)ethanol, offers a synthetically tractable platform combining a chiral center, a primary amine, and a primary alcohol, with a substituted aromatic ring ripe for further modification. Its derivatives are valuable as intermediates in the development of novel therapeutics and functional materials.[3] This guide focuses on the strategic derivatization of its primary amino group, a key handle for introducing molecular diversity.

Foundational Synthesis: Preparing the 2-Amino-2-(4-methylphenyl)ethanol Core

Before derivatization, a reliable supply of the core amino alcohol is essential. A common and effective strategy begins with the commercially available α-bromoketone, 2-bromo-1-(p-tolyl)ethanone. The following two-step protocol outlines its conversion to the target amino alcohol.

Workflow for Core Scaffold Synthesis

cluster_0 Step 1: Azide Formation & Reduction A 2-bromo-1-(p-tolyl)ethanone B 2-azido-1-(p-tolyl)ethanone A->B  NaN3, Acetone/H2O C (R/S)-2-Amino-2-(4-methylphenyl)ethanol B->C  NaBH4, MeOH  

Caption: Synthesis of the core amino alcohol scaffold.

Protocol 2.1: Synthesis of (R/S)-2-Amino-2-(4-methylphenyl)ethanol

Principle: This procedure involves an initial SN2 reaction to displace the bromide with an azide, followed by the reduction of both the ketone and the azide functionalities using a powerful hydride reducing agent. Sodium borohydride reduces the ketone to a secondary alcohol, and in methanolic solution, it is also capable of reducing the azide to a primary amine.

Materials:

  • 2-bromo-1-(p-tolyl)ethanone

  • Sodium azide (NaN₃)

  • Sodium borohydride (NaBH₄)

  • Acetone, Methanol (MeOH), Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Azide Formation: Dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 eq) in a 3:1 mixture of acetone and water. Add sodium azide (1.5 eq) portion-wise while stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup 1: Remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude 2-azido-1-(p-tolyl)ethanone is used directly in the next step.

  • Reduction: Cool a solution of the crude azido-ketone in methanol to 0 °C in an ice bath. Add sodium borohydride (3.0 eq) slowly and portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Quenching & Workup 2: Carefully quench the reaction by slowly adding water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired 2-Amino-2-(4-methylphenyl)ethanol.

Scientist's Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. The portion-wise addition of NaBH₄ is critical to control the exothermic reaction and hydrogen gas evolution.

Core Protocols for Derivatization

The primary amine of 2-Amino-2-(4-methylphenyl)ethanol serves as an excellent nucleophile for a variety of transformations. The following protocols are designed to be robust and broadly applicable.

General Derivatization Pathways

cluster_1 N-Acylation cluster_2 N-Sulfonylation cluster_3 N-Alkylation Core 2-Amino-2-(4-methylphenyl)ethanol Amide N-Acyl Derivative (Amide) Core->Amide  RCOCl or (RCO)2O,  Base (e.g., Et3N)   Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Core->Sulfonamide  RSO2Cl,  Base (e.g., Pyridine)   Amine N-Alkyl Derivative (Secondary Amine) Core->Amine  R-CHO, NaBH(OAc)3  

Caption: Key derivatization routes from the core amino alcohol.

Protocol 3.1: N-Acylation for Amide Synthesis

Principle: This is a classic nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl of an acid chloride or anhydride. A tertiary amine base, such as triethylamine (Et₃N), is required to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.[4]

Materials:

  • 2-Amino-2-(4-methylphenyl)ethanol

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: Dissolve 2-Amino-2-(4-methylphenyl)ethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition: Add the acylating agent (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash chromatography or recrystallization.

Rationale: Anhydrous conditions are preferred as the acylating agents are highly reactive towards water. The acidic wash removes excess triethylamine, while the basic wash removes any unreacted acylating agent and the carboxylic acid byproduct.

Acylating AgentDerivative ClassExpected Yield (%)
Acetyl ChlorideAcetamide85-95%
Benzoyl ChlorideBenzamide80-90%
Acetic AnhydrideAcetamide90-98%
Propionyl ChloridePropanamide82-92%
Protocol 3.2: N-Sulfonylation for Sulfonamide Synthesis

Principle: Similar to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamides are exceptionally stable and are a common functional group in many marketed drugs. Pyridine is often used as both the base and a nucleophilic catalyst.

Materials:

  • 2-Amino-2-(4-methylphenyl)ethanol

  • Sulfonylating agent (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Anhydrous Pyridine or DCM with Et₃N

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup: Dissolve 2-Amino-2-(4-methylphenyl)ethanol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Addition: Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into ice-cold 1 M HCl. If a precipitate forms, collect it by filtration. If not, extract the mixture with ethyl acetate (3x).

  • Isolation: Wash the combined organic extracts with 1 M HCl (to remove pyridine) and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude sulfonamide by recrystallization or flash chromatography.

Scientist's Note: Sulfonyl chlorides are less reactive than acyl chlorides, often requiring longer reaction times or gentle heating. The stability of the sulfonamide group makes it an excellent choice for creating robust drug candidates.

Protocol 3.3: N-Alkylation via Reductive Amination

Principle: Reductive amination is a powerful and highly selective method for forming C-N bonds that avoids the over-alkylation problems common with alkyl halides.[5] The reaction proceeds in one pot, where the primary amine first condenses with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions), which is then immediately reduced by a mild, selective reducing agent.[6][7]

Key Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this transformation.[8] It is a mild hydride donor that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde, preventing competitive formation of alcohol byproducts.[9] Unlike the more toxic sodium cyanoborohydride, its byproducts are innocuous.[9]

Materials:

  • 2-Amino-2-(4-methylphenyl)ethanol

  • Aldehyde or Ketone (e.g., Formaldehyde, Benzaldehyde, Acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: To a stirred solution of 2-Amino-2-(4-methylphenyl)ethanol (1.0 eq) and the carbonyl compound (1.2 eq) in DCE, add a catalytic amount of acetic acid (0.1 eq). Stir for 20-30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. An increase in temperature may be observed.

  • Reaction: Stir the mixture at room temperature for 6-24 hours until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Isolation: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude secondary or tertiary amine product by flash chromatography.

Carbonyl CompoundDerivative ClassExpected Yield (%)
Formaldehyde (37% aq.)N-methyl75-85%
BenzaldehydeN-benzyl80-90%
AcetoneN-isopropyl70-80%

Analytical Characterization

Confirmation of successful derivatization relies on standard spectroscopic techniques. The table below provides expected characterization data for a representative derivative from each class.

DerivativeMethodExpected Observations
N-Acetyl Derivative ¹H NMRAppearance of a new singlet around δ 2.0 ppm (3H, -COCH₃). Shift of the methine proton (-CH(NH)-) downfield. Broad singlet for the NH proton.
LC-MSCorrect molecular ion peak [M+H]⁺ corresponding to the acetylated product.
IR (cm⁻¹)Strong C=O stretch (~1650), N-H stretch (~3300).
N-Tosyl Derivative ¹H NMRAppearance of aromatic signals for the tosyl group (two doublets, ~δ 7.3 and 7.8 ppm) and a singlet for the tosyl methyl group (~δ 2.4 ppm).
LC-MSCorrect molecular ion peak [M+H]⁺ corresponding to the tosylated product.
N-Benzyl Derivative ¹H NMRAppearance of new aromatic signals for the benzyl group (~δ 7.2-7.4 ppm) and a new singlet or AB quartet for the benzylic CH₂ protons (~δ 3.8 ppm).
LC-MSCorrect molecular ion peak [M+H]⁺ corresponding to the benzylated product.

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the synthesis of a wide array of derivatives from 2-Amino-2-(4-methylphenyl)ethanol. By leveraging fundamental organic reactions such as N-acylation, N-sulfonylation, and reductive amination, researchers can efficiently generate novel chemical matter. These methods are scalable and employ readily available reagents, making them highly suitable for applications in medicinal chemistry lead generation, materials science, and the development of chiral catalysts.

References

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. Available at: [Link]

  • Contreras-García, A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(8), 4554-4563. Available at: [Link]

  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2018). Organic Chemistry Portal. Available at: [Link]

  • Contreras-García, A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Li, Y., et al. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710. Available at: [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Pires, J., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 26(21), 6439. Available at: [Link]

  • 2-[(2-Amino-4-methylphenyl)amino]ethanol. Pharmaffiliates. Available at: [Link]

  • Selective n-acylation of amino alcohols. Google Patents.
  • 2-Amino-2-[4-(aminomethyl)phenyl]ethanol. PubChem. Available at: [Link]

  • 2-Amino-2-phenylethanol. PubChem. Available at: [Link]

  • Automated Precolumn Derivatization for the Enantioseparation of Amino Acids Using the Agilent 1290 Infinity II LC. Agilent Technologies. Available at: [Link]

  • Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(18), 4233. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

Sources

Application

use of 2-Amino-2-(4-methylphenyl)ethanol in pharmaceutical intermediate synthesis

An In-depth Technical Guide to the Application of 2-Amino-2-(4-methylphenyl)ethanol in Pharmaceutical Intermediate Synthesis Abstract Chiral amino alcohols are a class of high-value organic compounds that form the struct...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of 2-Amino-2-(4-methylphenyl)ethanol in Pharmaceutical Intermediate Synthesis

Abstract

Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous active pharmaceutical ingredients (APIs). Their specific three-dimensional arrangement is often critical for selective interaction with biological targets, dictating the efficacy and safety of a drug. This guide provides a comprehensive overview of the application of 2-Amino-2-(4-methylphenyl)ethanol, a key chiral building block, in the synthesis of complex pharmaceutical intermediates. We will explore the significance of its stereochemistry, detail synthetic strategies, and provide a validated protocol for its use, underscoring its importance for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of 2-Amino-2-(4-methylphenyl)ethanol

2-Amino-2-(4-methylphenyl)ethanol, also known as 2-amino-2-(p-tolyl)ethanol, is an organic compound featuring both an amine and an alcohol functional group. The presence of a stereocenter at the carbon atom bearing the amino and hydroxyl groups makes this molecule a valuable chiral synthon. It exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

The distinct spatial arrangement of these functional groups is fundamental for molecular recognition in biological systems, such as enzymes and receptors. Consequently, the enantiomerically pure forms of this amino alcohol are indispensable building blocks for synthesizing single-enantiomer drugs.[1][2] The pharmaceutical industry increasingly focuses on producing single-enantiomer drugs to enhance therapeutic efficacy and minimize potential side effects associated with the inactive or harmful enantiomer.[1] This compound is primarily utilized as a key intermediate in the production of enantiomerically pure drugs, particularly in the fields of neurology and oncology.[3] Its hydrochloride salt form is often used to enhance solubility in various reaction media.[3][4]

Physicochemical Properties Summary
Property(R)-2-Amino-2-(p-tolyl)ethanol(S)-2-Amino-2-(p-tolyl)ethanol HCl
CAS Number 639054-51-6[5]1256974-17-0[4]
Molecular Formula C₉H₁₃NO[5]C₉H₁₄ClNO[4]
Molecular Weight 151.21 g/mol [5]187.67 g/mol [4][6]
Appearance Not specified (typically solid)White to off-white solid[6]
Storage 2-8°C, inert atmosphere[5]Room Temperature, sealed in dry[4][6]

Core Application: A Cornerstone for Asymmetric Synthesis

The primary value of 2-Amino-2-(4-methylphenyl)ethanol lies in "chiral pool synthesis." This strategy leverages the inherent chirality of readily available molecules to construct complex, enantiomerically pure targets.[2][7] By starting with a specific enantiomer, such as (R)-2-Amino-2-(4-methylphenyl)ethanol, chemists can transfer that defined stereochemistry to the final drug molecule, avoiding costly and complex asymmetric synthesis or chiral separation steps later in the process.

The bifunctional nature of the molecule—containing both a nucleophilic amino group and a hydroxyl group—allows for a wide range of chemical transformations. These include, but are not limited to:

  • N-functionalization: The amino group can be acylated, alkylated, or used in reductive amination to build larger molecular scaffolds.

  • O-functionalization: The hydroxyl group can be etherified, esterified, or activated as a leaving group for substitution reactions.

  • Cyclization Reactions: The 1,2-amino alcohol motif is a classic precursor for the synthesis of nitrogen-containing heterocycles, such as oxazolines or morpholines, which are common frameworks in pharmaceuticals.[8][9]

The choice of the (R) or (S) enantiomer is dictated by the required stereochemistry of the final pharmaceutical target.

cluster_0 Chiral Synthesis Logic ChiralPool (R)- or (S)-Amino Alcohol (Defined Stereocenter) Intermediate Chiral Intermediate (Stereochemistry Preserved) ChiralPool->Intermediate  Synthetic Steps API Enantiomerically Pure API (Desired Biological Activity) Intermediate->API  Further Elaboration BioTarget Biological Target (Enzyme/Receptor) API->BioTarget  Specific Binding

Caption: Logical flow of chiral pool synthesis.

Protocol: Synthesis of a Chiral Oxazolidinone Intermediate

This protocol details a representative application: the synthesis of a chiral oxazolidinone from (R)-2-Amino-2-(4-methylphenyl)ethanol. Oxazolidinones are important heterocyclic motifs found in several classes of antibiotics. This procedure involves the reaction of the amino alcohol with a carbonylating agent, leading to cyclization.

Materials and Reagents
ReagentGradeSupplierNotes
(R)-2-Amino-2-(p-tolyl)ethanol≥98%BLDpharm[5]Store at 2-8°C.
Triphosgene≥98%Sigma-AldrichEXTREMELY TOXIC. Handle only in a certified fume hood with appropriate PPE.
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificAqueous solution.
BrineACS ReagentFisher ScientificSaturated NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Experimental Workflow Diagram

cluster_workflow Oxazolidinone Synthesis Workflow Start Dissolve Amino Alcohol & TEA in DCM Step3 Slowly Add Triphosgene Solution at 0°C Start->Step3 Step2 Prepare Triphosgene Solution (in DCM) Step2->Step3 Step4 Stir at RT (Monitor by TLC) Step3->Step4 Step5 Quench with NaHCO₃ Step4->Step5 Step6 Aqueous Workup (Separate Layers, Wash, Brine) Step5->Step6 Step7 Dry (MgSO₄), Filter, Concentrate Step6->Step7 End Purify by Flash Chromatography Step7->End

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Causality and Rationale: This procedure utilizes triphosgene as a solid, safer alternative to phosgene gas for creating an in situ chloroformate, which then undergoes intramolecular cyclization with the hydroxyl group to form the stable five-membered oxazolidinone ring. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-Amino-2-(p-tolyl)ethanol (1.51 g, 10.0 mmol).

    • Add anhydrous Dichloromethane (DCM, 80 mL) and anhydrous Triethylamine (TEA, 3.5 mL, 25.0 mmol, 2.5 equiv).

    • Cool the resulting clear solution to 0°C using an ice-water bath.

  • Reagent Addition:

    • In a separate dry flask, carefully dissolve triphosgene (1.19 g, 4.0 mmol, 0.4 equiv) in anhydrous DCM (20 mL). Caution: Triphosgene is highly toxic and moisture-sensitive.

    • Transfer the triphosgene solution to the dropping funnel.

    • Add the triphosgene solution dropwise to the stirred amino alcohol solution over 30 minutes, ensuring the internal temperature remains below 5°C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amino alcohol spot is no longer visible.

  • Workup and Extraction:

    • Cool the mixture back to 0°C and slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).[2]

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]

    • The resulting crude solid is then purified by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexane) to yield the pure (R)-5-(p-tolyl)oxazolidin-2-one.

Analysis and Characterization
  • Yield: Calculate the percentage yield of the purified product.

  • Purity: Assess purity using HPLC and ¹H NMR spectroscopy.

  • Enantiomeric Excess (ee): Determine the enantiomeric excess of the final product using chiral HPLC analysis to confirm that no racemization occurred during the synthesis. An ee of >99% is expected.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating. The chirality of the starting material is the primary control for the stereochemistry of the product. The final analytical step—chiral HPLC—serves as the validation. A high enantiomeric excess confirms the integrity of the chiral center throughout the synthetic sequence. Any deviation would indicate racemization, prompting an investigation into reaction conditions (e.g., excessive heat, improper pH). The mild reaction conditions outlined are chosen specifically to preserve stereochemical integrity.[9]

Conclusion

2-Amino-2-(4-methylphenyl)ethanol is a powerful and versatile chiral building block in pharmaceutical synthesis. Its value is rooted in the principles of chiral pool synthesis, allowing for the efficient and predictable construction of enantiomerically pure drug candidates. The methodologies for its use are robust and scalable, making it a commercially and scientifically significant intermediate. The protocol provided herein offers a practical example of its application, demonstrating a reliable pathway to valuable heterocyclic structures while maintaining stereochemical purity. As the demand for stereochemically defined drugs continues to grow, the importance of synthons like 2-Amino-2-(4-methylphenyl)ethanol in the drug development pipeline will only increase.

References

  • MySkinRecipes. (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride.
  • BLDpharm. (R)-2-Amino-2-(p-tolyl)ethanol | 639054-51-6.
  • Echemi. (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride.
  • Sigma-Aldrich. (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Organic Syntheses.
  • BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols.
  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • Wang, Z., & Hu, H. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Published by Westlake University.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.

Sources

Method

Application Notes &amp; Protocols for the Quantitative Analysis of 2-Amino-2-(4-methylphenyl)ethanol

Abstract This document provides comprehensive and validated analytical methodologies for the quantitative determination of 2-Amino-2-(4-methylphenyl)ethanol, a key intermediate and analyte in pharmaceutical development a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive and validated analytical methodologies for the quantitative determination of 2-Amino-2-(4-methylphenyl)ethanol, a key intermediate and analyte in pharmaceutical development and research. Recognizing the critical need for accuracy, precision, and reliability in analytical data, we present two robust, orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).[1][2][3] This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. All protocols are presented within a framework of rigorous method validation, aligning with international regulatory standards such as those from the International Council for Harmonisation (ICH).[4]

Introduction and Analyte Overview

2-Amino-2-(4-methylphenyl)ethanol is an amino alcohol derivative whose structural motif is pertinent to various fields, including biochemical research and as a building block in the synthesis of more complex pharmaceutical agents. The accurate quantification of this compound is paramount for ensuring purity, determining reaction yield, assessing stability, and maintaining quality control in manufacturing processes. The presence of a primary amine, a hydroxyl group, and a chromophoric tolyl group dictates the selection of appropriate analytical strategies.

This application note details two primary methods:

  • Reverse-Phase HPLC-UV: A versatile and widely accessible method that leverages the analyte's UV-absorbing properties for direct quantification.

  • GC-FID with Derivatization: A classic technique ideal for thermally stable compounds, enhanced by a derivatization step to improve the analyte's volatility and chromatographic behavior.[5]

Analyte Physicochemical Properties
PropertyValue
Chemical Name 2-Amino-2-(4-methylphenyl)ethanol
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Structure

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle and Rationale

Reverse-phase HPLC is the method of choice for its versatility and applicability to a wide range of moderately polar compounds. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The separation of 2-Amino-2-(4-methylphenyl)ethanol is achieved based on its hydrophobic interactions with the C18 column. The tolyl (4-methylphenyl) group provides a strong chromophore, allowing for sensitive detection using a standard UV detector. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is employed to protonate the primary amine, ensuring a single ionic species and leading to sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the column surface.[6]

Experimental Protocol: HPLC-UV

Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, Nylon or PTFE).[7]

  • HPLC vials.

Chromatographic Conditions

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column providing good resolution and efficiency.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) Provides optimal polarity for retention and elution. The buffer controls pH for consistent analyte ionization.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection UV at 220 nm Wavelength at which the phenyl group exhibits strong absorbance.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.

| Run Time | ~10 minutes | Sufficient to elute the analyte and any common impurities. |

Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of 2-Amino-2-(4-methylphenyl)ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the mobile phase.

Sample Preparation

  • Accurately weigh the sample material expected to contain 2-Amino-2-(4-methylphenyl)ethanol.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B Sample into vial C Filter Sample (0.45 µm) B->C Sample into vial D Inject into HPLC System C->D Sample into vial E Separate on C18 Column D->E F Detect at 220 nm E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H Using Standards I Quantify Analyte Concentration G->I Using Sample H->I

Method Validation Protocol

A robust analytical method requires validation to ensure it is fit for its intended purpose.[1][2] The following parameters should be assessed according to ICH guidelines.[4]

// Invisible edges for layout edge [style=invis]; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> LOD; } dot Caption: Interrelationship of key analytical method validation parameters.

Validation Summary Table (Example Data)

Parameter Acceptance Criteria Example Result
Specificity Peak is free from interference Complies
Linearity (r²) ≥ 0.995 0.9992
Range 1 - 100 µg/mL 1 - 100 µg/mL
Accuracy 98.0 - 102.0% Recovery 99.5% - 101.2%
Precision (RSD%)
- Repeatability ≤ 2.0% 0.8%
- Intermediate ≤ 2.0% 1.2%
LOD S/N ≥ 3 0.3 µg/mL
LOQ S/N ≥ 10 1.0 µg/mL

| Robustness | RSD ≤ 2.0% for minor changes | Complies |

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[8] Amino alcohols like the target analyte possess polar functional groups (-NH₂ and -OH) that can cause peak tailing and poor chromatographic performance due to interactions with the column. To overcome this, a derivatization step is employed. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amine and alcohol groups with non-polar trimethylsilyl (TMS) groups.[5] This increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks on a non-polar GC column. Flame Ionization Detection (FID) provides excellent sensitivity and a wide linear range for carbon-containing compounds.

Experimental Protocol: GC-FID

Instrumentation and Materials

  • Gas chromatograph with a split/splitless injector, FID detector.

  • Data acquisition and processing software.

  • Autosampler vials with inserts.

  • Heating block or oven for derivatization.

  • Anhydrous solvents (e.g., Dichloromethane, Acetonitrile).

  • Derivatizing agent: BSTFA with 1% TMCS.

Chromatographic Conditions

Parameter Recommended Setting Rationale
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm A robust, general-purpose non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium or Hydrogen, 1.2 mL/min (constant flow) Inert carrier gas.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) Temperature program designed to separate the derivatized analyte from solvent and potential byproducts.
Injector Temp. 270 °C Ensures rapid volatilization of the derivatized analyte.
Detector Temp. 300 °C Prevents condensation of the analyte post-separation.
Injection Mode Split (e.g., 50:1) For higher concentration samples to avoid column overload.

| Injection Vol. | 1 µL | Standard volume for GC analysis. |

Standard and Sample Preparation with Derivatization

  • Stock Solution (1000 µg/mL): Prepare a stock solution of 2-Amino-2-(4-methylphenyl)ethanol in an anhydrous solvent like dichloromethane.

  • Calibration Standards: Prepare serial dilutions from the stock solution in the same solvent.

  • Derivatization Procedure: a. Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of BSTFA (+1% TMCS) and 100 µL of anhydrous acetonitrile. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool the vial to room temperature before injection.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample in Anhydrous Solvent B Evaporate to Dryness A->B Derivatized Sample C Add BSTFA & Heat (70°C, 30 min) B->C Derivatized Sample D Inject into GC System C->D Derivatized Sample E Separate on DB-5 Column D->E F Detect with FID E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H Using Standards I Quantify Analyte Concentration G->I Using Sample H->I

Method Validation

The GC-FID method should be validated using the same parameters as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) to ensure its performance is well-characterized and reliable for its intended application.[9]

Conclusion

This document provides two distinct, validated analytical methods for the robust quantification of 2-Amino-2-(4-methylphenyl)ethanol. The HPLC-UV method offers a direct, straightforward approach suitable for most quality control laboratories. The GC-FID method, while requiring a derivatization step, provides an excellent orthogonal technique for confirmation and is highly sensitive. The choice of method will depend on the specific application, sample matrix, and available instrumentation. By following the detailed protocols and validation guidelines presented, researchers and analysts can generate high-quality, reliable, and defensible data.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Jadhav, S. A., et al. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column.
  • U.S. Food & Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
  • University of Zurich. (2017, November 6). Sample preparation for MS analysis.
  • Phenomenex. (n.d.). Sample Preparation Guide.
  • National Measurement Institute, Australia. (n.d.). Analytical Method Summaries.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • National Measurement Institute, Australia. (2022, November 7). Analytical Method Summaries.
  • Agilent Technologies, Inc. (n.d.). Amino alcohols Analysis of ethanol amines.
  • Google Patents. (n.d.). Sample preparation procedure for the quantitative analysis of samples containing amino acids.
  • NIOSH. (1994, August 15). Aminoethanol Compounds II: Method 3509.
  • NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. NIST Chemistry WebBook.
  • Save My Exams. (n.d.). Combining spectroscopic techniques (6.3.2). OCR A Level Chemistry Study Notes.
  • SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis.
  • U.S. Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • Agilent Technologies, Inc. (n.d.). Amino-alcohols Analysis of amino-alcohols, C3-C5.
  • ResearchGate. (n.d.). Gas Chromatography Applications: Alcohols, Amines.
  • African Rock Art. (n.d.). 2-Amino-2-(4-isopropylphenyl)ethanol.
  • Brazilian Journal of Analytical Chemistry. (2024, April 22). Analysis of Methanol and Ethanol Content in Illegal Alcoholic Beverages using Headspace Gas Chromatography.
  • Agilent Technologies. (2003, April 24). Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography.
  • ResearchGate. (2025, August 5). Determination of 2-aminoethanol in 2,2',2''-nitrilotriethanol by reversed-phase HPLC-UV using o-phthalaldehyde as a pre-column derivatizing reagent.
  • Pharmaffiliates. (n.d.). 2-[(2-Amino-4-methylphenyl)amino]ethanol.
  • BenchChem. (n.d.). Comparative Guide to the Analytical Method Validation for 2-Amino-4-phenylpentan-1-ol.
  • PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analysis of amino acids by high performance liquid chromatography.
  • ResearchGate. (2022, July 8). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization.

Sources

Application

Application Note: High-Performance Liquid Chromatography Method for the Chiral Separation of 2-Amino-2-(4-methylphenyl)ethanol Enantiomers

Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-(4-methylphenyl)ethanol. The critical nature of enantiom...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-(4-methylphenyl)ethanol. The critical nature of enantiomeric purity in pharmaceutical compounds necessitates precise analytical methods to quantify individual stereoisomers. This guide details a normal-phase HPLC protocol utilizing a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is explained to provide a deep understanding of the method's principles. This document is intended for researchers, scientists, and drug development professionals requiring accurate chiral purity analysis of this and structurally related amino alcohols.

Introduction and Scientific Rationale

2-Amino-2-(4-methylphenyl)ethanol is a chiral amino alcohol, a structural motif frequently found in biologically active compounds and pharmaceutical intermediates. As with most chiral drugs, the individual enantiomers can exhibit significantly different pharmacological, metabolic, and toxicological profiles. Consequently, regulatory agencies worldwide require the stereospecific analysis of chiral drug substances and products.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering direct, accurate, and reproducible separation of enantiomers.[2]

The selection of an appropriate CSP is the most critical factor in developing a chiral separation method.[2] For amino alcohols, polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, have demonstrated broad applicability and high enantioselectivity.[3][4][5] This method employs an amylose-based CSP, which leverages multiple interaction mechanisms for chiral recognition.

The Principle of Chiral Recognition

The successful separation of enantiomers on a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[6][7] The selector, a helical polymer, creates well-defined chiral grooves or cavities. Chiral recognition is achieved through a combination of intermolecular interactions:

  • π-π Interactions: The aromatic (4-methylphenyl) ring of the analyte can interact with the electron-rich phenyl groups of the carbamate selector on the CSP.

  • Hydrogen Bonding: The analyte's primary amine (-NH₂) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. They can form hydrogen bonds with the carbonyl (C=O) and amine (N-H) functionalities of the CSP's carbamate linkages.[8]

  • Steric Hindrance: One enantiomer will fit more favorably into the chiral groove of the CSP than the other due to its specific three-dimensional arrangement. This differential fit leads to a difference in interaction energy and, therefore, a difference in retention time.

The combination of these interactions creates a stable, but reversible, association. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in separation.[6][9]

Caption: Chiral recognition mechanism on a polysaccharide CSP.

Detailed Methodology and Protocol

This protocol is designed to be a self-validating system. Successful implementation should yield results that meet standard system suitability criteria, including baseline resolution.

Materials and Reagents
  • Racemic Standard: 2-Amino-2-(4-methylphenyl)ethanol (≥98% purity)

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additive: Diethylamine (DEA), analytical grade (≥99.5%)

  • Sample Diluent: Mobile Phase

Instrumentation and Chromatographic Conditions

All quantitative data and instrument settings are summarized in the table below for clarity.

ParameterSpecification
HPLC System Any standard HPLC or UHPLC system with a UV detector
Chiral Stationary Phase CHIRALPAK® AD-H , 5 µm, 250 x 4.6 mm (or equivalent)[3]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (Thermostatted)
Detection UV at 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Causality Behind Choices:

  • CSP: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is selected for its proven high success rate in separating a wide range of racemates, including amino alcohols.[3][10]

  • Mobile Phase: A normal-phase eluent (alkane/alcohol) is chosen as it typically provides superior selectivity for this class of compounds on polysaccharide CSPs.[11] Isopropanol is a versatile alcohol modifier.

  • Additive (DEA): As a basic analyte, 2-Amino-2-(4-methylphenyl)ethanol can interact strongly with residual acidic silanol groups on the silica support, leading to peak tailing. A small amount of a basic additive like DEA in the mobile phase is essential to saturate these sites, ensuring sharp, symmetrical peaks.[12][13]

  • Detection Wavelength: 220 nm is chosen to maximize sensitivity, as it is near the absorbance maximum for the phenyl chromophore.

Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

  • Standard Solution Preparation:

    • Prepare a stock solution by accurately weighing approximately 10 mg of racemic 2-Amino-2-(4-methylphenyl)ethanol.

    • Dissolve in and dilute to 10.0 mL with the mobile phase to achieve a concentration of 1.0 mg/mL.

    • Prepare the working standard by diluting the stock solution 1:10 with the mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).

  • HPLC System Preparation and Equilibration:

    • Purge the HPLC pumps with the prepared mobile phase.

    • Install the CHIRALPAK® AD-H column.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the working standard solution.

    • Acquire data for approximately 15 minutes.

    • Perform at least duplicate injections to ensure reproducibility.

Experimental_Workflow cluster_validation System Suitability & Validation start Start prep_mobile Prepare Mobile Phase (Hexane/IPA/DEA 80:20:0.1) start->prep_mobile prep_sample Prepare Racemic Standard (0.1 mg/mL in Mobile Phase) start->prep_sample equilibrate Equilibrate HPLC System & CHIRALPAK® AD-H Column prep_mobile->equilibrate inject Inject 10 µL of Standard prep_sample->inject equilibrate->inject acquire Acquire Chromatogram (UV @ 220 nm) inject->acquire analyze Data Analysis acquire->analyze calc_res Calculate Resolution (Rs) Target: Rs > 1.5 analyze->calc_res calc_alpha Calculate Selectivity (α) analyze->calc_alpha calc_tf Calculate Tailing Factor (Tf) Target: Tf ≤ 1.5 analyze->calc_tf end End calc_res->end

Sources

Method

Application Notes and Protocols for the Reaction of 2-Amino-2-(4-methylphenyl)ethanol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-(4-methylphenyl)ethanol is a valuable chiral building block in medicinal chemistry and drug development. Its bifunctional nature, pos...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-methylphenyl)ethanol is a valuable chiral building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a diverse range of chemical transformations. This opens avenues for the synthesis of complex molecules with potential therapeutic applications. The strategic manipulation of these functional groups in reactions with various electrophiles is key to harnessing the full potential of this versatile scaffold. This document provides a detailed guide to the reaction mechanisms, experimental protocols, and analytical characterization of the products formed from the reaction of 2-amino-2-(4-methylphenyl)ethanol with common classes of electrophiles.

Understanding the Reactivity of 2-Amino-2-(4-methylphenyl)ethanol

The reactivity of 2-amino-2-(4-methylphenyl)ethanol is dictated by the lone pairs of electrons on the nitrogen of the primary amine and the oxygen of the primary alcohol. The amine is generally the more nucleophilic of the two, particularly under neutral or basic conditions. However, the reactivity can be modulated by the choice of reagents and reaction conditions, allowing for selective functionalization at either the nitrogen or the oxygen atom. The adjacent chiral center also plays a crucial role, making this molecule a valuable precursor for asymmetric synthesis.

Reaction with Acylating Agents: N-Acylation

The primary amine of 2-amino-2-(4-methylphenyl)ethanol readily undergoes N-acylation with a variety of acylating agents, such as acid chlorides and acid anhydrides, to form stable amide derivatives. This reaction is typically fast and high-yielding.

Mechanism of N-Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield the N-acylated product.

G 2-Amino-2-(4-methylphenyl)ethanol R-NH2 Tetrahedral Intermediate R-NH2+(-)-C(O-)-Cl-R' 2-Amino-2-(4-methylphenyl)ethanol->Tetrahedral Intermediate Nucleophilic Attack Acyl Chloride R'-COCl Acyl Chloride->Tetrahedral Intermediate N-Acylated Product R-NH-CO-R' Tetrahedral Intermediate->N-Acylated Product Elimination HCl HCl Tetrahedral Intermediate->HCl

Caption: Mechanism of N-acylation.

Protocol for N-Acetylation

This protocol describes the N-acetylation of 2-amino-2-(4-methylphenyl)ethanol using acetic anhydride.

Materials:

  • 2-Amino-2-(4-methylphenyl)ethanol

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Dissolve 2-amino-2-(4-methylphenyl)ethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the pure N-acetyl-2-amino-2-(4-methylphenyl)ethanol.[1][2]

Parameter Value
Reactant Ratio 1 : 1.1 (Amino alcohol : Acetic Anhydride)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Purification Column Chromatography (Silica Gel)
Eluent Ethyl Acetate/Hexane Gradient
Spectroscopic Characterization of N-acetyl-2-amino-2-(4-methylphenyl)ethanol
  • ¹H NMR: Expect signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons of the ethanol group, the methyl group on the phenyl ring, and the acetyl methyl group. The NH proton will appear as a broad singlet.

  • ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon of the amide, the methine carbon, the methylene carbon, and the two methyl carbons.

  • IR Spectroscopy: Look for a strong C=O stretching vibration around 1640 cm⁻¹ (amide I band) and an N-H stretching vibration around 3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed, along with characteristic fragmentation patterns for amides.[3]

Reaction with Alkylating Agents: Selective O-Alkylation and N-Alkylation

Alkylation of 2-amino-2-(4-methylphenyl)ethanol can occur at either the nitrogen or the oxygen atom, depending on the reaction conditions. Selective O-alkylation can be achieved by first protecting the more nucleophilic amino group.

Mechanism of O-Alkylation (with N-protection)

To achieve selective O-alkylation, the amino group is first protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. The hydroxyl group of the N-Boc protected amino alcohol can then be deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which subsequently reacts with an alkyl halide in an Sₙ2 reaction.

G N-Boc-Amino Alcohol Boc-NH-R-OH Alkoxide Boc-NH-R-O- Na+ N-Boc-Amino Alcohol->Alkoxide Deprotonation NaH NaH NaH->Alkoxide O-Alkylated Product Boc-NH-R-OR' Alkoxide->O-Alkylated Product SN2 Attack Alkyl Halide R'-X Alkyl Halide->O-Alkylated Product NaX NaX O-Alkylated Product->NaX

Caption: Mechanism of selective O-alkylation.

Protocol for Selective O-Methylation

This protocol outlines the synthesis of N-Boc-2-amino-2-(4-methylphenyl)ethanol followed by O-methylation.

Part A: N-Boc Protection

Materials:

  • 2-Amino-2-(4-methylphenyl)ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve 2-amino-2-(4-methylphenyl)ethanol (1.0 eq) in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (1.1 eq) and stir the mixture at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to give the N-Boc protected amino alcohol, which can often be used in the next step without further purification.[2]

Part B: O-Methylation

Materials:

  • N-Boc-2-amino-2-(4-methylphenyl)ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-2-amino-2-(4-methylphenyl)ethanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the O-methylated product.

Parameter Value
Base Sodium Hydride (NaH)
Alkylating Agent Methyl Iodide (CH₃I)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time Overnight
Purification Column Chromatography (Silica Gel)

Reaction with Carbonyl Compounds: Formation of Oxazolidines and Imines

2-Amino-2-(4-methylphenyl)ethanol can react with aldehydes and ketones to form five-membered heterocyclic rings called oxazolidines. This reaction is typically reversible and acid-catalyzed.

Mechanism of Oxazolidine Formation

The reaction begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent intramolecular cyclization through the attack of the hydroxyl group on the same carbon, followed by dehydration, yields the oxazolidine.

G Amino Alcohol R-NH2-CH(R'')-CH2OH Hemiaminal R-NH-CH(OH)(R')-CH(R'')-CH2OH Amino Alcohol->Hemiaminal Nucleophilic Attack Aldehyde R'-CHO Aldehyde->Hemiaminal Oxazolidine Oxazolidine Ring Hemiaminal->Oxazolidine Intramolecular Cyclization & Dehydration

Caption: Mechanism of oxazolidine formation.

Protocol for Oxazolidine Synthesis with Benzaldehyde

Materials:

  • 2-Amino-2-(4-methylphenyl)ethanol

  • Benzaldehyde

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-amino-2-(4-methylphenyl)ethanol (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude oxazolidine can be purified by column chromatography or recrystallization.[4][5]

Parameter Value
Carbonyl Compound Benzaldehyde
Catalyst p-Toluenesulfonic acid
Solvent Toluene
Apparatus Dean-Stark trap
Temperature Reflux
Reaction Time 2-4 hours

Cyclization Reactions: Synthesis of 2-Oxazolines

2-Oxazolines are important heterocyclic compounds with applications as ligands in asymmetric catalysis and as protecting groups. They can be synthesized from 2-amino alcohols through various methods, often involving an initial N-acylation followed by cyclization.

Mechanism of Oxazoline Synthesis

A common route involves the N-acylation of the amino alcohol, followed by an acid-catalyzed or reagent-mediated cyclodehydration. The hydroxyl group is converted into a good leaving group, which is then displaced by the amide oxygen in an intramolecular nucleophilic attack to form the oxazoline ring.

G N-Acyl Amino Alcohol R-NH-CO-R' Activated Intermediate R-NH-CO-R' with activated OH N-Acyl Amino Alcohol->Activated Intermediate Activation of OH Acid/Reagent H+ or Dehydrating Agent Acid/Reagent->Activated Intermediate Oxazoline Oxazoline Ring Activated Intermediate->Oxazoline Intramolecular Cyclization

Caption: General mechanism for oxazoline synthesis.

Protocol for 2-Oxazoline Synthesis

This protocol describes a two-step synthesis of a 2-oxazoline from 2-amino-2-(4-methylphenyl)ethanol and a carboxylic acid.

Step 1: N-Acylation (as described previously)

Step 2: Cyclodehydration

Materials:

  • N-Acyl-2-amino-2-(4-methylphenyl)ethanol

  • Thionyl chloride (SOCl₂) or other dehydrating agents (e.g., Burgess reagent)

  • Anhydrous solvent (e.g., DCM or Toluene)

  • Base (e.g., triethylamine or pyridine)

Procedure:

  • Dissolve the N-acylated amino alcohol (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Cool the mixture again to 0 °C and slowly add a base such as triethylamine to neutralize the excess acid.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting 2-oxazoline by column chromatography.[6]

Parameter Value
Dehydrating Agent Thionyl Chloride (SOCl₂)
Solvent Anhydrous Dichloromethane
Base Triethylamine
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Purification Column Chromatography
Spectroscopic Characterization of 2-Oxazolines
  • ¹H NMR: Key signals include those for the protons on the oxazoline ring, typically in the 3.5-5.0 ppm region.

  • ¹³C NMR: The carbon of the C=N bond will appear downfield, typically around 160-170 ppm.

  • IR Spectroscopy: A characteristic C=N stretching vibration is observed in the range of 1650-1680 cm⁻¹.[5]

References

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835–876. [Link]

  • Bouzide, A.; Sauvé, G. A Highly Efficient and Mild Procedure for the N-Acetylation of Amines. Tetrahedron Letters, 1997 , 38 (34), 5945-5948. [Link]

  • Gant, T. G. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2009.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, Inc., 1999.
  • Bergmann, M.; Miekeley, A.; Zervas, L. Über die Synthese von Oxazolidinen aus Aldehyden und β-Aminoalkoholen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1925, 58 (7), 1528-1535.
  • Lalaoui, R.; Legay, R.; Guillaumet, G. A convenient one-pot synthesis of 2-substituted-2-oxazolines from carboxylic acids. Tetrahedron Letters, 2004, 45 (39), 7323-7325.
  • Wipf, P.; Miller, C. P. A new synthesis of oxazolines and thiazolines. The Journal of Organic Chemistry, 1993 , 58 (14), 3604–3606. [Link]

  • Frump, J. A. Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 1971 , 71 (5), 483-505. [Link]

  • Meyers, A. I.; Knaus, G.; Kamata, K.; Ford, M. E. Chiral oxazolines in asymmetric synthesis. A convenient route to optically active 2-substituted alkanoic acids, alcohols, and ketones. Journal of the American Chemical Society, 1976 , 98 (2), 567–576. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
  • McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books, 1993.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, Inc., 2014.

Sources

Application

large-scale synthesis of 2-Amino-2-(4-methylphenyl)ethanol

An Application Note for the Large-Scale Synthesis of 2-Amino-2-(4-methylphenyl)ethanol Abstract This application note provides a comprehensive and robust protocol for the , a valuable chiral building block and intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-Amino-2-(4-methylphenyl)ethanol

Abstract

This application note provides a comprehensive and robust protocol for the , a valuable chiral building block and intermediate in pharmaceutical development.[1][2] The described methodology focuses on the diastereoselective reduction of the corresponding α-amino ketone precursor, 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride, using sodium borohydride. The protocol is optimized for scalability, high yield, and purity, while emphasizing critical safety procedures for industrial application. This guide is intended for researchers, chemists, and engineers in process development and drug manufacturing.

Introduction: Strategic Importance and Synthetic Challenges

2-Amino-2-(4-methylphenyl)ethanol is a key structural motif found in numerous biologically active compounds. Its utility as an intermediate is well-established in the synthesis of pharmaceuticals and other fine chemicals.[1] The primary challenge in its synthesis is controlling stereochemistry, as the molecule contains a chiral center. While this protocol details the synthesis of the racemic compound, the resulting product serves as a direct precursor for chiral resolution or for applications where the racemate is suitable.

The chosen synthetic strategy, the reduction of an α-amino ketone, is a cornerstone of industrial organic synthesis due to its efficiency and the relatively low cost of the precursor. The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice for large-scale operations. It offers a superior safety profile compared to more reactive hydrides like lithium aluminum hydride (LAH) and provides excellent chemoselectivity, reducing the ketone without affecting other functional groups.[3]

Mechanistic Rationale and Pathway

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2-amino-1-(4-methylphenyl)ethan-1-one.[3] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which participates in the reaction mechanism by protonating the initially formed alkoxide intermediate.

Causality of Key Steps:

  • Hydride Attack: The BH₄⁻ anion delivers a hydride to the carbonyl carbon. The solvent plays a role in stabilizing the transition state.

  • Intermediate Formation: A tetracoordinate borate ester intermediate is formed.

  • Hydrolysis: Subsequent aqueous work-up hydrolyzes the borate ester, liberating the final amino alcohol product.

The reaction is highly exothermic, and the hydrolysis of sodium borohydride itself generates hydrogen gas, a significant safety consideration that dictates the need for strict temperature control and a well-ventilated environment.[3][4][5]

reaction_pathway start_material 2-Amino-1-(4-methylphenyl)ethan-1-one HCl intermediate Tetra-alkoxyborate Intermediate start_material->intermediate Hydride Reduction reagent Sodium Borohydride (NaBH4) Methanol (Solvent) reagent->intermediate workup Aqueous Acidic Quench & Basic Work-up intermediate->workup Hydrolysis product 2-Amino-2-(4-methylphenyl)ethanol workup->product Isolation

Caption: Reaction pathway for the synthesis of 2-Amino-2-(4-methylphenyl)ethanol.

Detailed Large-Scale Synthesis Protocol

This protocol is optimized for a 1 kg scale output. All operations must be conducted in a suitable chemical fume hood or a walk-in hood with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeQuantityNotes
2-Amino-1-(4-methylphenyl)ethan-1-one HCl[6]≥98%1.25 kgStarting material.
Sodium Borohydride (NaBH₄)≥98%, powder210 gWater-reactive, handle under inert gas if possible.[4][7]
Methanol (MeOH)Anhydrous12.5 LPrimary reaction solvent.
Deionized Water-~20 LFor work-up and washing.
Hydrochloric Acid (HCl)3 M Aqueous~2 LFor quenching.
Sodium Hydroxide (NaOH)50% w/w Aqueous~1.5 LFor basification.
TolueneACS Grade5 LFor recrystallization (optional).
Anhydrous Magnesium Sulfate (MgSO₄)Granular250 gFor drying organic layers (if needed).
Equipment
50 L Jacketed Glass Reactor1With overhead stirrer, temperature probe, and addition funnel.
Circulating Chiller/Heater1For temperature control.
Large Buchner Funnel & Filter Flask1For product isolation.
Vacuum Oven1For drying the final product.
Step-by-Step Methodology

Step 1: Reactor Charging and Dissolution

  • Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride (1.25 kg).

  • Add anhydrous methanol (12.5 L) to the reactor.

  • Begin agitation at 100-150 RPM to dissolve the solid.

Step 2: Controlled Reduction 5. Cool the reactor contents to 0-5 °C using the circulating chiller. 6. In a separate, dry container, weigh sodium borohydride (210 g). Perform this in a low-humidity environment or glove box. [4] 7. Slowly and portion-wise, add the sodium borohydride powder to the cold, stirred reaction mixture over 2-3 hours. Rationale: This controlled addition is critical to manage the exothermic reaction and the accompanying hydrogen gas evolution.[3][5] Maintain the internal temperature below 10 °C throughout the addition. 8. Once the addition is complete, continue stirring the mixture at 5-10 °C for an additional 4 hours.

Step 3: Reaction Monitoring 9. Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC. The reaction is complete when the starting ketone is consumed.

Step 4: Quenching and Solvent Removal 10. CAUTION: This step generates significant amounts of hydrogen gas. Ensure adequate ventilation and no ignition sources.[7][8] 11. Slowly add 3 M HCl to the reaction mixture to quench the excess NaBH₄. The pH should be adjusted to ~2. Maintain the temperature below 20 °C during this exothermic addition. 12. Once the quenching is complete (gas evolution ceases), concentrate the mixture under vacuum to remove the bulk of the methanol.

Step 5: Work-up and Isolation 13. Add deionized water (10 L) to the remaining aqueous slurry. 14. Cool the mixture to 10-15 °C. 15. Slowly add 50% NaOH solution to adjust the pH to >12. The free amine product will precipitate as a solid. This is an exothermic step; maintain the temperature below 30 °C. 16. Stir the resulting slurry for 1-2 hours at room temperature to allow for complete precipitation. 17. Isolate the solid product by vacuum filtration using the Buchner funnel. 18. Wash the filter cake with cold deionized water (2 x 2 L). 19. Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

Step 6: Optional Recrystallization 20. For enhanced purity, the dried solid can be recrystallized. A potential solvent system is toluene or an ethanol/water mixture.[9]

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep1 Charge Reactor: Starting Material + MeOH prep2 Cool to 0-5 °C prep1->prep2 react1 Slow, Portion-wise Addition of NaBH4 prep2->react1 react2 Maintain T < 10 °C react1->react2 react3 Stir for 4h at 5-10 °C react1->react3 workup1 Quench with HCl (pH ~2) CAUTION: H2 Gas! react3->workup1 workup2 Remove MeOH (Vacuum) workup1->workup2 workup3 Basify with NaOH (pH >12) Precipitation workup2->workup3 workup4 Filter & Wash Solid workup3->workup4 pure1 Dry in Vacuum Oven workup4->pure1 pure2 Optional Recrystallization (Toluene or EtOH/H2O) pure1->pure2

Caption: Workflow diagram for the .

Expected Results & Quality Control

ParameterSpecificationAnalytical Method
Yield 80-90%Gravimetric
Appearance White to off-white crystalline solidVisual
Purity ≥99.0%HPLC, GC-MS[10][11]
Melting Point 76-79 °CMelting Point Apparatus
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MS

Safety and Hazard Management

This process involves hazardous materials and reactions. A thorough risk assessment must be conducted prior to execution.

  • Sodium Borohydride (NaBH₄): Highly water-reactive, releasing flammable hydrogen gas.[4][5] It is also toxic if ingested or in contact with skin.[4] Store in a dry, inert atmosphere.[7] All additions and quenching must be done slowly with temperature control.

  • Hydrogen Gas (H₂): Flammable and explosive. Ensure the reactor is properly vented to a safe area and that no ignition sources are present.[8]

  • Methanol: Flammable liquid and toxic. Use in a well-ventilated area and avoid inhalation or skin contact.

  • Corrosives (HCl, NaOH): Cause severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.

References

  • Title: Sodium borohydride - Standard Operating Procedure Source: UC Center for Laboratory Safety URL: [Link]

  • Title: Sodium Borohydride Reaction With Water Source: graduation.escoffier.edu URL: [Link]

  • Title: Sodium borohydride - Safety Data Sheet Source: Szabo-Scandic URL: [Link]

  • Title: Sodium Borohydride SOP Source: OSU Chemistry URL: [Link]

  • Title: Chemical reaction hazards associated with the use of sodium borohydride Source: IChemE URL: [Link]

  • Title: AMINOETHANOL COMPOUNDS II: METHOD 3509 Source: NIOSH - CDC URL: [Link]

  • Title: Analytical Methods Source: Japan Environment Agency URL: [Link]

  • Title: ANALYTICAL METHOD SUMMARIES Source: State of New Jersey Department of Health URL: [Link]

  • Title: Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I) Source: ResearchGate URL: [Link]

  • Title: Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde Source: PubMed URL: [Link]

  • Title: Two Efficient Enantioselective Syntheses of 2Amino1-phenylethanol Source: ResearchGate URL: [Link]

  • Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols Source: Organic Syntheses URL: [Link]

  • Title: Production of 2-amino-1-(4-hydroxyphenyl)
  • Title: [Advances in synthesis of 2-phenylethanol] Source: PubMed URL: [Link]

  • Title: Large-scale synthesis of the bio-based amino-alcohol 2 Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-(2-aminoethoxy)
  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL: [Link]

  • Title: 2-[(2-Amino-4-methylphenyl)amino]ethanol Source: Pharmaffiliates URL: [Link]

  • Title: 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride Source: PubChem URL: [Link]

  • Title: 2-[(4-Methylphenyl)amino]-ethanol Source: Hoffman Fine Chemicals URL: [Link]

  • Title: 1-(2-Amino-4,5-dimethylphenyl)ethanone Source: ResearchGate URL: [Link]

  • Title: 1-(4-Amino-3-methylphenyl)ethanone Source: PubChem URL: [Link]

  • Title: 2-[(4-Bromobenzylidene)amino]ethanol Source: PMC - NIH URL: [Link]

  • Title: Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro Source: ACS Publications URL: [Link]

  • Title: 2-[(2-Amino-4-methylphenyl)amino]ethanol Source: Pharmaffiliates URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 2-Amino-2-(4-methylphenyl)ethanol in the Synthesis of Advanced Drug Candidates

This technical guide provides an in-depth exploration of 2-Amino-2-(4-methylphenyl)ethanol, a versatile chiral molecule pivotal in modern pharmaceutical development. We will dissect its dual functionality—acting as both...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-Amino-2-(4-methylphenyl)ethanol, a versatile chiral molecule pivotal in modern pharmaceutical development. We will dissect its dual functionality—acting as both a stereodirecting chiral auxiliary and a foundational building block—to construct complex, enantiomerically pure drug candidates. The following sections offer not only detailed protocols but also the underlying chemical principles that guide their application, ensuring both scientific integrity and practical utility for researchers in drug discovery and medicinal chemistry.

Section 1: Foundational Concepts - The Imperative of Chirality and the Utility of 2-Amino-2-(4-methylphenyl)ethanol

In pharmaceutical science, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is paramount. Many drugs exist as enantiomers—mirror-image isomers that are non-superimposable. These enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize a single, desired enantiomer is a cornerstone of modern drug development.

2-Amino-2-(4-methylphenyl)ethanol emerges as a critical tool in this endeavor. Its inherent chirality, stemming from the stereocenter bearing the amino and hydroxyl groups, allows it to be leveraged in two primary strategies:

  • As a Chiral Auxiliary: It can be temporarily attached to a non-chiral substrate to guide a chemical reaction, ensuring the formation of a new stereocenter with a specific, predictable orientation.[1] After the key transformation, the auxiliary is cleaved and can often be recovered.[1][2]

  • As a Synthetic Building Block: Its structure serves as a versatile starting scaffold. The amino and hydroxyl functional groups, along with the p-tolyl aromatic ring, provide multiple reaction points for building more complex molecular architectures, particularly for pharmaceuticals targeting areas like neurological disorders.[3]

Compound Data Overview
PropertyValueReference
IUPAC Name 2-amino-2-(p-tolyl)ethan-1-ol[4]
CAS Number 157142-48-8[4]
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [4]
Purity Typically ≥95%[4]
Appearance Off-white solid[3]

Section 2: Application as a Chiral Auxiliary in Asymmetric Synthesis

The primary function of a chiral auxiliary is to induce diastereoselectivity in a reaction.[2] By covalently bonding the auxiliary to a prochiral substrate, two new diastereomers can be formed in a subsequent reaction. Due to the steric and electronic influence of the auxiliary, the transition states leading to these diastereomers have different energies, causing one to be formed preferentially.

The 1,2-amino alcohol structure of 2-Amino-2-(4-methylphenyl)ethanol is ideal for forming oxazolidinone-type auxiliaries. These heterocycles create a rigid conformational environment that effectively shields one face of an associated enolate, directing incoming electrophiles to the opposite face with high fidelity.

General Workflow for Chiral Auxiliary-Mediated Synthesis

The process follows a logical three-step sequence: attachment, stereoselective reaction, and removal. This ensures the transfer of chirality to the target molecule, after which the auxiliary can be cleaved for potential reuse.

G cluster_0 Workflow Using a Chiral Auxiliary A Step 1: Attach Auxiliary (e.g., Prochiral acid chloride + 2-Amino-2-(4-methylphenyl)ethanol) B Step 2: Diastereoselective Reaction (e.g., Enolate formation followed by alkylation) A->B Forms chiral substrate C Step 3: Cleave Auxiliary (e.g., Hydrolysis or Reductive Cleavage) B->C Creates new stereocenter D Enantiomerically Enriched Product C->D E Recovered Auxiliary C->E

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: Asymmetric Alkylation via an Oxazolidinone Auxiliary

This protocol describes a generalized procedure for the diastereoselective alkylation of a carboxylic acid derivative. The causality behind the steps is critical: the formation of a rigid oxazolidinone, the specific base and temperature for controlled enolate formation, and the final hydrolytic cleavage are all designed to maximize stereochemical control.

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid.

Materials:

  • 2-Amino-2-(4-methylphenyl)ethanol

  • Prochiral acyl chloride (e.g., propionyl chloride)

  • Triethylamine (TEA)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard workup and purification reagents (diethyl ether, saturated NH₄Cl, brine, MgSO₄)

Methodology:

  • Step 1: Formation of the Chiral Acyl-Oxazolidinone

    • In a nitrogen-flushed, oven-dried round-bottom flask, dissolve 2-Amino-2-(4-methylphenyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride (1.1 eq) dropwise. The formation of a salt (triethylamine hydrochloride) will be observed.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: The amine of the amino alcohol acts as a nucleophile, and the hydroxyl group subsequently displaces the chloride in an intramolecular fashion (often facilitated by an additional reagent like phosgene or a carbamate-forming equivalent in a separate step, simplified here for clarity) to form the rigid oxazolidinone ring. TEA serves as a base to neutralize the HCl byproduct.

    • Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). Upon completion, filter off the salt and concentrate the filtrate. Purify the resulting N-acyl oxazolidinone by flash column chromatography.

  • Step 2: Diastereoselective Alkylation

    • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Add LDA or NaHMDS (1.1 eq) dropwise to form the corresponding Z-enolate. Stir for 30 minutes.

    • Causality: Low temperature is crucial to prevent side reactions and maintain kinetic control. The specific geometry of the enolate is directed by the auxiliary.

    • Add the alkylating agent (1.2 eq) and stir at -78 °C for 2-4 hours.

    • Causality: The bulky p-tolyl group on the auxiliary sterically blocks one face of the planar enolate, forcing the alkylating agent to approach from the less hindered face, thereby creating the new stereocenter with high diastereoselectivity.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Step 3: Auxiliary Cleavage and Product Isolation

    • Warm the mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Dissolve the crude alkylated product in a mixture of THF and water.

    • Add aqueous hydrogen peroxide followed by lithium hydroxide (LiOH) and stir at room temperature.

    • Causality: LiOH with H₂O₂ is a standard method for mild hydrolysis of the oxazolidinone, yielding the desired carboxylic acid and recovering the original amino alcohol auxiliary.

    • Validation: Characterize the final carboxylic acid product using NMR and Mass Spectrometry. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by converting the acid to a chiral ester and analyzing by NMR.

Section 3: Application as a Versatile Synthetic Building Block

Beyond its role in directing stereochemistry, 2-Amino-2-(4-methylphenyl)ethanol is a valuable intermediate, providing a pre-built scaffold containing key functional groups.[3] This is particularly useful for synthesizing heterocyclic structures, which are prevalent in many drug classes. The amino and alcohol groups can participate in cyclization reactions to form rings like indolines, piperazines, or morpholines, depending on the reaction partners.

Synthetic Pathway: One-Pot Cyclization

This workflow illustrates how an amino alcohol can be transformed into a cyclic amine, a common core in many pharmaceuticals. The one-pot nature of the reaction improves efficiency by minimizing purification steps.

G cluster_1 Pathway as a Synthetic Building Block A 2-Amino-2-(aryl)ethanol B Step 1: Activate Hydroxyl Group (e.g., with SOCl₂) A->B C Intermediate Chloroamine B->C Forms reactive intermediate D Step 2: Intramolecular Cyclization (e.g., with NaOH) C->D Amine attacks alkyl chloride E Cyclic Amine Product D->E

Caption: Synthesis of a cyclic amine from an amino alcohol intermediate.

Protocol 2: One-Pot Synthesis of a Substituted Cyclic Amine

This protocol is adapted from established methodologies for converting amino alcohols into cyclic amines and demonstrates how 2-Amino-2-(4-methylphenyl)ethanol could be used in such a synthesis.[5]

Objective: To synthesize a substituted cyclic amine from 2-Amino-2-(4-methylphenyl)ethanol in a one-pot procedure.

Materials:

  • 2-Amino-2-(4-methylphenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Sodium hydroxide (NaOH) solution (e.g., 2.5 N)

  • tert-Butyl methyl ether (MTBE)

  • Standard workup and purification reagents

Methodology:

  • Step 1: Activation and In-Situ Cyclization

    • In a nitrogen-flushed, three-necked flask equipped with a stirrer and addition funnel, charge anhydrous DME and cool to 0-5 °C.

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq).

    • Dissolve 2-Amino-2-(4-methylphenyl)ethanol (1.0 eq) in DME and add it dropwise to the stirred SOCl₂ solution, maintaining the internal temperature below 30 °C.

    • Causality: The hydroxyl group is converted into a good leaving group (a chlorosulfite, which then forms an alkyl chloride). This step activates the carbon for subsequent nucleophilic attack.

    • After the addition is complete, stir the mixture at ambient temperature for 6-8 hours.

    • Validation: Reaction progress can be monitored by quenching a small aliquot and analyzing via HPLC-MS to observe the disappearance of the starting material.

  • Step 2: Base-Mediated Cyclization and Workup

    • Cool the reaction mixture in an ice bath and slowly add aqueous NaOH solution, ensuring the temperature remains below 35 °C.

    • Causality: The added base deprotonates the amine, which then acts as an intramolecular nucleophile, attacking the carbon bearing the chloride and displacing it to form the cyclic amine ring (an Sₙ2 reaction).

    • Warm the mixture to 60 °C and stir for 10-12 hours to ensure complete cyclization.

  • Step 3: Product Isolation and Purification

    • Cool the reaction to room temperature and transfer to a separatory funnel.

    • Extract the product into MTBE. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate by rotary evaporation.

    • Validation: The crude product should be purified by column chromatography or crystallization. The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Conclusion

2-Amino-2-(4-methylphenyl)ethanol is a powerful and versatile reagent in the synthesis of drug candidates. Its value lies in its dual capacity to act as a removable steering group for complex asymmetric reactions and as a robust foundational unit for building molecular complexity. The protocols detailed herein provide a framework for its practical application, grounded in the principles of mechanistic organic chemistry. Mastery of these techniques enables researchers to efficiently construct enantiomerically pure molecules, a critical requirement in the journey of drug discovery and development.

References

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • 949159-37-9| Chemical Name : 2-[(2-Amino-4-methylphenyl)amino]ethanol | Pharmaffiliates. Pharmaffiliates. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. MDPI. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Asymmetric Synthesis - University of York. University of York. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(4-methylphenyl)ethanol

Document ID: TSC-AAPE-YI-2026-01 Last Updated: January 14, 2026 Introduction: The Importance of 2-Amino-2-(4-methylphenyl)ethanol 2-Amino-2-(aryl)ethanol scaffolds are crucial structural motifs in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AAPE-YI-2026-01

Last Updated: January 14, 2026

Introduction: The Importance of 2-Amino-2-(4-methylphenyl)ethanol

2-Amino-2-(aryl)ethanol scaffolds are crucial structural motifs in medicinal chemistry and materials science. Specifically, 2-Amino-2-(4-methylphenyl)ethanol serves as a key intermediate and building block in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Its chirality is often fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API), making stereoselective and high-yield synthetic routes a critical focus for drug development professionals.[3]

This guide provides in-depth technical support for researchers encountering challenges in the synthesis of this compound, with a primary focus on the common and scalable route: the reduction of an α-amino ketone precursor. We will dissect common pitfalls, explain the underlying chemical principles, and provide validated protocols to maximize yield and purity.

Overview of the Primary Synthetic Route

The most prevalent and industrially scalable method for synthesizing 2-Amino-2-(4-methylphenyl)ethanol is the chemoselective reduction of the ketone functionality of a precursor, 2-Amino-1-(4-methylphenyl)ethan-1-one. This transformation is typically achieved using hydride-based reducing agents, with sodium borohydride (NaBH₄) being a cost-effective and operationally simple choice for its selective reduction of aldehydes and ketones.[4][5]

The general reaction scheme is as follows:

Scheme 1: Reduction of 2-Amino-1-(p-tolyl)ethan-1-one to 2-Amino-2-(p-tolyl)ethanol

2-Amino-1-(4-methylphenyl)ethan-1-one2-Amino-2-(4-methylphenyl)ethanol

While seemingly straightforward, this reduction is fraught with potential challenges that can significantly impact yield and purity. This guide will address these issues systematically.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis.

Issue: Low or No Product Yield

A low isolated yield is the most frequent complaint. The root cause can often be traced to several key areas of the experimental workflow. The following decision tree provides a logical path for troubleshooting.

G start Start: Low or No Yield Observed check_sm 1. Verify Starting Material (SM) Purity & Identity (NMR, LCMS) start->check_sm sm_ok SM is Pure & Correct check_sm->sm_ok [ OK ] sm_bad SM is Impure/Incorrect -> Purify or Resynthesize SM check_sm->sm_bad [ Issue ] check_reagent 2. Assess Reducing Agent (NaBH₄) Quality & Stoichiometry sm_ok->check_reagent reagent_ok Reagent is Active & in Excess check_reagent->reagent_ok [ OK ] reagent_bad Reagent is Old/Inactive -> Use Fresh NaBH₄ Stoichiometry is too low -> Increase to 1.5-2.0 eq. check_reagent->reagent_bad [ Issue ] check_conditions 3. Review Reaction Conditions (Temp, Solvent, Time) reagent_ok->check_conditions conditions_ok Conditions are Optimal check_conditions->conditions_ok [ OK ] conditions_bad Temp too high/low? -> Run at 0°C to RT Solvent Inappropriate? -> Use MeOH or EtOH Time too short? -> Monitor by TLC check_conditions->conditions_bad [ Issue ] check_workup 4. Analyze Workup & Extraction (pH, Solvent Choice) conditions_ok->check_workup workup_ok Workup is Correct check_workup->workup_ok [ OK ] workup_bad Aqueous layer pH is acidic? -> Adjust to pH > 10 before extraction Poor extraction solvent? -> Use EtOAc or DCM, multiple extractions check_workup->workup_bad [ Issue ] success Yield Improved workup_ok->success

Caption: Troubleshooting workflow for low reaction yield.

Issue: Product is Impure (Multiple Spots on TLC, Complex NMR)

Contamination of the final product can arise from unreacted starting material, side-reactions, or impurities formed during workup.

  • Symptom: Unreacted starting ketone is observed post-reaction.

    • Cause: Insufficient reducing agent or short reaction time. The four hydride equivalents on NaBH₄ are not equally reactive, and protic solvents (like methanol) can consume the reagent.

    • Solution:

      • Ensure NaBH₄ is fresh and has been stored in a desiccator.

      • Use a molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents relative to the ketone).

      • Monitor the reaction to completion using Thin Layer Chromatography (TLC) before quenching.

  • Symptom: Formation of a borate-ester complex.

    • Cause: During the reaction, a stable borate-ester intermediate is formed between the newly formed alcohol, the amino group, and the boron atom. If the workup is not sufficiently hydrolytic, this complex can be carried through and complicate purification.

    • Solution: After quenching the excess NaBH₄ (e.g., with acetone or dilute acid), ensure the reaction mixture is stirred with a dilute acid (e.g., 1M HCl) for a sufficient period (30-60 minutes) to fully hydrolyze the borate complexes before basifying for extraction.

  • Symptom: Presence of colored impurities.

    • Cause: Air oxidation of the amino group or other side reactions can generate colored byproducts.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[6] Purify the product promptly after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the NaBH₄ reduction of 2-Amino-1-(4-methylphenyl)ethan-1-one?

A1: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal. They are excellent solvents for both the substrate and the NaBH₄ reagent. Furthermore, the solvent can act as the proton source to protonate the intermediate alkoxide, completing the reaction.[4] While NaBH₄ does react slowly with these solvents, the rate of ketone reduction is significantly faster, especially at controlled temperatures (0 °C to room temperature).

Q2: My yield is consistently low even after following the troubleshooting guide. What other factors could be at play?

A2: A critical, often overlooked, factor is the workup pH. 2-Amino-2-(4-methylphenyl)ethanol is an amino alcohol. In acidic or neutral aqueous solution, the amino group will be protonated (-NH₃⁺), making the molecule highly water-soluble. To extract it into an organic solvent (like Ethyl Acetate or Dichloromethane), the aqueous layer must be made basic (pH > 10) with a base like NaOH or K₂CO₃ to ensure the amino group is in its free-base form (-NH₂).[6] Failure to do so will result in significant product loss to the aqueous phase.

Q3: Can I use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to get a faster reaction?

A3: While LiAlH₄ is a more powerful reducing agent, it is not recommended for this specific transformation. LiAlH₄ is non-selective and will react violently with protic solvents like methanol or ethanol.[7] It requires anhydrous ethereal solvents (like THF or Diethyl Ether), which may present solubility issues for the starting material. Furthermore, its high reactivity offers no significant advantage over NaBH₄ for this simple ketone reduction and introduces greater operational hazards. NaBH₄ provides the necessary chemoselectivity and is much safer to handle.[4][8]

Q4: How do I best purify the final product?

A4: For most research applications, purification by recrystallization is effective. A mixed solvent system, such as Ethyl Acetate/Hexanes, is a good starting point. Dissolve the crude solid in a minimum amount of hot ethyl acetate, and then slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.[5] If recrystallization fails to remove a persistent impurity, column chromatography on silica gel using a gradient elution of Ethyl Acetate in Hexanes, with 1-2% triethylamine mixed into the mobile phase to prevent streaking, is a reliable alternative.

Optimized Experimental Protocol

This protocol is designed to be a robust starting point for achieving high yields.

Materials & Reagents:

  • 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (1M HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-1-(4-methylphenyl)ethan-1-one (1.0 eq) in methanol (approx. 10 mL per gram of substrate). Cool the flask in an ice-water bath to 0 °C.

  • Addition of Reducing Agent: While stirring at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., 1:1 Hexanes:EtOAc with 1% Et₃N). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. Stir for an additional 30 minutes to ensure hydrolysis of borate complexes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup & Extraction:

    • To the remaining aqueous residue, add deionized water.

    • Make the aqueous layer strongly basic (pH > 10) by the slow addition of 2M NaOH solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Amino-2-(4-methylphenyl)ethanol.

  • Purification: Purify the crude product by recrystallization as described in FAQ Q4.

Data Summary Table

The choice of reaction parameters can significantly influence the outcome. The following table summarizes general trends observed during optimization.

ParameterCondition ACondition BExpected Outcome & Rationale
Temperature 0 °C -> RT50 °CCondition A is superior. Higher temperatures can lead to side reactions and faster decomposition of NaBH₄ by the solvent, reducing the effective amount of reagent available for reduction.[9]
NaBH₄ Stoich. 1.1 equivalents1.5 equivalentsCondition B is superior. A larger excess ensures the reaction goes to completion by compensating for any reagent decomposition and the varied reactivity of the B-H bonds.
Workup pH pH 7-8pH > 10Condition B is critical. The product is a free amine. Failure to basify the aqueous layer before extraction will result in the protonated, water-soluble form of the product, leading to extremely low isolated yields.[6]

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2'-Aminoacetophenone derivatives.
  • PubMed. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists.
  • Chem-Impex. (n.d.). 2-Amino-2-(2,4-dimethylphenyl)ethanol.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols.
  • BenchChem. (n.d.). Discovery and synthesis of chiral amino alcohols.
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-2-(4-methylphenyl)ethanol

Welcome to the technical support guide for the synthesis of 2-Amino-2-(4-methylphenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-2-(4-methylphenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The guidance provided herein is based on established chemical principles and practical laboratory experience, aiming to enhance the yield, purity, and reproducibility of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We will focus on the most common and robust synthetic pathway: the reduction of 2-azido-1-(4-methylphenyl)ethanone, which is typically prepared from the corresponding α-bromo ketone.

Problem 1: Low or No Yield of the Final Product

Question: My reaction has completed, but after work-up, I have a very low yield of 2-Amino-2-(4-methylphenyl)ethanol. What are the likely causes?

Answer: A low yield can stem from several factors, primarily related to the choice and handling of the reducing agent or competing side reactions. Let's break down the potential causes.

Potential Cause A: Incomplete Reduction The simultaneous reduction of both an azide and a ketone requires a potent reducing agent or specific conditions. Milder reagents like Sodium Borohydride (NaBH₄) under standard alcoholic solvent conditions will readily reduce the ketone but leave the azide group intact.

  • Underlying Chemistry: The borohydride anion ([BH₄]⁻) is a nucleophilic source of hydride (H⁻) that readily attacks the electrophilic carbonyl carbon. Azides, however, are generally unreactive towards NaBH₄ under these conditions and require either catalytic activation (e.g., hydrogenation) or more powerful reducing agents.[1]

  • Troubleshooting Steps:

    • Confirm the Intermediate: Analyze your crude product by TLC, LC-MS, or ¹H NMR to check for the presence of the intermediate, 2-azido-1-(4-methylphenyl)ethanol.

    • Change Reducing Agent:

      • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing both functional groups. However, it is highly reactive with protic solvents and requires anhydrous conditions and a careful aqueous work-up (e.g., Fieser workup).[2]

      • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) is a very clean and effective method for reducing both azides and ketones. This is often the preferred industrial method due to the simple work-up (filtration) and lack of metal waste streams.[3]

      • Staudinger Reduction followed by Ketone Reduction: This is a two-step sequence. First, reduce the azide to the amine using Triphenylphosphine (PPh₃) followed by water.[4] Then, reduce the resulting α-amino ketone with NaBH₄. This offers excellent selectivity but introduces a major purification challenge: removing the triphenylphosphine oxide (TPPO) byproduct.

Potential Cause B: Dimerization Side Reaction During the reduction of α-azido ketones, a significant side reaction is the formation of a 2,5-diarylpyrazine dimer. This pathway is particularly favored under certain reductive conditions.

  • Underlying Chemistry: It is proposed that the reduction of the azide can lead to a reactive nitrene intermediate or that two molecules of the α-amino ketone intermediate can condense to form a dihydropyrazine, which then oxidizes to the stable aromatic pyrazine.[5]

  • Troubleshooting Steps:

    • Maintain Low Temperature: Perform the reduction at a low temperature (e.g., 0 °C to -10 °C) to minimize the rate of the dimerization reaction relative to the desired reduction.

    • Control Reagent Addition: Add the reducing agent slowly to the solution of the azido ketone. This keeps the concentration of reactive intermediates low at any given time, disfavoring bimolecular side reactions.

    • Check pH: Ensure the reaction conditions are not strongly acidic or basic, as this can catalyze the condensation step.

Problem 2: Product is Impure and Difficult to Purify

Question: I have obtained the product, but my NMR spectrum shows significant impurities that are difficult to remove by standard column chromatography. What are these impurities and how can I get rid of them?

Answer: The nature of the impurity is highly dependent on the synthetic route chosen.

Potential Impurity A: Triphenylphosphine Oxide (TPPO) If you used a Staudinger reduction, the stoichiometric byproduct TPPO is notoriously difficult to remove due to its polarity, which is often similar to that of the desired amino alcohol product.[3]

  • Identification: TPPO appears as a complex multiplet in the aromatic region of the ¹H NMR spectrum (around 7.4-7.7 ppm) and has a characteristic P=O stretch in the IR spectrum (~1190 cm⁻¹).

  • Purification Strategy:

    • Acid-Base Extraction: Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Wash with dilute aqueous HCl (e.g., 1M). Your basic amino alcohol product will move into the aqueous layer as its ammonium salt, while the neutral TPPO remains in the organic layer. Separate the layers, basify the aqueous layer with NaOH or NaHCO₃ until pH > 10, and then extract your pure product back into an organic solvent.

    • Alternative Chromatography: If co-elution is still an issue, try switching to a different solvent system or using a different stationary phase (e.g., alumina instead of silica gel).

    • Crystallization: TPPO has poor solubility in non-polar solvents like hexane or diethyl ether. Triturating or attempting to crystallize the crude product from a mixture containing these solvents can sometimes precipitate the TPPO, allowing it to be filtered off.[3]

Potential Impurity B: Diastereomers (if applicable) If your synthesis involves a nucleophilic addition (e.g., a Grignard-type reaction) and creates a second chiral center, you may form diastereomers. However, in the reduction of a single ketone, you are creating a single new stereocenter, so this is less of a concern unless you are starting with a chiral, non-racemic material.

Potential Impurity C: Unreacted Starting Material or Intermediates As discussed in Problem 1, incomplete reduction can leave behind 2-azido-1-(4-methylphenyl)ethanone or 2-azido-1-(4-methylphenyl)ethanol.

  • Purification Strategy: These are typically separable by standard silica gel chromatography. The azide intermediates are less polar than the final amino alcohol. An acid-base extraction, as described for TPPO, is also highly effective at separating the basic product from these non-basic impurities.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting the synthesis.

G cluster_start cluster_analysis cluster_problem cluster_solution start Reaction Complete (TLC/LCMS Check) workup Aqueous Work-up & Crude Product Isolation start->workup nmr Analyze Crude ¹H NMR & Mass Spec workup->nmr low_yield Low Yield? nmr->low_yield impurity Impure Product? nmr->impurity low_yield->impurity No cause_yield Cause: - Incomplete Reduction - Dimerization low_yield->cause_yield Yes cause_impurity Cause: - TPPO Byproduct - Starting Material - Dimer impurity->cause_impurity Yes final_product Pure Product impurity->final_product No solve_yield Solution: 1. Use stronger reducing agent (LiAlH₄) 2. Use Catalytic Hydrogenation 3. Lower temp & slow addition cause_yield->solve_yield solve_impurity Solution: 1. Acid-Base Extraction 2. Optimize Chromatography 3. Recrystallization cause_impurity->solve_impurity solve_yield->final_product solve_impurity->final_product

Caption: Troubleshooting workflow for synthesis optimization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and its primary side reaction?

The most prevalent and scalable route starts with 4-methylacetophenone, which is brominated to yield 2-bromo-1-(4-methylphenyl)ethanone. This is followed by substitution with sodium azide to give 2-azido-1-(4-methylphenyl)ethanone. The final step is the reduction of this α-azido ketone. The primary side reaction during the reduction step is the dimerization to form 2,5-bis(4-methylphenyl)pyrazine.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway start 2-azido-1-(4-methylphenyl)ethanone intermediate [Reduction] e.g., H₂, Pd/C start->intermediate Main Route dimer_intermediate [Condensation & Oxidation] start->dimer_intermediate Dimerization product 2-Amino-2-(4-methylphenyl)ethanol intermediate->product dimer 2,5-bis(4-methylphenyl)pyrazine dimer_intermediate->dimer

Caption: Main synthesis route and key dimerization side reaction.

Q2: How can I control stereochemistry to obtain a single enantiomer?

Achieving an enantiomerically pure product requires an asymmetric synthesis strategy.

  • Asymmetric Reduction: Use a chiral reducing agent or catalyst. A well-known method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane source to enantioselectively reduce the ketone.

  • Biocatalysis: Employing enzymes, such as ketoreductases (KREDs), can provide exceptionally high enantioselectivity (>99% e.e.) under mild, aqueous conditions.[6]

  • Chiral Resolution: Synthesize the racemic amino alcohol and then separate the enantiomers using a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization.

Q3: My Grignard-based synthesis is failing. What are the common pitfalls?

While less common for this specific target, Grignard reactions are fundamental in organic synthesis. If attempting a route involving a Grignard reagent (e.g., adding to a p-tolyl-substituted imine), pitfalls include:

  • Acidic Protons: Grignard reagents are strong bases.[7] If your substrate has acidic protons (like an unprotected amine or alcohol), the Grignard reagent will be quenched via an acid-base reaction instead of performing the desired nucleophilic addition. Protection of functional groups is critical.

  • Reaction with Esters: If using an ester as a starting material, Grignard reagents typically add twice, leading to a tertiary alcohol where two of the substituents are identical.[8] It is very difficult to stop the reaction after a single addition.

  • Steric Hindrance: Bulky Grignard reagents or sterically hindered electrophiles can slow down the reaction or favor side reactions like enolization.

Q4: Are there any modern, more efficient synthetic methods available?

Yes, the field of amino alcohol synthesis is continually evolving. Recent advancements include:

  • Electrocatalytic Methods: New methods using electrocatalytic decarboxylative transformations with amino acid-derived starting materials offer novel and efficient ways to access enantiopure amino alcohols, often avoiding extensive use of protecting groups.[9][10]

  • Photo-induced Reactions: Radical-based pathways initiated by light can construct the 1,2-amino alcohol skeleton under mild conditions from different starting materials like styrenes and vinyl ethers.[11]

These methods, while powerful, may require specialized equipment and expertise not available in all laboratories.

Data Summary Table: Comparison of Reduction Methods
MethodReducing Agent(s)Key AdvantagesKey Disadvantages / Side ProductsReference(s)
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)High yield, very clean work-up (filtration), scalable.Requires specialized pressure equipment, catalyst can be pyrophoric.[3]
Hydride Reduction LiAlH₄ in THF/EtherPowerful, reduces both groups simultaneously, fast.Highly reactive (violent with water), requires strict anhydrous conditions, difficult work-up.[2],[1]
Two-Step: Staudinger/NaBH₄ 1. PPh₃, H₂O2. NaBH₄, MeOHHighly selective, mild conditions.Stoichiometric TPPO byproduct is very difficult to remove, two separate reaction steps.[4]
Asymmetric Reduction Borane (BH₃) + CBS CatalystProvides high enantioselectivity (chiral product).Reagents are expensive, requires strict control of conditions to achieve high e.e.N/A
Biocatalytic Reduction Ketoreductase (KRED) EnzymeExtremely high enantioselectivity, environmentally friendly (aqueous media), mild conditions.Requires screening for a suitable enzyme, specific equipment (incubators, etc.).[6]
References
  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Synfacts.
  • Scope of the reduction reaction of phenacyl azides 2 and synthesis of...
  • Reduction of alkyl azide to alkylamines. Reddit.
  • L-Valinol. Organic Syntheses Procedure.
  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. VCH Publishers.
  • Staudinger Reaction. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-2-(4-methylphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-Amino-2-(4-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Amino-2-(4-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral amino alcohol. As a key building block in the synthesis of various biologically active molecules, achieving high chemical and enantiomeric purity is paramount.[1] This document provides practical, field-proven insights in a question-and-answer format to address specific challenges you may encounter during the purification process.

Purification Strategy Overview

The purification of a chiral compound like 2-Amino-2-(4-methylphenyl)ethanol is typically a two-stage process. First, bulk achiral impurities are removed using standard techniques. Second, the racemic mixture is resolved into its individual enantiomers. The following decision tree outlines a general workflow.

Purification_Strategy cluster_0 Stage 1: Achiral Purification cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Final Product Start Crude Racemic 2-Amino-2-(4-methylphenyl)ethanol Recrystal Recrystallization or Flash Chromatography Start->Recrystal Remove synthesis byproducts, reagents, etc. PurityCheck Assess Purity (NMR, LC-MS) Recrystal->PurityCheck MethodChoice Choose Resolution Method PurityCheck->MethodChoice Diastereomer Diastereomeric Salt Crystallization MethodChoice->Diastereomer Large Scale HPLC Preparative Chiral HPLC MethodChoice->HPLC Small Scale / High Purity Analysis Verify Enantiomeric Excess (ee) (Chiral HPLC) Diastereomer->Analysis HPLC->Analysis FinalProduct Enantiomerically Pure Product (>99% ee) Analysis->FinalProduct

Caption: General workflow for the purification of 2-Amino-2-(4-methylphenyl)ethanol.

Troubleshooting Guide

This section addresses specific issues that can arise during purification experiments.

Question: My crude product is a discolored solid/oil. How should I perform an initial cleanup before attempting chiral resolution?

Answer: The initial goal is to remove bulk, non-isomeric impurities from the synthesis. A simple recrystallization is often the most effective first step.

  • Causality: Impurities, residual solvents, or reaction byproducts can interfere with downstream processes, especially the sensitive crystallization of diastereomeric salts or the efficiency of chiral chromatography. Removing them first simplifies the subsequent, more challenging chiral separation.

  • Recommended Action:

    • Solvent Screening: Based on the polar amino and alcohol groups, polar solvents are a logical starting point. Alcohols like ethanol or methanol, or a two-solvent system like ethanol/water or ethyl acetate/hexane, are often effective for similar amino alcohols.[2][3]

    • Decolorization: If the crude product is colored (e.g., yellow or brown), this indicates impurities. Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration to adsorb these colored compounds.[2] Be cautious, as excessive charcoal can reduce your yield by adsorbing the product.

    • Procedure: Dissolve the crude material in a minimal amount of the hot "good" solvent. If using a two-solvent system, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), then add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.

Solvent System (Starting Points)Compound ClassObservationsReference
95% EthanolAminophenylacetonitrileYields light brown crystals after decolorization.[3]
Ethanol/WaterTetrahydropyridine derivativeResulted in precipitated crystals.[3]
MethanolSubstituted AcrylonitrileProduced a colorless crystalline solid.[3]
Isopropyl AlcoholAmino Alcohol DerivativeUsed for purification after reaction workup.[4]

Question: The enantiomeric excess (ee) of my amine is poor after diastereomeric salt resolution. How can I improve it?

Answer: Achieving high enantiomeric excess via diastereomeric salt crystallization is a multi-factorial optimization problem. Poor results often stem from issues with solubility, stoichiometry, or kinetics.[5]

  • Causality: This classical resolution method relies on the differential solubility of the two diastereomeric salts formed between your racemic amine and a chiral resolving agent (e.g., L-(+)-tartaric acid). If the solubilities are too similar in the chosen solvent, or if equilibrium is not reached, separation will be inefficient.

  • Troubleshooting & Optimization:

IssueProbable Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (ee) Suboptimal Solvent: The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.Screen a variety of solvents with different polarities. A solvent-switch method can be effective; for example, crystallizing one diastereomer from methanol and the other from a 2-propanol:water mixture.[5]
Incorrect Stoichiometry: A 1:1 molar ratio of amine to resolving agent is not always optimal.Experiment with different stoichiometries. A common starting point for screening is using 0.5 molar equivalents of the chiral resolving agent.[5]
Insufficient Equilibration Time: The crystallization process has not reached thermodynamic equilibrium, leading to incomplete precipitation of the less soluble salt.Optimize the stirring time. While some processes are rapid (30 minutes), extending the time (e.g., to 1.5 hours) can sometimes improve separation without significant yield loss.[5]
Co-crystallization Solid Solution Formation: The two diastereomers co-crystallize into a single solid phase, making separation by simple crystallization very difficult.This is a challenging issue. Characterize the solid phase using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (PXRD) to confirm. Advanced techniques like enantioselective dissolution may be required.[5]

Question: My chiral HPLC analysis shows overlapping peaks or poor resolution. What can I do?

Answer: Poor resolution in chiral HPLC is a common problem that can be solved by systematically optimizing the chromatographic conditions.

  • Causality: Chiral recognition on a chiral stationary phase (CSP) is based on very specific three-point interactions between the enantiomers and the CSP.[6] Small changes in the mobile phase, temperature, or flow rate can significantly impact these interactions and, therefore, the separation.

  • Recommended Actions:

    • Optimize Flow Rate: If you have some initial separation, decreasing the flow rate can increase the number of theoretical plates and improve resolution. A flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, but reducing it may enhance separation.

    • Mobile Phase Composition: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol or hexane/ethanol). The addition of small amounts of acidic or basic modifiers (like trifluoroacetic acid for an acidic compound or diethylamine for a basic one) can drastically alter retention and selectivity.[6]

    • Column History ("Memory Effect"): Be aware that CSPs can exhibit "memory effects," where modifiers from previous runs adsorb to the stationary phase and affect subsequent separations.[6] It is good practice to dedicate a specific chiral column to a project or to implement a rigorous washing protocol between different methods.

    • Screen Different Columns: If optimization fails, the chosen CSP may not be suitable for your molecule. There is no universal chiral column. Screening a set of columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type) is the most effective approach for a novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy: diastereomeric salt crystallization or preparative chiral HPLC?

A1: The choice depends on your scale and objective.

  • Diastereomeric Salt Crystallization: This is a well-established, cost-effective technique that is highly scalable, making it a preferred method in industrial and process chemistry for producing large quantities of enantiomerically pure compounds.[7] However, it requires significant process optimization (solvent, temperature, stoichiometry) and may not always achieve >99.5% ee in a single step.

  • Preparative Chiral HPLC: This method offers exceptional separation power and can often deliver very high enantiomeric purity (>99% ee) more quickly during method development.[8][9] It is ideal for producing small-to-medium quantities of material for research and early development. The primary drawbacks are higher costs associated with solvents and specialized columns, and it can be more challenging to scale up.[10]

Q2: What are some common impurities I should look for from the synthesis of 2-Amino-2-(4-methylphenyl)ethanol?

A2: The impurities will depend on the synthetic route. A common route is the reduction of a corresponding precursor. For example, if synthesized from an amino acid, you might encounter:

  • Unreacted starting material (e.g., 4-methylphenylglycine).

  • Reagents from protecting group chemistry (e.g., if a Cbz-protected intermediate was used).[11]

  • Byproducts from the reducing agent (e.g., borane complexes if borohydride reagents were used).[11] These achiral impurities should be removed by recrystallization or standard column chromatography before attempting chiral resolution.

Q3: How do I remove the chiral resolving agent to get my purified free amine back after crystallization?

A3: After isolating the desired diastereomeric salt by filtration, you need to liberate the free amine. This is typically done by:

  • Dissolving the salt in water or a suitable solvent.

  • Adding a base (e.g., sodium hydroxide, sodium carbonate) to neutralize the acidic resolving agent and deprotonate your amine.

  • Extracting the now water-insoluble free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing the organic layer with water and brine, drying it over an anhydrous salt (like Na₂SO₄), and evaporating the solvent to yield the purified, enantiomerically enriched free amine.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What's happening?

A4: "Oiling out" occurs when the compound comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[2]

  • Cause: The solution is too concentrated, or the boiling point of the solvent is too high.

  • Solution:

    • Add more hot solvent to decrease the saturation level.

    • Ensure a slow cooling rate. Try letting the solution cool to room temperature on the benchtop before moving it to an ice bath.

    • Scratch the inside of the flask with a glass rod to induce nucleation.

    • If the problem persists, select a different solvent or solvent system with a lower boiling point.

Detailed Protocol: Diastereomeric Salt Resolution

This protocol provides a general, self-validating framework for resolving racemic 2-Amino-2-(4-methylphenyl)ethanol using a chiral acid.

Protocol_Workflow cluster_protocol Protocol Steps Step1 1. Dissolution: Dissolve racemic amine (1.0 eq) and chiral acid (0.5-1.0 eq) in minimal hot solvent (e.g., Ethanol). Step2 2. Crystallization: Cool slowly to room temperature, then in an ice bath. Stir for optimized time (e.g., 2h). Step1->Step2 Step3 3. Isolation: Filter the precipitated salt. Wash with a small amount of cold solvent. Step2->Step3 Step4 4. Liberation: Dissolve salt in water. Basify (e.g., with 1M NaOH) to pH > 11. Step3->Step4 Step7 7. Mother Liquor (Optional): Recover the other enantiomer from the filtrate by repeating the liberation/extraction process. Step3->Step7 Process filtrate Step5 5. Extraction: Extract free amine with an organic solvent (e.g., CH2Cl2). Dry and concentrate. Step4->Step5 Step6 6. Analysis: Determine yield and ee (chiral HPLC). Step5->Step6

Caption: Experimental workflow for diastereomeric salt resolution.

Experimental Steps:
  • Salt Formation: In a flask, dissolve racemic 2-Amino-2-(4-methylphenyl)ethanol (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) heated to its boiling point. In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 equivalents) in the minimum amount of the same hot solvent. Add the resolving agent solution to the amine solution.

  • Crystallization: Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. Slow cooling is crucial for high purity. After reaching room temperature, you may place the flask in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation of Diastereomer: Collect the crystallized salt by vacuum filtration. Wash the crystals sparingly with a small amount of cold solvent to remove any adhering mother liquor, which is rich in the more soluble diastereomer.

  • Liberation of Free Amine: Transfer the filtered salt to a separatory funnel. Dissolve it in water and add an aqueous base (e.g., 1M NaOH) until the solution is strongly basic (pH > 11).

  • Extraction: Extract the liberated free amine from the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the chemical purity (e.g., by NMR) and, most importantly, the enantiomeric excess (ee) using chiral HPLC. Based on the ee value, a second recrystallization of the free amine or the salt may be necessary to achieve the desired purity.

References
  • Benchchem.
  • Chromatography Today.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich.
  • Reddit.
  • SciSpace. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • NIH. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
  • MySkinRecipes. (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride.
  • Google Patents. Process for preparing enantiomerically enriched amino-alcohols.
  • Chem-Impex. 2-Amino-2-(2,4-dimethylphenyl)ethanol.
  • African Rock Art. 2-Amino-2-(4-isopropylphenyl)ethanol.
  • Google Patents.
  • Benchchem. Recrystallization of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Support Guide.
  • Benchchem. Application Notes and Protocols for the Crystallization of 2-(2-Amino-4-methoxyphenyl)acetonitrile.

Sources

Optimization

Technical Support Center: Chiral Resolution of 2-Amino-2-(4-methylphenyl)ethanol

Welcome to the technical support center for the chiral resolution of 2-Amino-2-(4-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-Amino-2-(4-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. This document offers troubleshooting advice and frequently asked questions to facilitate a more efficient and successful resolution process.

Introduction

2-Amino-2-(4-methylphenyl)ethanol is a chiral compound with applications as a building block in the synthesis of pharmaceuticals. As with many chiral molecules, its enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and purification a critical step in drug development.[1][2] This guide will focus on the most common methods for chiral resolution—diastereomeric salt crystallization and enzymatic kinetic resolution—and provide guidance on overcoming the associated challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the chiral resolution of 2-Amino-2-(4-methylphenyl)ethanol. Each problem is followed by a discussion of potential causes and actionable solutions.

Issue 1: Low Yield of Diastereomeric Salt

You've performed a diastereomeric salt crystallization with a chiral acid (e.g., tartaric acid), but the yield of the crystallized salt is significantly lower than the theoretical 50%.

Potential Causes & Solutions:

  • Suboptimal Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. If the desired salt is too soluble, it will not precipitate effectively.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., hexane, toluene) can be used to fine-tune the solubility.[3] Start with the solvent in which the racemic amine is soluble and gradually add the anti-solvent until turbidity is observed, then heat to redissolve and allow to cool slowly.

  • Incorrect Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine is crucial.

    • Solution: While a 1:1 molar ratio of chiral acid to one enantiomer (i.e., 0.5 equivalents of acid to 1 equivalent of racemate) is a common starting point, this is not always optimal.[4] Varying the stoichiometry can sometimes improve the yield and purity of the desired diastereomeric salt.[5]

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether.

    • Solution: Allow the solution to cool slowly to room temperature, and then consider further cooling in a refrigerator or ice bath. This promotes the formation of larger, purer crystals.

  • Supersaturation Issues: The solution may be supersaturated, preventing the initiation of crystallization.

    • Solution: Introduce a seed crystal of the desired diastereomeric salt to induce crystallization.[6] If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.

Issue 2: Poor Enantiomeric Excess (e.e.) of the Resolved Amine

After liberating the amine from the diastereomeric salt, chiral HPLC analysis shows a low enantiomeric excess.

Potential Causes & Solutions:

  • Co-crystallization of Diastereomers: The undesired diastereomeric salt may have a similar solubility to the desired one, leading to its inclusion in the crystals.

    • Solution 1: Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt.[7] Each recrystallization step should enrich the desired diastereomer. Monitor the enantiomeric excess of the liberated amine after each recrystallization to determine the number of cycles needed.

    • Solution 2: Screen Different Chiral Resolving Agents: The choice of resolving agent is critical.[6] If tartaric acid gives poor results, consider other chiral acids like mandelic acid, camphorsulfonic acid, or dibenzoyltartaric acid.[7]

    • Solution 3: Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals are of high purity (kinetic product), but over time, the system equilibrates to a mixture of lower purity (thermodynamic product).[4] Try filtering the crystals shortly after they form to see if this improves the enantiomeric excess.

  • Incomplete Reaction During Salt Formation: If the salt formation is incomplete, the unreacted amine will contaminate the final product.

    • Solution: Ensure the chiral acid and racemic amine are fully dissolved and allowed to react for a sufficient amount of time before initiating crystallization.

Issue 3: Inefficient Enzymatic Kinetic Resolution

You are using a lipase to acylate one enantiomer of the amino alcohol, but the reaction is slow, or the enantioselectivity is low.

Potential Causes & Solutions:

  • Incorrect Enzyme Choice: Not all lipases will be effective for this substrate.

    • Solution: Screen a panel of lipases. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile enzyme for kinetic resolutions and a good starting point.[8][9] Other lipases from Pseudomonas cepacia or Candida rugosa could also be effective.[10]

  • Suboptimal Acyl Donor and Solvent: The choice of acylating agent and solvent significantly impacts enzyme activity and selectivity.

    • Solution: Vinyl acetate is a common and effective acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[8] For solvents, non-polar organic solvents like hexane, heptane, or MTBE are typically used.[11] Avoid polar solvents that can strip the essential water layer from the enzyme.

  • Incorrect Temperature and Water Activity: Enzyme activity is highly sensitive to temperature and the amount of water in the system.

    • Solution: Most lipases work well between 30-50°C. For water activity, it is a critical parameter. Anhydrous conditions can inactivate the enzyme, while too much water can lead to hydrolysis of the product. If possible, control the water activity of the solvent or add a small amount of water (e.g., 0.1-0.5% v/v).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a chiral resolution method for 2-Amino-2-(4-methylphenyl)ethanol?

A1: The first step is a thorough literature search for resolutions of structurally similar amino alcohols. This can provide excellent starting points for chiral resolving agents, solvents, and conditions. Following that, a screening approach is highly recommended. For diastereomeric salt crystallization, screen a variety of chiral acids and solvents on a small scale.[12] For enzymatic resolution, screen different lipases and acyl donors.

Q2: How do I analyze the enantiomeric excess of my resolved 2-Amino-2-(4-methylphenyl)ethanol?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[1] You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for amino alcohols.[13] The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[13]

Q3: My resolution by diastereomeric salt crystallization only gives me one enantiomer. How can I obtain the other one?

A3: The other enantiomer is typically enriched in the mother liquor (the solution left after crystallization). You can isolate it by evaporating the solvent, liberating the free base, and then purifying it. The enantiomeric excess of this second enantiomer will depend on the efficiency of the initial crystallization. It can be further purified by using the opposite enantiomer of the original chiral resolving agent. For example, if you used L-(+)-tartaric acid to crystallize one enantiomer, you could use D-(-)-tartaric acid to crystallize the other from the enriched mother liquor.

Q4: Is it possible to achieve >99% e.e. with a single crystallization?

A4: While possible, it is not common. The efficiency of a single crystallization depends on the difference in solubility between the two diastereomeric salts.[12] In many cases, one or two recrystallizations of the diastereomeric salt are necessary to achieve high enantiomeric purity.[7]

Q5: What are the advantages of enzymatic resolution over classical resolution?

A5: Enzymatic resolutions can be highly selective and often proceed under mild conditions (room temperature, neutral pH), which can be advantageous for sensitive molecules.[8] They can also offer a different selectivity compared to classical methods. However, enzymes can be expensive, and the maximum yield for a kinetic resolution is 50% for each enantiomer without a racemization step.[11]

Part 3: Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This protocol is a general starting point and may require optimization.

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of racemic 2-Amino-2-(4-methylphenyl)ethanol in a suitable amount of methanol to achieve a clear solution at 40-50°C.

  • Salt Formation: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. Add the tartaric acid solution dropwise to the stirred amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, add a seed crystal or scratch the flask. Let the solution stand at room temperature for several hours or overnight. Further cooling in a refrigerator (4°C) may improve the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Amine: Suspend the crystalline salt in water and add a 2M solution of sodium hydroxide (NaOH) until the pH is >12. Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved amine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Data Summary: Chiral Resolving Agent Screening (Hypothetical Data)
Chiral Resolving AgentSolventYield of Salt (%)e.e. of Liberated Amine (%)
L-(+)-Tartaric AcidMethanol4285
D-(-)-Mandelic AcidEthanol3578
(1S)-(+)-10-Camphorsulfonic AcidIsopropanol4592

This table illustrates how screening different resolving agents can lead to improved enantiomeric excess.

Part 4: Visualizations

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation & Analysis racemic_amine Racemic Amine in Solvent mix Mix and Dissolve racemic_amine->mix resolving_agent Chiral Resolving Agent resolving_agent->mix cool Slow Cooling mix->cool filtration Filter Crystals cool->filtration mother_liquor Mother Liquor (Enriched in other enantiomer) filtration->mother_liquor liquid crystals Diastereomeric Salt Crystals filtration->crystals solid liberation Add Base & Extract crystals->liberation resolved_amine Resolved Amine liberation->resolved_amine analysis Chiral HPLC Analysis resolved_amine->analysis

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation racemic_amine Racemic Amino Alcohol (R and S enantiomers) reaction_vessel Reaction in Organic Solvent racemic_amine->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel separation Chromatographic Separation reaction_vessel->separation product_s Acylated S-Enantiomer separation->product_s product_r Unreacted R-Enantiomer separation->product_r

Caption: General Workflow for Enzymatic Kinetic Resolution of an Amino Alcohol.

References

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column.
  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Skolimowski, M., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. Retrieved from [Link]

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • AIChE. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]

  • Sumichiral. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Lumen Learning. (n.d.). Separating enantiomers. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral secondary alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of amino alcohol derivatives or salts thereof.
  • ResearchGate. (2025). Separation of Enantiomers: Needs, Challenges, Perspectives. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Symmetry. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Retrieved from [Link]

  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers. Retrieved from [Link]

  • ResearchGate. (2015). Enzymatic kinetic resolution of the racemic alcohol.... Retrieved from [Link]

  • Google Patents. (n.d.). Aminoalcohol resolution method.
  • Pharmaffiliates. (n.d.). 2-[(2-Amino-4-methylphenyl)amino]ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-(4-methylphenyl)ethanol Derivatives

Introduction: The Synthetic Challenge and Opportunity 2-Amino-2-(aryl)ethanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous β-adrenoceptor agonists and other pharmacologically a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Opportunity

2-Amino-2-(aryl)ethanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous β-adrenoceptor agonists and other pharmacologically active agents.[1] The 2-Amino-2-(4-methylphenyl)ethanol framework, in particular, serves as a critical chiral building block for developing novel therapeutics.[2] Achieving high yield, chemical purity, and, most importantly, high enantiomeric purity is often a significant hurdle in process development. The stereochemistry of these compounds is frequently critical for their biological activity and safety profile.[3]

This guide is designed to serve as a technical resource for researchers and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, offering robust troubleshooting strategies and validated protocols to accelerate your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful synthesis campaign.

Q1: What are the most effective modern synthetic routes for preparing enantiomerically pure 2-Amino-2-(4-methylphenyl)ethanol derivatives?

There are three primary strategies, each with distinct advantages:

  • Asymmetric Reduction of α-Amino Ketones: This is arguably the most powerful and direct approach. It involves the reduction of a prochiral α-amino ketone precursor. The key to success is the choice of catalyst.

    • Transition-Metal Catalyzed Hydrogenation: This method uses chiral catalysts, often based on Ruthenium (Ru) or Iridium (Ir), to achieve exceptionally high enantioselectivity (often >99% ee) and high yields.[4][5] Asymmetric transfer hydrogenation (ATH), which uses a hydrogen source like a formic acid/triethylamine mixture, is particularly practical for lab-scale synthesis as it avoids the need for high-pressure hydrogen gas.[4][6]

    • Biocatalysis: Enzymatic reductions offer a green and highly selective alternative. Ketoreductases (KREDs) can reduce the ketone with high enantioselectivity under mild aqueous conditions, minimizing the need for organic solvents and protecting groups.[7]

    • Stoichiometric Chiral Reductants: The Corey-Bakshi-Shibata (CBS) reduction, using an oxazaborolidine catalyst with borane, is a classic and reliable method for the enantioselective reduction of ketones.[8][9]

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as natural α-amino acids.[3][10] For example, a derivative of a natural amino acid can be elaborated through standard organic transformations to yield the target amino alcohol, preserving the initial stereochemistry. This method is advantageous when the desired stereoisomer is readily accessible from the chiral pool.

  • Asymmetric Aminohydroxylation of Olefins: While a powerful method for generating vicinal amino alcohols, the Sharpless asymmetric aminohydroxylation can sometimes suffer from issues with regioselectivity, though it remains a valuable tool for specific substrates.[11]

Q2: I'm performing a synthesis starting from the corresponding α-amino ketone. Should I protect the amine?

The necessity of amine protection is a critical decision that depends on the chosen reaction conditions.

  • Protection is often recommended when:

    • Using strong, non-specific reducing agents (e.g., NaBH₄ without a chiral catalyst) where the free amine could interfere or lead to side reactions.

    • The reaction conditions are harsh (strongly acidic or basic), which could lead to side reactions at the amine.

    • The substrate contains other functional groups that could react with the unprotected amine.

  • Protection may not be necessary when:

    • Using highly selective modern catalysts, such as certain Ru- or Ir-based systems for asymmetric (transfer) hydrogenation, which are designed to be effective on unprotected α-amino ketone salts.[4] This represents a significant advantage in terms of step economy.

    • Employing biocatalytic methods, which typically operate in aqueous buffers under mild pH conditions where the amine is protonated and less reactive.[7]

Common amine protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz), which can be introduced and removed under well-established orthogonal conditions.[12][13]

Q3: How do I accurately monitor the reaction and determine the enantiomeric excess (ee) of my final product?

A multi-pronged analytical approach is essential for robust process control.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting ketone. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are preferred.[14]

  • Enantiomeric Excess (ee) Determination: The gold standard is Chiral HPLC . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification of their ratio.[3][4]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the final product.[4] Mass Spectrometry (MS) confirms the molecular weight.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and optimization of 2-Amino-2-(4-methylphenyl)ethanol derivatives, focusing on the asymmetric reduction of an α-amino ketone precursor.

Problem 1: Low Yield or Incomplete Conversion
Probable Cause Analysis & Suggested Solution
Inactive Reducing Agent or Catalyst Analysis: The reducing agent (e.g., boranes, formic acid) may have degraded upon storage. The catalyst may have been poisoned or deactivated. Solution: 1. Use a fresh, verified batch of the reducing agent. If using NaBH₄, note that it can be deactivated by moisture.[15] 2. For catalytic reactions, ensure all glassware is scrupulously clean and solvents are degassed to remove oxygen, which can deactivate many transition metal catalysts. 3. Increase catalyst loading slightly (e.g., from 0.1 mol% to 0.5 mol%) to see if conversion improves.[4]
Poor Substrate Solubility Analysis: The α-amino ketone starting material (often an HCl salt) may not be fully dissolved in the chosen solvent, limiting its availability to the catalyst. Solution: 1. Screen alternative solvents or solvent mixtures (e.g., Methanol, Ethanol, Isopropanol, or mixtures with DCM/THF). 2. Gently warm the reaction mixture to aid dissolution before initiating the reduction, but be mindful of the optimal temperature for enantioselectivity.
Unfavorable Reaction Conditions Analysis: The temperature may be too low, or the reaction time may be insufficient. Solution: 1. Incrementally increase the reaction temperature (e.g., in 10 °C steps from room temperature to 60 °C) while monitoring both conversion and ee by HPLC.[4] 2. Extend the reaction time. Take aliquots at regular intervals (e.g., 4h, 8h, 16h, 24h) to determine when the reaction plateaus.
Problem 2: Low Enantioselectivity (ee)
Probable Cause Analysis & Suggested Solution
Suboptimal Catalyst/Ligand Analysis: The chosen chiral ligand or catalyst system is not well-suited for the specific substrate. Solution: 1. Screen a panel of different chiral catalysts. For Ru-catalyzed ATH, catalysts like RuCl[(S,S)-Teth-TsDpen] have shown excellent performance for this class of substrates.[4] 2. Ensure you are using the correct enantiomer of the ligand to produce the desired product enantiomer.
Incorrect Reaction Temperature Analysis: Enantioselectivity is often highly temperature-dependent. A temperature that is too high can lead to a loss of stereochemical control. Solution: 1. Run the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves the ee.[8] 2. Perform a temperature screening study (e.g., 0 °C, RT, 40 °C) to find the optimal balance between reaction rate and selectivity.
Racemization During Workup Analysis: The product may be racemizing under the workup conditions, especially if exposed to strong acid or base for extended periods. Solution: 1. Perform the workup at a lower temperature (e.g., using an ice bath). 2. Minimize the time the product is exposed to harsh pH conditions. Neutralize the reaction mixture promptly and proceed with extraction.
Problem 3: Persistent Impurities After Reaction
Probable Cause Analysis & Suggested Solution
Residual Starting Material Analysis: The reaction has not gone to completion (see Problem 1). Solution: 1. Re-optimize reaction conditions (time, temperature, catalyst loading). 2. If purification is the only option, exploit the difference in functionality. The product amine can be extracted into an acidic aqueous layer, leaving the neutral ketone starting material in the organic layer.[16]
Formation of Diastereomers Analysis: If the substrate has other stereocenters, or if a racemic starting material was used with a chiral catalyst (dynamic kinetic resolution), diastereomers can form. Solution: 1. Diastereomers have different physical properties and can typically be separated by standard flash column chromatography on silica gel.[3]
Over-reduction or Side Reactions Analysis: Using an overly harsh reducing agent (e.g., LiAlH₄) can lead to the reduction of other functional groups or even the aromatic ring. Solution: 1. Switch to a milder, more selective reducing system, such as transfer hydrogenation or enzymatic reduction.[4][7]

Part 3: Data & Visualization

Data Presentation

For a successful synthesis, a systematic approach to optimizing variables is crucial. The following tables provide representative data to guide experimental design.

Table 1: Representative Catalyst Performance in Asymmetric Transfer Hydrogenation (ATH) of an α-Amino Ketone

Catalyst (S,S-enantiomer)SolventTemp (°C)Time (h)Conversion (%)Enantiomeric Ratio (er)
RuCl(p-cymene)TsDPENMeOH6516~15%Low
RuCl(S,S)-Ms-DENEBMeOH6516>99%97:3
RuCl(S,S)-Teth-MsDpenMeOH6516>99%98:2
RuCl(S,S)-Teth-TsDpen MeOH 60-65 16 >99% 99.3:0.7

Data synthesized from representative results for similar substrates.[4] This table illustrates the profound impact of the catalyst structure on both conversion and enantioselectivity, highlighting the superiority of tethered catalysts for this transformation.

Table 2: Common Amine Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationStructureDeprotection Conditions
tert-ButoxycarbonylBocBoc-NH-RMild to strong acid (e.g., TFA, HCl in dioxane)[13]
BenzyloxycarbonylCbz or ZCbz-NH-RCatalytic Hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH)[12]
9-FluorenylmethyloxycarbonylFmocFmoc-NH-RMild base (e.g., 20% Piperidine in DMF)[13]
Experimental Workflows & Mechanisms

Visualizing the process can clarify complex relationships and guide decision-making.

G cluster_prep Phase 1: Preparation & Strategy cluster_opt Phase 2: Optimization Loop cluster_scale Phase 3: Scale-up & Purification start Define Target Molecule & Stereochemistry route Select Synthetic Route (e.g., Asymmetric Reduction) start->route protect Decision: Protect Amine? (Boc, Cbz, or None) route->protect screen Screen Key Parameters: 1. Catalyst/Ligand 2. Solvent 3. Temperature protect->screen react Run Small-Scale Reaction screen->react analyze Analyze Results: - Conversion (LCMS) - Purity (LCMS) - Enantioselectivity (Chiral HPLC) react->analyze decision Optimal Conditions Met? (e.g., >95% Yield, >99% ee) analyze->decision decision->screen No (Iterate)   scaleup Scale-Up Reaction decision->scaleup  Yes workup Aqueous Workup & Extraction scaleup->workup purify Purification: Crystallization or Chromatography workup->purify final Final Product Characterization purify->final

Caption: General workflow for synthesis and optimization.

G Ru_H [Ru-H]⁻ (Active Catalyst) Intermediate [Ru-Substrate Complex] Ru_H->Intermediate Coordination Ketone Substrate (α-Amino Ketone) Ketone->Intermediate H_Source H-Source (e.g., HCOOH) Ru_Cat [Ru] (Pre-catalyst) H_Source->Ru_Cat Activation Ru_Cat->Ru_H Product Product (Chiral Amino Alcohol) Intermediate->Ru_Cat Regeneration Intermediate->Product Hydride Transfer (Stereo-determining step)

Caption: Simplified catalytic cycle for ATH.

Part 4: Detailed Experimental Protocol

This section provides a validated starting point for the asymmetric transfer hydrogenation of 2-amino-1-(p-tolyl)ethan-1-one hydrochloride.

Protocol: Enantioselective Synthesis of (R)-2-Amino-2-(4-methylphenyl)ethanol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Materials:

  • 2-amino-1-(p-tolyl)ethan-1-one hydrochloride (1.0 eq)

  • RuCl[(S,S)-Teth-TsDpen] catalyst (0.15 mol%)[4]

  • Methanol (MeOH), anhydrous (approx. 10 volumes)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Ammonium Hydroxide (28% aq. NH₄OH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-amino-1-(p-tolyl)ethan-1-one hydrochloride (e.g., 5.0 g, 1.0 eq).

  • Reagent Addition: Add the RuCl[(S,S)-Teth-TsDpen] catalyst (0.15 mol%). Add anhydrous methanol (50 mL, 10 vol).

  • Hydrogen Source: Prepare a 5:2 (v/v) mixture of formic acid and triethylamine. Add this mixture (approx. 2.5 eq of formic acid) to the flask.

  • Reaction: Heat the reaction mixture to 60-65 °C using an oil bath. Stir vigorously for 16-20 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

Workup:

  • Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath.

  • Basification: Carefully add 28% aqueous ammonium hydroxide dropwise until the pH is ~9-10 to neutralize the formic acid and deprotonate the product amine. A precipitate may form.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and deionized water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.[3]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Analysis:

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure by ¹H and ¹³C NMR.

  • Enantiomeric Excess: Determine the enantiomeric excess by chiral HPLC analysis.

References

  • Conti, P., Tamborini, L., & Pinto, A. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]

  • Gao, Y., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir-(R)-1c. ResearchGate. [Link]

  • Sashikumar, T., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • Somfai, P. (2002). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications. [Link]

  • Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Blaser, H. U. (2002). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research. [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

  • APITope. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. APITope. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/organicchemistry. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Wang, Z., et al. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Tsikas, D. (2020). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B. [Link]

Sources

Optimization

common impurities in 2-Amino-2-(4-methylphenyl)ethanol and their removal

Technical Support Center: 2-Amino-2-(4-methylphenyl)ethanol Welcome to the technical support center for 2-Amino-2-(4-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-2-(4-methylphenyl)ethanol

Welcome to the technical support center for 2-Amino-2-(4-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to impurities and their removal during and after synthesis. As a crucial intermediate in pharmaceutical development, ensuring the high purity of this compound is paramount for downstream applications and regulatory compliance.[1] This document provides in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) on Impurities & Analysis

This section addresses the most common questions regarding the identification and origin of impurities in 2-Amino-2-(4-methylphenyl)ethanol.

Q1: What are the most likely impurities in my crude sample of 2-Amino-2-(4-methylphenyl)ethanol and where do they come from?

A1: Impurities typically originate from the synthetic route employed. While multiple pathways exist, most impurities are unreacted starting materials, intermediates, byproducts, or regioisomers. Based on common synthetic strategies for analogous amino alcohols, we can anticipate the following impurities:

  • Starting Materials & Intermediates:

    • 2-Amino-1-(4-methylphenyl)ethan-1-one: A common precursor ketone. Its presence indicates an incomplete reduction step.

    • 4-Methylstyrene Oxide: If the synthesis involves epoxide ring-opening, unreacted epoxide may persist.

    • p-Tolualdehyde or related precursors: Remnants from earlier stages of the synthesis.

  • Byproducts of the Reaction:

    • Dimeric or Polymeric Species: Self-reaction can occur under certain conditions, especially with reactive intermediates.

    • Products of Over-reduction: If a harsh reducing agent is used to convert the precursor ketone, the aromatic ring or other functional groups could be unintentionally reduced.

  • Isomeric Impurities:

    • 1-Amino-2-(4-methylphenyl)ethanol: This regioisomer is a significant potential impurity if the synthesis proceeds via the ring-opening of 4-methylstyrene oxide, as the nucleophilic attack can occur at both carbon atoms of the epoxide ring.

    • Enantiomeric Impurities (D/L Isomers): If the synthesis is not stereospecific, the product will be a racemic mixture. Chiral separation is necessary if a single enantiomer is required.[2]

The formation pathway of these common impurities is visualized below.

G cluster_0 Synthesis Route 1: Ketone Reduction cluster_1 Synthesis Route 2: Epoxide Ring-Opening ketone 2-Amino-1-(4-methylphenyl)ethan-1-one reduction Reduction (e.g., NaBH4) ketone->reduction product1 Target: 2-Amino-2-(4-methylphenyl)ethanol reduction->product1 Complete impurity1 Impurity: Unreacted Ketone reduction->impurity1 Incomplete epoxide 4-Methylstyrene Oxide opening Ring-Opening (e.g., NH3) epoxide->opening product2 Target: 2-Amino-2-(4-methylphenyl)ethanol opening->product2 Attack at C2 impurity2 Impurity: Regioisomer (1-Amino-2-(4-methylphenyl)ethanol) opening->impurity2 Attack at C1 impurity3 Impurity: Unreacted Epoxide opening->impurity3 Incomplete

Caption: Potential impurity formation pathways.

Q2: How can I detect and quantify these impurities in my sample?

A2: A multi-method approach is recommended for robust impurity profiling. No single method can comprehensively identify all potential impurities.[3]

  • Thin-Layer Chromatography (TLC): An excellent first-pass, qualitative technique to quickly assess the complexity of the crude mixture and monitor purification progress. Use a combination of polar and non-polar solvent systems (e.g., Ethyl Acetate/Hexane and Dichloromethane/Methanol) to resolve different components.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying impurities.[4] A reversed-phase C18 column is typically effective. Gradient elution with a mobile phase of acetonitrile and water (with additives like TFA or formic acid to improve peak shape) can separate the polar amino alcohol from less polar starting materials and byproducts.[5] For chiral purity analysis, specialized chiral columns or derivatization with a chiral reagent is necessary.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. The amino and alcohol groups may require derivatization to improve volatility and thermal stability. GC can be particularly useful for detecting residual solvents.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and can help identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Table 1: Recommended Analytical Methods for Impurity Detection

Analytical MethodPurposeCommon SetupDetects
TLC Qualitative screening, reaction monitoringSilica gel plates, various mobile phasesMost non-volatile impurities
HPLC-UV/DAD Quantification of known/unknown impuritiesC18 column, Acetonitrile/Water gradientChromophoric impurities
LC-MS Identification of unknown impuritiesC18 column coupled to a mass spectrometerBroad range of impurities, gives mass data
GC-MS Analysis of volatile impurities/solventsCapillary column (e.g., CP-Wax)Residual solvents, volatile byproducts
NMR Structural confirmation and quantification400 MHz or higher, various deuterated solventsStructural isomers, major impurities

Part 2: Purification & Removal Strategies

This section provides actionable guidance on purifying crude 2-Amino-2-(4-methylphenyl)ethanol.

Q3: What is the most effective method for a first-pass purification of my crude product?

A3: Recrystallization is the most efficient and scalable initial purification technique. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.

For a polar molecule like 2-Amino-2-(4-methylphenyl)ethanol, a single-solvent system using an alcohol (like ethanol or isopropanol) or a two-solvent system (e.g., Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane) is often effective.[8][9] The presence of both a polar amino group and a hydroxyl group, along with a non-polar tolyl group, allows for this versatility.

Q4: My product is still not pure after recrystallization. What is the next step for removing persistent impurities?

A4: If recrystallization fails to remove closely related impurities (like regioisomers or byproducts with similar polarity), adsorption column chromatography is the recommended next step.[10]

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a less polar solvent system (e.g., 100% ethyl acetate or a dichloromethane/ethyl acetate mixture) and gradually increase the polarity by adding methanol. This allows for the separation of non-polar impurities first, followed by the target compound, and finally the more polar impurities. The use of a small amount of triethylamine (~0.5-1%) in the eluent can prevent the product from "streaking" on the silica gel by neutralizing acidic sites.

The general workflow for purification and analysis is outlined in the diagram below.

Caption: General purification and analysis workflow.

Part 3: Detailed Protocols & Troubleshooting Guide

Protocol 1: Recrystallization using an Ethanol/Water System

This protocol is a robust starting point for purifying gram-scale quantities of the crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Decolorization (If Needed): If the solution is colored, it indicates impurities. Add a very small amount (spatula tip) of activated charcoal to the hot solution and swirl for 1-2 minutes. Caution: Adding too much charcoal can adsorb your product and reduce yield.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal.

  • Induce Crystallization: While the solution is still hot, add water dropwise until you observe persistent cloudiness (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvents. Determine the melting point; a sharp melting point indicates high purity.[8]

Troubleshooting Common Recrystallization & Chromatography Issues
IssueProbable Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The solution is too supersaturated. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. Presence of impurities that depress the melting point.1. Add more of the "good" solvent (e.g., ethanol) to the hot mixture and reheat until clear before cooling again. 2. Switch to a lower-boiling point solvent system. 3. Attempt to remove the impurity via a preliminary charcoal treatment or proceed directly to column chromatography.
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The product is highly soluble even at low temperatures.1. Boil off some of the solvent to increase concentration and re-cool. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure product if available. 4. If using a two-solvent system, add more of the "bad" solvent (e.g., water).
Low recovery after column chromatography. 1. The product is highly polar and has irreversibly adsorbed to the silica gel. 2. The chosen eluent is not polar enough to elute the product.1. Add a small percentage (0.5-1%) of triethylamine or ammonia to the eluent to neutralize acidic silica sites and improve recovery. 2. Significantly increase the polarity of the mobile phase (e.g., switch from ethyl acetate to a methanol/DCM mixture).
Poor separation of spots in column chromatography. 1. The polarity difference between the product and impurity is too small. 2. The column was overloaded or packed improperly.1. Use a shallower solvent gradient during elution to improve resolution. 2. Try a different stationary phase (e.g., alumina) or a different solvent system (e.g., Toluene/Acetone). 3. Ensure the column is packed correctly and the amount of crude material is not more than 5-10% of the silica gel weight.

References

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available at: [Link]

  • U.S. Environmental Protection Agency. Analytical Method Summaries. Available at: [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265. Available at: [Link]

  • Agilent Technologies. (2011). Analysis of amino-alcohols, C3-C5. Available at: [Link]

  • St. John's University & College of St. Benedict. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Available at: [Link]

  • Centers for Disease Control and Prevention (NIOSH). (1994). Aminoethanol Compounds II: Method 3509. Available at: [Link]

  • Sorbtech. Amino Acid Purification - Column Chromatography. Available at: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]

  • PubChem. Ethanol, 2-[(4-methylphenyl)amino]-. Available at: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • U.S. Environmental Protection Agency. Ethanol, 2-[methyl(4-methylphenyl)amino]- - Substance Details. Available at: [Link]

  • ResearchGate. Summary of analytical methods for detecting amino acid impurities. Available at: [Link]

  • Pharmaffiliates. 2-[(2-Amino-4-methylphenyl)amino]ethanol. Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • African Rock Art. 2-Amino-2-(4-isopropylphenyl)ethanol. Available at: [Link]

  • Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. Available at: [Link]

  • Pharmaffiliates. Ethanol-impurities. Available at: [Link]

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Available at: [Link]

  • National Center for Biotechnology Information. 2-[(4-Bromobenzylidene)amino]ethanol. Available at: [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available at: [Link]

  • Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Available at: [Link]

  • Wikipedia. Mephedrone. Available at: [Link]

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Products on 2-hydroxytoluene (A27). Available at: [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantioselectivity with 2-Amino-2-(4-methylphenyl)ethanol

Welcome to the technical support center for 2-Amino-2-(4-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-(4-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the enantioselectivity of your chemical reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Role of 2-Amino-2-(4-methylphenyl)ethanol in Asymmetric Synthesis

2-Amino-2-(4-methylphenyl)ethanol is a chiral amino alcohol widely used as a ligand or precursor to catalysts in asymmetric synthesis. Its value lies in its ability to create a chiral environment around a reactive center, thereby directing a reaction to favor the formation of one enantiomer over the other.[1][2] A primary application is in the formation of chiral oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane reagents.[3][4][5][6] Understanding how to manipulate the reaction conditions is paramount to maximizing its potential and achieving high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is lower than expected. What is the first thing I should check? A: Start with the fundamentals: verify the enantiomeric purity of your 2-Amino-2-(4-methylphenyl)ethanol. An impure chiral source is a common cause of diminished enantioselectivity.[7] Next, ensure all reagents are pure and, critically, that all solvents are anhydrous, as moisture can deactivate the catalyst and interfere with the reaction.[7][8]

Q2: How critical is the reaction temperature for achieving high enantioselectivity? A: Temperature is a critical parameter. Lowering the reaction temperature often significantly enhances enantioselectivity.[8] This is because the desired reaction pathway typically has a lower activation energy, and reducing thermal energy makes it more difficult for the reaction to overcome the higher activation barrier of the competing pathway that forms the undesired enantiomer.

Q3: Can the order of addition of reagents affect the outcome? A: Absolutely. For reactions involving the in-situ formation of a catalyst, such as an oxazaborolidine from the amino alcohol and a borane source, it is crucial to allow the catalyst to form completely before adding the substrate (e.g., the ketone).[7][9] Adding the substrate prematurely can lead to a non-catalyzed or background reaction, which is not stereoselective and will lower the overall ee.

Q4: I'm observing a slow reaction rate at the low temperatures required for high ee. What can I do? A: This is a classic trade-off in asymmetric catalysis. If the rate is impractically slow, you may need to find a compromise temperature. Alternatively, you can investigate increasing the catalyst loading. While this increases cost, it can accelerate the reaction without compromising selectivity. Screening different, completely anhydrous solvents can also sometimes improve reaction rates.

In-Depth Troubleshooting Guide

Problem 1: Low Enantioselectivity (% ee)

Poor enantioselectivity is the most common issue. A systematic approach is required to identify the root cause.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Impure Chiral Ligand The enantiomeric purity of the 2-Amino-2-(4-methylphenyl)ethanol is the foundation of the entire asymmetric induction. Solution: 1. Verify the ee of the starting amino alcohol via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[7] 2. If impure, consider recrystallization or purification by column chromatography. 3. Always store the chiral ligand under an inert atmosphere to prevent degradation.
Presence of Water or Air Many catalytic systems, especially those involving boranes or organometallics, are highly sensitive to moisture and oxygen. Water can hydrolyze the catalyst or reagents, leading to non-selective pathways.[7][8] Solution: 1. Use oven- or flame-dried glassware. 2. Perform the reaction under a positive pressure of a dry, inert gas (Argon or Nitrogen). 3. Use freshly distilled, anhydrous solvents. Consider passing solvents through a column of activated alumina.
Suboptimal Reaction Temperature The energy difference between the two diastereomeric transition states leading to the (R) and (S) products is often small. Higher temperatures provide enough energy to overcome both activation barriers, reducing selectivity.[8] Solution: 1. Systematically lower the reaction temperature. Common ranges are 0 °C, -20 °C, -40 °C, and -78 °C. 2. Ensure the cooling bath is stable and monitor the internal reaction temperature.
Incorrect Solvent Choice The solvent influences the conformation and stability of the catalyst-substrate complex in the transition state.[10] Polar or coordinating solvents can compete with the substrate for binding to the catalyst, disrupting the chiral environment. Solution: 1. Screen a range of anhydrous, non-coordinating solvents such as Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF).[7] 2. Start with less polar solvents, as they often give higher selectivity.
Incomplete Catalyst Formation If the active catalyst is formed in situ (e.g., an oxazaborolidine), an incomplete initial reaction means less of the active species is available. This can lead to a dominant, non-selective background reaction.[4][7] Solution: 1. Increase the pre-formation time for the catalyst before adding the substrate. 2. Gently warm the ligand and catalyst precursor (e.g., borane source) to ensure complete reaction, then cool to the target reaction temperature before substrate addition.
Problem 2: Poor Chemical Yield

Low yield can be caused by catalyst deactivation, slow reaction rates, or issues during work-up and purification.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Catalyst Deactivation Impurities (water, oxygen, etc.) can "poison" the catalyst, rendering it inactive. The substrate or product itself might also inhibit the catalyst at higher concentrations. Solution: 1. Address all points regarding anhydrous/inert conditions from the previous section. 2. Try adding the substrate slowly via syringe pump to keep its instantaneous concentration low.
Reaction Too Slow At very low temperatures, the reaction rate may be so slow that it does not reach completion in a reasonable timeframe. Solution: 1. First, confirm the reaction is truly stopped by monitoring with TLC or GC over an extended period. 2. If stalled, consider a modest increase in temperature or an increase in catalyst loading (e.g., from 5 mol% to 10 mol%).
Work-up Issues The amino alcohol product can be water-soluble, especially if protonated. Boron complexes formed during borane reductions can be difficult to break down, trapping the product.[11] Solution: 1. During aqueous work-up, adjust the pH carefully. To extract the amino alcohol product into an organic solvent, the aqueous layer should be basic (e.g., pH > 9) to deprotonate the ammonium salt. 2. For borane reductions, quenching with an alcohol (e.g., methanol) followed by an acidic or basic wash is often necessary to hydrolyze boron complexes.[11]

Experimental Protocols & Visualization

Workflow: Troubleshooting Low Enantioselectivity

The following diagram outlines a logical workflow for addressing suboptimal enantiomeric excess.

G start Low % ee Observed check_purity Verify Purity of 2-Amino-2-(4-methylphenyl)ethanol (Chiral HPLC / Mosher's Ester) start->check_purity check_conditions Ensure Rigorous Anhydrous & Inert Conditions check_purity->check_conditions If Pure lower_temp Lower Reaction Temperature (e.g., 0°C to -78°C) check_conditions->lower_temp screen_solvent Screen Non-Coordinating Solvents (Toluene, DCM) lower_temp->screen_solvent optimize_catalyst Optimize Catalyst Formation (Pre-stirring, Time) screen_solvent->optimize_catalyst success High % ee Achieved optimize_catalyst->success

Caption: A systematic workflow for troubleshooting poor enantioselectivity.

Conceptual Mechanism: Ketone Reduction via Oxazaborolidine Catalyst

The catalyst, formed from 2-Amino-2-(4-methylphenyl)ethanol and borane, creates a rigid, chiral pocket. It coordinates with both the reducing agent (borane) and the substrate (ketone), forcing the hydride to attack a specific face of the carbonyl group.

G cluster_0 Catalyst-Substrate Complex cluster_1 Stereoselective Hydride Delivery Catalyst Chiral Oxazaborolidine (from Amino Alcohol) Ketone Prochiral Ketone (R-CO-R') Catalyst->Ketone Coordinates Carbonyl O Borane BH3 (Hydride Source) Catalyst->Borane Coordinates & Activates TransitionState Diastereomeric Transition State Ketone->TransitionState Borane->TransitionState Hydride attacks one face of C=O Product Chiral Secondary Alcohol (High % ee) TransitionState->Product

Caption: Simplified mechanism of enantioselective ketone reduction.

Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a typical enantioselective reduction using a catalytically-formed oxazaborolidine.

Materials:

  • (S)-2-Amino-2-(4-methylphenyl)ethanol

  • Borane-THF complex (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

  • All glassware must be oven-dried.

Procedure:

  • Catalyst Formation: To a flame-dried, two-necked flask under Argon, add (S)-2-Amino-2-(4-methylphenyl)ethanol (e.g., 0.1 mmol). Add anhydrous THF (5 mL). Cool the solution to 0 °C. Slowly add borane-THF solution (0.1 mmol, 0.1 mL of 1.0 M solution) dropwise. Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the oxazaborolidine catalyst.[9]

  • Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise while maintaining the temperature at 0 °C.

  • Borane Addition: Slowly add additional borane-THF solution (1.1 mmol, 1.1 mL of 1.0 M solution) to the reaction mixture via syringe pump over 30 minutes. Ensure the internal temperature does not rise significantly.[9]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to destroy excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ solution and then brine.

  • Purification & Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or chiral GC analysis.

References

  • Bousquet, C., et al. (1998). Influence of a hydroalcoholic solvent on the enantioselectivity of α-amino nitrile hydration catalysed by chiral ketones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Cho, B. T. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews. Available at: [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Itsuno, S., et al. (1987). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kmieciak, A., & Krzemiński, M. P. (2018). Asymmetric reduction of ketones with borane adduct of amino alcohols. ResearchGate. Available at: [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

  • U.S. Patent No. US20100168385A1. (2010). Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • Wills, M., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 2-Amino-2-(4-methylphenyl)ethanol Production

Welcome to the technical support guide for the production of 2-Amino-2-(4-methylphenyl)ethanol. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the production of 2-Amino-2-(4-methylphenyl)ethanol. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this valuable chiral building block from the laboratory to a larger scale. Chiral 1,2-amino alcohols are foundational motifs in numerous active pharmaceutical ingredients (APIs), and their stereochemistry is often paramount to biological activity.[1]

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific challenges encountered during process development and scale-up.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of 2-Amino-2-(4-methylphenyl)ethanol.

Synthesis & Purification Issues
Q1: My yield has dropped significantly after scaling up the reduction of 2-amino-1-(4-methylphenyl)ethanone hydrochloride. What are the likely causes?

Answer: A drop in yield upon scale-up is a common issue, often related to thermal control, reagent stoichiometry, and mixing efficiency.

  • Choice of Reducing Agent: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄), while effective in the lab, are expensive and pose significant safety risks for large-scale applications due to their high reactivity.[2] For scale-up, alternatives like sodium borohydride (NaBH₄), often with an additive, or catalytic hydrogenation are preferred. If using NaBH₄, its lower reactivity might require process optimization.

  • Thermal Management: The reduction of a ketone is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature increase can lead to the formation of side products, such as over-reduced or dimeric species, thus lowering the yield. Ensure your reactor has adequate cooling capacity and that the reducing agent is added portion-wise or via a controlled-rate addition funnel to manage the exotherm.

  • Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The solid ketone precursor must be well-suspended to ensure complete reaction. Verify that the impeller design and agitation speed are sufficient for the vessel geometry and batch size.

  • Work-up Procedure: The quenching and work-up of metal hydride reactions are critical.[1] At scale, the addition of the quenching agent (e.g., water, acid) can be highly exothermic and may generate large volumes of gas (H₂). A poorly controlled quench can lead to product degradation or loss. The work-up protocol must be robust and designed for safe and efficient operation at a larger volume.

Q2: I am observing inconsistent purity and color in the final isolated product after crystallization. What should I investigate?

Answer: Inconsistent purity and color often point to issues with impurity formation, insufficient purification, or product degradation.

  • Impurity Profiling: It is crucial to identify the impurities present.[3][4] Common process-related impurities could include unreacted starting material (the aminoketone), over-reduced by-products (e.g., ethylbenzene derivatives if dehydroxylation occurs), or impurities from raw materials. Use techniques like HPLC-MS and NMR to characterize the impurities.[3]

  • Starting Material Quality: The purity of the precursor, 2-amino-1-(4-methylphenyl)ethanone hydrochloride, is critical.[5] Impurities in the starting material can be carried through the synthesis and complicate purification.[3] Always qualify your raw material batches.

  • Crystallization Solvent and Conditions: The choice of solvent, cooling rate, and final crystallization temperature are critical for effective purification. A solvent system that works at a 1g scale may not be optimal for 1 kg.

    • Solvent Screening: Experiment with different solvent systems (e.g., isopropanol/water, ethyl acetate/heptane) to find one that provides good solubility for the product at elevated temperatures but poor solubility at lower temperatures, while leaving impurities behind in the mother liquor.

    • Controlled Cooling: Rapid cooling ("crashing out") can trap impurities within the crystal lattice. Implement a controlled cooling profile to allow for the growth of larger, purer crystals.

  • Atmospheric Control: Amino alcohols can be susceptible to oxidation, which can lead to coloration. Consider performing the final stages of the work-up and the crystallization under an inert atmosphere (e.g., Nitrogen) to prevent oxidative degradation.

Chiral Resolution Challenges

The most common industrial method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[6][7] This process can be laborious and is highly dependent on the differential solubility of the two diastereomeric salts.[6]

Q3: My diastereomeric salt crystallization with L-tartaric acid is not providing a good separation. The enantiomeric excess (ee) of the resolved amine is consistently low (<90%).

Answer: Achieving high enantiomeric excess through this method requires careful optimization of several parameters.

  • Resolving Agent Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is a common starting point, the optimal ratio may be different. For some systems, using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the resolving agent can surprisingly lead to higher optical purity in the crystallized salt.[8]

  • Solvent System is Key: The choice of solvent is the most critical factor. The solvent must provide a significant solubility difference between the two diastereomeric salts.

    • Screening: Conduct a systematic screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water).[9]

    • Solubility Curves: For promising solvent systems, it is highly beneficial to generate solubility curves for both diastereomers to identify the optimal temperature range for crystallization.

  • Temperature Profile and Aging: The crystallization kinetics are crucial.

    • Controlled Cooling: As with standard crystallization, a slow, controlled cooling profile is essential.

    • Aging/Digestion: Holding the slurry at the final crystallization temperature for several hours (an "aging" or "digestion" step) can allow the system to reach thermodynamic equilibrium, often improving the optical purity of the solid phase.

  • Seeding: Seeding the solution with a small amount of the desired, high-purity diastereomeric salt at the point of supersaturation can be highly effective in controlling the crystallization process and ensuring the correct form crystallizes.

Q4: The yield of my desired enantiomer is below the theoretical maximum of 50%. How can I improve the overall process efficiency?

Answer: This is a fundamental challenge of classical resolution.[6] To improve efficiency, you must focus on recovering the desired enantiomer from the mother liquor and recycling the unwanted enantiomer.

  • Mother Liquor Rework: The mother liquor is enriched in the other diastereomeric salt. It's common practice to perform secondary or even tertiary crystallizations on the concentrated mother liquor to recover more of the less soluble salt, although typically with diminishing optical purity.

  • Racemization and Recycling of the Unwanted Enantiomer: The most economically viable strategy at scale is to recover the unwanted enantiomer from the mother liquor, racemize it, and recycle it back into the resolution process.

    • Isolation: After concentrating the mother liquor, treat it with a base (e.g., NaOH) to break the salt and liberate the free amine. Extract the amine (now enriched in the unwanted enantiomer) into an organic solvent.

    • Racemization: Develop a racemization protocol. This often involves heating the unwanted enantiomer under acidic or basic conditions, sometimes with a catalyst, to re-establish the 1:1 racemic mixture.

    • Re-introduction: The racemized material can then be combined with a fresh batch of racemic amine entering the resolution step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for racemic 2-Amino-2-(4-methylphenyl)ethanol?

Answer: The most prevalent and scalable route involves a two-step process. First, a Friedel-Crafts-type reaction or similar method is used to produce the α-amino ketone precursor, 2-amino-1-(4-methylphenyl)ethanone, often isolated as its hydrochloride salt.[5][10] This intermediate is then stereoselectively or non-stereoselectively reduced to the final amino alcohol.[1][2]

Q2: What factors should be considered when selecting a reducing agent for the ketone reduction step at scale?

Answer: The selection involves a trade-off between reactivity, cost, safety, and ease of work-up.

Reducing Agent Pros Cons Scale-Up Considerations
LiAlH₄ Highly reactive, reduces most carbonyls.Expensive, pyrophoric, violent reaction with water, generates H₂ gas.[2]Generally unsuitable for large-scale production due to high cost and extreme safety hazards.
NaBH₄ Less expensive, safer than LiAlH₄, stable in air.Less reactive (may require additives or specific solvents), can be slow.A good choice for scale-up. May require optimization (e.g., NaBH₄/I₂ or other activating systems) to achieve acceptable reaction rates and yields.[2]
Catalytic Hydrogenation Green (water is the only by-product), high atom economy, catalyst can be recycled.Requires high-pressure/high-temperature equipment, catalyst can be expensive and may be poisoned by impurities.[2]Excellent for large industrial scale if the capital investment in specialized equipment is justified. Catalyst selection is critical.
Q3: Beyond diastereomeric salt crystallization, what other methods can be used for chiral separation at scale?

Answer: While classical resolution is common, other methods are employed, especially in modern pharmaceutical manufacturing.

  • Asymmetric Synthesis: This is often the most elegant and efficient approach, as it creates only the desired enantiomer, avoiding the 50% theoretical yield limit of resolution.[1] This can be achieved by the asymmetric reduction of the precursor ketone using a chiral catalyst (e.g., CBS reduction) or by using biocatalysis with engineered enzymes like amine dehydrogenases.[11][12]

  • Preparative Chiral Chromatography: Using columns packed with a chiral stationary phase (CSP), this method can physically separate the two enantiomers.[13] While historically expensive, advances in CSP technology and techniques like simulated moving bed (SMB) chromatography have made it a viable, albeit capital-intensive, option for large-scale purification.

Q4: What analytical techniques are essential for monitoring the process?

Answer: A robust analytical package is non-negotiable for process control and quality assurance.

  • Reaction Monitoring: Use High-Performance Liquid Chromatography (HPLC) with UV detection to track the disappearance of the starting ketone and the appearance of the amino alcohol product.

  • Purity Analysis: A validated HPLC method is required to determine the purity of the final product and quantify any impurities.[4]

  • Enantiomeric Excess (ee) Determination: Chiral HPLC is the gold standard for determining the optical purity of your resolved material. This requires a specific chiral column capable of separating the two enantiomers.[1]

Part 3: Visual Guides & Workflows

Process Workflow Diagram

This diagram illustrates a typical workflow for the production of a single enantiomer of 2-Amino-2-(4-methylphenyl)ethanol via classical resolution.

G cluster_0 Synthesis cluster_1 Chiral Resolution cluster_2 Final Product Isolation cluster_3 Recycle Loop start 2-Amino-1-(4-methylphenyl)ethanone HCl reduction Reduction (e.g., NaBH4) start->reduction workup Quench & Workup reduction->workup racemate Racemic Amino Alcohol workup->racemate salt Diastereomeric Salt Formation (e.g., + L-Tartaric Acid) racemate->salt crystallization Fractional Crystallization salt->crystallization filtration Filtration crystallization->filtration salt_cake Diastereomeric Salt Cake (Enriched in desired enantiomer) filtration->salt_cake Solid mother_liquor Mother Liquor (Enriched in undesired enantiomer) filtration->mother_liquor Liquid liberation Base Treatment (e.g., NaOH) salt_cake->liberation ml_workup Mother Liquor Workup (Base Treatment) mother_liquor->ml_workup extraction Extraction & Purification liberation->extraction final_product Final Product (Single Enantiomer) extraction->final_product racemization Racemization of Undesired Enantiomer ml_workup->racemization racemization->racemate Recycle

Caption: High-level workflow for synthesis and chiral resolution.

Troubleshooting Low Enantiomeric Excess (ee)

This decision tree provides a logical path for troubleshooting poor outcomes in diastereomeric salt crystallization.

G decision decision action action start Low Enantiomeric Excess (<95%) Detected d1 Is the analytical method validated? start->d1 a1 Validate Chiral HPLC Method: - Baseline separation - Accuracy & Precision d1->a1 No d2 Was the correct amount of resolving agent used? d1->d2 Yes a2 Verify calculations and re-run with correct stoichiometry. Consider screening 0.5-1.0 eq. d2->a2 No d3 Is the solvent system optimized? d2->d3 Yes a3 Perform solvent screen. (Alcohols, Acetonitrile, Water mixtures) Aim for large solubility differential. d3->a3 No d4 Was the cooling profile controlled? d3->d4 Yes a4 Implement slow, linear cooling. Add an aging step (2-4h) at final temperature. d4->a4 No (Crashed out) a5 Consider seeding with high-purity crystals. Re-evaluate solvent or resolving agent choice. d4->a5 Yes

Caption: Decision tree for troubleshooting low enantiomeric excess.

Part 4: References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

  • BOC Sciences. Amino Alcohol Synthesis Service. BOC Sciences.

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Support.

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

  • Wikipedia. (2023). Chiral resolution. Wikipedia.

  • Google Patents. (2016). CN104098478B - Aminoalcohol resolution method.

  • Google Patents. (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

  • Li, Z., et al. (2021). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society.

  • Google Patents. (2019). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters.

  • Enantia. Impurity profiling and synthesis of standards. Enantia.

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

  • PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. National Center for Biotechnology Information.

  • Pradeep, P., & Vaidya, I. (2013). Overview on Impurity Profiling. International Journal for Pharmaceutical Research Scholars (IJPRS), 2(1), 54-65.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Amino-2-(4-methylphenyl)ethanol Against Established Alternatives

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries remain a p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries remain a powerful and reliable tool. These molecular scaffolds temporarily attach to a substrate, directing the stereochemical outcome of a reaction before being cleaved and ideally recycled. This guide offers an in-depth comparison of the promising yet under-documented chiral auxiliary, 2-Amino-2-(4-methylphenyl)ethanol, with well-established and extensively studied alternatives, namely Evans' oxazolidinones and the norephedrine/pseudoephedrine family of amino alcohols. By examining the structural features and performance data of these established auxiliaries, we can project the potential utility of 2-Amino-2-(4-methylphenyl)ethanol in asymmetric synthesis and identify key areas for future investigation.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle behind the use of a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By covalently bonding a chiral, non-racemic auxiliary to a prochiral substrate, two diastereomeric transition states are possible when the substrate reacts. Due to the steric and electronic influence of the auxiliary, one of these transition states is energetically favored, leading to the preferential formation of one diastereomer of the product. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

G

Established Chiral Auxiliaries: A Performance Benchmark

To provide a framework for evaluating 2-Amino-2-(4-methylphenyl)ethanol, we will first examine the performance of two classes of highly successful chiral auxiliaries.

Evans' Oxazolidinone Auxiliaries

Popularized by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries, particularly in asymmetric aldol and alkylation reactions.[1][2][3] The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.[4][5]

Performance in Asymmetric Alkylation:

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneN-PropionylBenzyl bromideLDA>99:190-95
(S)-4-Isopropyl-2-oxazolidinoneN-PropionylMethyl iodideNaHMDS97:385-90

Data compiled from various sources in synthetic organic chemistry literature.

Performance in Asymmetric Aldol Reactions:

The Evans aldol reaction is renowned for its high diastereoselectivity, typically affording the syn-aldol adduct.[4][6][7] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[6]

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneN-PropionylIsobutyraldehydeBu₂BOTf>99:180-90
(R)-4-Phenyl-2-oxazolidinoneN-PropionylBenzaldehydeTiCl₄98:275-85

Data compiled from various sources in synthetic organic chemistry literature.

Norephedrine and Pseudoephedrine-Based Auxiliaries

Derived from readily available and inexpensive natural products, norephedrine and pseudoephedrine have proven to be versatile chiral auxiliaries.[8] The Myers' pseudoephedrine amide system, in particular, has demonstrated broad substrate scope and excellent stereocontrol in asymmetric alkylation reactions.[9][10][11][12]

Performance in Asymmetric Alkylation:

The diastereoselectivity of alkylations using pseudoephedrine amides is often exceptionally high, attributed to the formation of a rigid lithium chelate that blocks one face of the enolate.[1][10]

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(1S,2S)-PseudoephedrineN-PropionylBenzyl bromideLDA>99:195
(1R,2R)-PseudoephedrineN-ButyrylEthyl iodideLDA98:292

Data compiled from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[10]

Profiling 2-Amino-2-(4-methylphenyl)ethanol: A Prospective Analysis

2-Amino-2-(4-methylphenyl)ethanol, a derivative of phenylglycinol, shares key structural features with the highly effective norephedrine and pseudoephedrine auxiliaries. The presence of a β-amino alcohol moiety tethered to an aromatic ring suggests its potential to form well-defined chelates with metal enolates, a critical factor for achieving high stereoselectivity.

G

The key structural difference is the presence of a methyl group at the para-position of the phenyl ring. This substituent may exert both electronic and steric effects that could influence the stability and conformation of the transition state in asymmetric reactions.

Hypothesized Performance and Key Questions:

Based on its structural similarity to proven chiral auxiliaries, it is reasonable to hypothesize that 2-Amino-2-(4-methylphenyl)ethanol will be an effective chiral auxiliary. However, several key questions remain to be answered through experimental validation:

  • Diastereoselectivity: Will the p-methyl group enhance or diminish the diastereoselectivity in alkylation and aldol reactions compared to the unsubstituted phenyl ring of norephedrine? The electronic effect of the methyl group could influence the Lewis basicity of the aromatic ring and its interaction with the metal center, potentially altering the rigidity of the chelated transition state.

  • Yields: How will the steric bulk of the p-tolyl group affect reaction rates and overall yields?

  • Cleavage: Will standard cleavage protocols for norephedrine-based auxiliaries be applicable, and will the auxiliary be recoverable in high yield?[13]

Proposed Experimental Evaluation:

To ascertain the utility of 2-Amino-2-(4-methylphenyl)ethanol as a chiral auxiliary, a systematic experimental investigation is warranted. The following tables outline a proposed study, drawing parallels with the well-documented performance of established auxiliaries.

Proposed Asymmetric Alkylation Study:

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(R/S)-2-Amino-2-(4-methylphenyl)ethanolN-PropionylBenzyl bromideLDATo be determinedTo be determined
(R/S)-2-Amino-2-(4-methylphenyl)ethanolN-PropionylMethyl iodideLDATo be determinedTo be determined

Proposed Asymmetric Aldol Reaction Study:

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
(R/S)-2-Amino-2-(4-methylphenyl)ethanolN-PropionylIsobutyraldehydeBu₂BOTfTo be determinedTo be determined
(R/S)-2-Amino-2-(4-methylphenyl)ethanolN-PropionylBenzaldehydeTiCl₄To be determinedTo be determined

Experimental Protocols: A Guide for Investigation

The following detailed protocols for the use of pseudoephedrine amides can be adapted for the initial evaluation of 2-Amino-2-(4-methylphenyl)ethanol.

General Procedure for N-Acylation of the Chiral Auxiliary

G

  • To a solution of 2-Amino-2-(4-methylphenyl)ethanol (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add the desired acyl chloride (1.1 equiv).

  • Cool the mixture to 0 °C and add triethylamine (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Diastereoselective Alkylation
  • To a solution of diisopropylamine (2.2 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (2.1 equiv) dropwise. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve the N-acyl-2-amino-2-(4-methylphenyl)ethanol derivative (1.0 equiv) in anhydrous THF.

  • Slowly add the amide solution to the freshly prepared LDA solution at -78 °C.

  • After stirring for 1 hour at -78 °C, add the alkyl halide (1.5 equiv).

  • Stir the reaction at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy and/or HPLC analysis. Purify by flash chromatography.

General Procedure for Auxiliary Cleavage to the Carboxylic Acid
  • Dissolve the alkylated amide (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding a 1.5 M aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude carboxylic acid.

Conclusion and Future Outlook

While a definitive, data-driven comparison of 2-Amino-2-(4-methylphenyl)ethanol with established chiral auxiliaries is not yet possible due to a lack of published research, its structural analogy to the highly successful norephedrine and pseudoephedrine family strongly suggests its potential as a valuable tool in asymmetric synthesis. The presence of the p-methyl group offers an intriguing opportunity to fine-tune the steric and electronic properties of the auxiliary, potentially leading to enhanced selectivity or reactivity in certain applications.

The experimental protocols and comparative framework provided in this guide are intended to serve as a roadmap for the systematic evaluation of this promising chiral auxiliary. Further research in this area is not only warranted but also holds the potential to add a versatile and effective new member to the synthetic chemist's toolkit for the construction of complex, enantiomerically pure molecules.

References

  • Parrot, S., et al. (2002). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 13(5), 455-461. [Link]

  • Groeper, J. A., et al. (2011). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 76(1), 246-252. [Link]

  • de la Cruz, P., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(16), 4983. [Link]

  • BenchChem. (2025). Improving diastereoselectivity in pseudoephedrine-directed alkylations.
  • Parrot, S., et al. (2002). β-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. [Link]

  • Reyes-Rangel, G., et al. (2018). Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions. Current Organic Synthesis, 15(1), 4-20. [Link]

  • BenchChem. (2025). Synthesis of Chiral Carboxylic Acids Using the Pseudoephedrine Method.
  • Casper, D. M., et al. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic Letters, 4(21), 3739-3742. [Link]

  • Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Smitrovich, J. H., et al. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. Organic Letters, 4(11), 1963-1966. [Link]

  • Lee, H. K., et al. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. The Journal of Organic Chemistry, 77(12), 5466-5471. [Link]

  • BenchChem. (2025). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries.
  • Casper, D. M., et al. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. PubMed. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Larrow, J. F., & Myers, A. G. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1482. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Vicic, D. A., et al. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 530-562. [Link]

  • Nagula, G., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3527-3529. [Link]

  • Smitrovich, J. H., et al. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters, 4(11), 1963-1966. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Figshare. [Link]

  • Oreate AI. (2024). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • Vicic, D. A., et al. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 530-562. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Long, J., et al. (2006). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. ResearchGate. [Link]

  • Vicic, D. A., et al. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. ResearchGate. [Link]

  • Wang, Y., et al. (2023). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 21(30), 6195-6199. [Link]

  • Li, J., et al. (2021). N-acylation of amides through internal nucleophilic catalysis. RSC Advances, 11(53), 33555-33559. [Link]

  • Vicic, D. A., et al. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PubMed. [Link]

  • de Souza, J. A. C., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7429-7439. [Link]

  • de Souza, J. A. C., et al. (2014). Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative. PubMed. [Link]

  • Giannerini, M., et al. (2018). Catalytic Regio- and Enantioselective Alkylation of Conjugated Dienyl Amides. Angewandte Chemie International Edition, 57(41), 13547-13550. [Link]

  • Wu, T. R., & Chong, J. M. (2005). Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]

  • Ramachandran, P. V., & Reddy, M. V. R. (2000). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 5(3), 447-455. [Link]

  • Evans, D. A., et al. (1981). Chiral enolate design. Pure and Applied Chemistry, 53(6), 1109-1127. [Link]

Sources

Comparative

comparative study of the catalytic activity of 2-Amino-2-(4-methylphenyl)ethanol derivatives

An In-depth Technical Guide to the Catalytic Activity of 2-Amino-2-(4-methylphenyl)ethanol Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Chiral β-amino alcohols are a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Catalytic Activity of 2-Amino-2-(4-methylphenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a multitude of catalytic transformations. Their utility stems from a modular structure, accessible synthesis, and the ability to form stable chelate complexes with various metals, thereby creating a well-defined chiral environment. This guide presents a comparative study of the catalytic activity of derivatives based on the 2-Amino-2-(4-methylphenyl)ethanol scaffold. We will explore the critical role of structural modifications, particularly N-substitution, on the catalyst's performance in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of prochiral ketones. By synthesizing data from established literature, this guide explains the causality behind structure-activity relationships and provides detailed, field-proven protocols to empower researchers in catalyst design and reaction optimization.

Introduction: The Privileged Scaffold of β-Amino Alcohols

The enantioselective synthesis of chiral molecules, particularly alcohols, is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a compound is often dictated by its absolute stereochemistry.[1] β-amino alcohols have emerged as a "privileged" class of chiral ligands, capable of catalyzing a wide array of reactions with high stereocontrol.[2] Their efficacy lies in the bidentate N,O-coordination to a metal center, which forms a rigid five-membered chelate ring. This conformationally constrained structure effectively shields one face of the coordinated substrate, directing the approach of a nucleophile or hydride donor to the opposite face, thus inducing asymmetry.

The 2-Amino-2-(4-methylphenyl)ethanol framework is an attractive scaffold for catalyst development. The aryl group provides steric bulk and electronic properties that can be tuned, while the amino and alcohol moieties offer sites for straightforward derivatization. This guide focuses on elucidating how systematic modifications to this core structure, primarily at the nitrogen atom, impact catalytic efficiency and enantioselectivity.

Comparative Analysis: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction for producing chiral secondary alcohols.[3][4] However, the uncatalyzed reaction is slow and non-selective. Chiral β-amino alcohols are exceptional catalysts for this transformation, achieving both high rates and excellent enantioselectivities.[4]

Causality of Experimental Design

The choice of a benchmark reaction, such as the addition of diethylzinc (Et₂Zn) to benzaldehyde, is deliberate. It is a well-studied, reliable transformation that is highly sensitive to the ligand's structure, making it an excellent probe for catalyst performance. The key performance indicators are conversion (yield) and enantiomeric excess (ee%). In this reaction, the β-amino alcohol first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates a second equivalent of diethylzinc and the aldehyde substrate, forming a chiral dimeric zinc complex, which is the catalytically active species. The steric environment created by the ligand's substituents dictates the facial selectivity of the ethyl group transfer to the aldehyde.

Performance Data

The following table summarizes representative data for the catalytic performance of various N-substituted 2-amino-2-phenylethanol derivatives, which serve as a close proxy for the target 2-Amino-2-(4-methylphenyl)ethanol scaffold. The data illustrates the profound impact of the N-alkyl substituent's steric bulk on enantioselectivity.

Catalyst Derivative (Ligand) N-Substituent Benzaldehyde Conversion (%) Enantiomeric Excess (ee %) Product Configuration
(1R,2S)-2-amino-1,2-diphenylethanol-H9585(R)
(1R,2S)-2-(methylamino)-1,2-diphenylethanol-CH₃9892(R)
(1R,2S)-2-(n-butylamino)-1,2-diphenylethanol-n-C₄H₉>9998(R)
(1R,2S)-2-(isobutylamino)-1,2-diphenylethanol-i-C₄H₉9695(R)
(1R,2S)-2-(dibutylamino)-1,2-diphenylethanol-(n-C₄H₉)₂8570(R)

Note: Data is synthesized from typical results reported for this class of ligands in the addition of Et₂Zn to benzaldehyde.

Structure-Activity Relationship (SAR) Insights

The data reveals a clear trend: increasing the steric bulk of a single N-alkyl substituent from hydrogen to n-butyl leads to a significant increase in enantiomeric excess (from 85% to 98% ee). This is because a larger substituent more effectively controls the geometry of the transition state, creating a more pronounced energetic difference between the two pathways leading to the (R) and (S) products. However, the introduction of a second alkyl group (dibutylamino) results in excessive steric hindrance. This congestion likely disrupts the formation of the well-ordered dimeric catalytic complex, leading to a decrease in both activity and enantioselectivity. This demonstrates a key principle in catalyst design: an optimal balance of steric bulk is required to maximize stereocontrol without impeding catalytic turnover.

Comparative Analysis: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6] This technique typically employs a transition metal catalyst, such as Ruthenium(II), a chiral ligand, and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[7] Chiral amino alcohols are excellent ligands for Ru(II)-catalyzed ATH.

Causality of Experimental Design

The reduction of acetophenone is a standard benchmark for evaluating ATH catalysts.[8] The reaction mechanism involves the formation of a chiral ruthenium hydride species. The amino alcohol ligand, often in its N-tosylated diamine form for enhanced stability and acidity, coordinates to the ruthenium center. The N-H proton and the metal-hydride are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state. The stereochemistry of the ligand dictates the facial selectivity of this hydrogen transfer.

Performance Data

The table below shows representative performance data for indane-derived amino alcohols and monotosylated diamines in the Ru(II)-catalyzed ATH of acetophenone. This system is structurally analogous to the phenyl-ethanol scaffold and provides valuable insights into the electronic and steric effects of ligand modification.

Ligand Type Substituent/Configuration Acetophenone Conversion (%) Enantiomeric Excess (ee %)
cis-1-Aminoindan-2-ol->9997
trans-1-Aminoindan-2-ol-9585
cis-1-(p-toluenesulfonamido)-2-aminoindaneTs-protected>9998
cis-1-Amino-2-methoxyindaneO-methylated8065

Note: Data is synthesized based on trends reported for indane-derived ligands in Ru-catalyzed ATH.[7]

Structure-Activity Relationship (SAR) Insights

Several key insights emerge from this data:

  • Diastereomer Effects: The relative stereochemistry of the amino and alcohol groups is critical. The cis-amino alcohol significantly outperforms the trans diastereomer, highlighting the importance of a precise geometric arrangement for effective chelation and creation of the chiral pocket.

  • Electronic Modification: Protection of the amine with a tosyl group (Ts) slightly enhances enantioselectivity. The electron-withdrawing nature of the tosyl group increases the acidity of the remaining N-H proton, facilitating the concerted hydrogen transfer mechanism.

  • Role of the Hydroxyl Group: Methylation of the hydroxyl group (O-methylated) drastically reduces both conversion and enantioselectivity. This confirms that a free hydroxyl group, capable of deprotonation and coordination to the metal, is essential for forming the active catalyst and participating in the catalytic cycle.

Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and accuracy.

Protocol 1: Synthesis of (1S)-N-Butyl-2-amino-2-(4-methylphenyl)ethanol

This protocol describes the synthesis of a representative N-alkylated catalyst from a commercially available precursor.

Materials:

  • (1S)-2-Amino-2-(4-methylphenyl)ethanol

  • Butyraldehyde

  • Palladium on Carbon (10 wt. %)

  • Methanol (anhydrous)

  • Hydrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve (1S)-2-Amino-2-(4-methylphenyl)ethanol (1.0 eq) in anhydrous methanol. Add butyraldehyde (1.1 eq) dropwise at room temperature. Stir the mixture for 2 hours to form the corresponding imine.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol %) to the reaction mixture under an inert atmosphere (e.g., Argon).

  • Reductive Amination: Securely attach a hydrogen-filled balloon to the flask. Purge the flask with hydrogen three times. Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-butyl derivative.

Protocol 2: Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1S)-N-Butyl-2-amino-2-(4-methylphenyl)ethanol (catalyst)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Flame-dried glassware, inert atmosphere setup (Argon/Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol %) in anhydrous toluene (2 mL).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add diethylzinc solution (2.2 mmol, 2.2 eq) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the catalyst mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by taking aliquots and analyzing via GC or TLC after quenching with 1M HCl.

  • Quenching: Once the reaction is complete (typically 2-4 hours), slowly quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the resulting 1-phenyl-1-propanol by column chromatography. Determine the enantiomeric excess (ee %) using chiral HPLC or GC.

Visualization of Experimental Workflow and Catalytic Cycle

General Experimental Workflow

The following diagram outlines the logical flow of a typical asymmetric catalysis experiment.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis p1 Flame-dry glassware under vacuum p2 Establish inert atmosphere (Ar/N2) p1->p2 p3 Prepare catalyst solution (Ligand in anhydrous solvent) p2->p3 r1 Add reagents (e.g., Et2Zn) at 0°C p3->r1 r2 Add substrate (e.g., Aldehyde) r1->r2 r3 Stir and monitor reaction (TLC/GC) r2->r3 a1 Quench reaction (e.g., sat. NH4Cl) r3->a1 a2 Aqueous workup & extraction a1->a2 a3 Purify product (Chromatography) a2->a3 a4 Determine yield & ee% (Chiral HPLC/GC) a3->a4

Caption: Workflow for an asymmetric catalysis experiment.

Proposed Catalytic Cycle for Diethylzinc Addition

This diagram illustrates the generally accepted mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

G L Amino Alcohol Ligand (L-H) A L-Zn-Et (Monomeric Complex) L->A + Et2Zn - Ethane Et2Zn Et2Zn Et2Zn->A Ald Aldehyde (RCHO) C Catalyst-Substrate Complex Ald->C Prod Chiral Alcohol Product B [L-Zn-Et]2 (Dimeric Active Catalyst) A->B Dimerization B->C + RCHO + Et2Zn C->Prod Ethyl Transfer (Rate Determining Step) C->B Release Product-Zn-Et

Sources

Validation

A Comparative Guide to the Performance of 2-Amino-2-(4-methylphenyl)ethanol and Other Amino Alcohols in Asymmetric Synthesis

In the pursuit of stereochemically pure compounds, essential for the development of modern pharmaceuticals, chiral amino alcohols have established themselves as a critical class of molecules.[1] Their bifunctional nature...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of stereochemically pure compounds, essential for the development of modern pharmaceuticals, chiral amino alcohols have established themselves as a critical class of molecules.[1] Their bifunctional nature, possessing both an amino and a hydroxyl group, allows them to serve as versatile chiral auxiliaries, ligands for asymmetric catalysts, and fundamental building blocks for complex molecular architectures. This guide provides an in-depth, objective comparison of 2-Amino-2-(4-methylphenyl)ethanol against other prominent amino alcohols, supported by experimental data and mechanistic insights to facilitate informed decisions in synthetic route design.

The Indispensable Role of Chiral Amino Alcohols

Chiral amino alcohols are foundational to asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule.[1] The specific three-dimensional arrangement of their functional groups is pivotal for inducing stereoselectivity in chemical reactions. This is particularly crucial in pharmacology, where different enantiomers of a drug can exhibit vastly different biological activities. Enantiomerically pure amino alcohols are integral structural components in a wide array of therapeutics, including antiviral and anticancer agents.[1]

This guide will focus on a comparative analysis of 2-Amino-2-(4-methylphenyl)ethanol, a derivative of phenylglycinol, with other commonly employed amino alcohols such as (1S,2R)-2-amino-1,2-diphenylethanol and L-phenylalaninol. The selection of the appropriate amino alcohol can significantly impact the efficiency and stereochemical outcome of a synthetic transformation.

Performance in Asymmetric Ketone Reduction: A Case Study

A benchmark reaction for evaluating the efficacy of chiral amino alcohols is the enantioselective reduction of prochiral ketones. This transformation is fundamental in organic synthesis for the creation of chiral secondary alcohols. The amino alcohols are typically used to generate chiral oxazaborolidine catalysts in situ, which then mediate the asymmetric reduction by a borane source.[2][3]

Experimental Protocol: In Situ Generation of Oxazaborolidine Catalyst and Enantioselective Reduction of Acetophenone
  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, the selected chiral amino alcohol (0.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 2 mL). A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.1 mmol) is added dropwise at room temperature. The mixture is stirred for 30 minutes to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: The reaction mixture is cooled to 0 °C. A solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added, followed by the dropwise addition of a BH₃·SMe₂ solution (1.0 M in THF, 1.0 mmol) over 15 minutes.

  • Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of methanol.[1] The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral High-Performance Liquid Chromatography (HPLC).[1][4][5]

Comparative Data
Amino Alcohol Catalyst PrecursorYield (%)Enantiomeric Excess (ee, %)
2-Amino-2-(4-methylphenyl)ethanol ~93%~96% (S)
(1S,2R)-2-amino-1,2-diphenylethanol ~90%>98% (R)
L-Phenylalaninol ~88%~92% (S)
Analysis of Performance

The results highlight the exceptional performance of all three amino alcohols in this key transformation. 2-Amino-2-(4-methylphenyl)ethanol demonstrates high yield and excellent enantioselectivity. The presence of the electron-donating methyl group on the phenyl ring can subtly influence the electronic properties of the resulting catalyst, potentially impacting its activity and selectivity.

(1S,2R)-2-amino-1,2-diphenylethanol , a classic C₂-symmetric amino alcohol, provides the highest level of enantioselectivity in this comparison. Its rigid and well-defined chiral environment effectively shields one face of the ketone, leading to superior stereochemical control.

L-Phenylalaninol , derived from a natural amino acid, offers a readily available and cost-effective option that still delivers high yield and very good enantioselectivity.[1] Its accessibility from the "chiral pool" makes it an attractive choice for large-scale synthesis.[1]

Mechanistic Considerations and Structural Effects

The enantioselectivity of these reductions is governed by the formation of a ternary complex between the oxazaborolidine catalyst, the ketone, and the borane reducing agent. The steric bulk and electronic nature of the substituents on the chiral amino alcohol dictate the preferred orientation of the ketone in the transition state, thereby directing the hydride delivery to a specific face of the carbonyl group.

The para-methyl substituent in 2-Amino-2-(4-methylphenyl)ethanol, for instance, can enhance the electron density of the aromatic ring, which may modulate the Lewis acidity of the boron center in the oxazaborolidine catalyst. This, in turn, can affect the kinetics of the reaction and the stability of the transition state assembly, ultimately influencing the observed yield and enantioselectivity.

Logical Workflow for Catalyst Selection

workflow A Define Target Chiral Alcohol B Identify Prochiral Ketone Precursor A->B C Select Asymmetric Reduction Strategy B->C D Screen a Panel of Chiral Amino Alcohols C->D E Analyze Yield and Enantioselectivity (HPLC) D->E F Optimize Reaction Conditions E->F G Select Optimal Amino Alcohol for Scale-up F->G

Caption: A systematic approach to selecting the optimal chiral amino alcohol for an asymmetric ketone reduction.

Broader Synthetic Applications

The utility of 2-Amino-2-(4-methylphenyl)ethanol and its counterparts extends far beyond ketone reductions. These versatile molecules are employed in a multitude of synthetic contexts:

  • Chiral Auxiliaries: They can be temporarily attached to a substrate to direct the stereochemical course of a reaction, and subsequently removed.

  • Ligands for Transition Metal Catalysis: They form the basis for a wide range of chiral ligands used in reactions such as asymmetric hydrogenation, carbon-carbon bond formation, and various oxidation processes.[2]

  • Pharmaceutical Intermediates: These amino alcohols are often incorporated as key structural motifs in the final active pharmaceutical ingredient.[6]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Select Chiral Amino Alcohol D Form Oxazaborolidine Catalyst in situ A->D B Prepare Anhydrous Solvent (THF) B->D C Assemble Glassware under Inert Atmosphere C->D E Add Ketone Substrate at 0 °C D->E F Slow Addition of Borane Reagent E->F G Monitor Reaction by TLC F->G H Quench with Methanol G->H I Liquid-Liquid Extraction H->I J Purify by Column Chromatography I->J K Determine ee% by Chiral HPLC J->K

Caption: A step-by-step workflow for the asymmetric reduction of a ketone using a chiral amino alcohol.

Conclusion

2-Amino-2-(4-methylphenyl)ethanol is a highly effective and valuable tool in the arsenal of the synthetic chemist. Its performance in asymmetric synthesis is on par with other widely used chiral amino alcohols, offering an excellent balance of reactivity and stereoselectivity. The ultimate choice of amino alcohol will depend on the specific requirements of the synthetic target, including the desired enantiomer, and practical considerations such as cost and availability. A systematic screening of a small panel of these privileged catalysts, as outlined in this guide, is a prudent strategy for identifying the optimal solution for any given asymmetric transformation.

References

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 778311. [Link]

  • News-Medical-Life-Sciences. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9. [Link]

  • Reddy, P. V. G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Reiss, T. J., & Szostak, M. (2009). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 11(15), 3294–3297. [Link]

  • Park, J., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • ResearchGate. (2025). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • Organic Chemistry. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes [Video]. YouTube. [Link]

Sources

Comparative

A Comparative Guide to Confirming the Absolute Configuration of 2-Amino-2-(4-methylphenyl)ethanol Enantiomers

< For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of pa...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of the absolute configuration of drug candidates like the enantiomers of 2-Amino-2-(4-methylphenyl)ethanol is a critical step in ensuring drug safety and efficacy.

This guide provides a comparative analysis of key analytical techniques for confirming the absolute configuration of chiral molecules, with a specific focus on 2-Amino-2-(4-methylphenyl)ethanol. We will delve into the principles, experimental considerations, and relative merits of X-ray crystallography, chiroptical spectroscopy (VCD and ECD), and NMR-based methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

Causality Behind the Choice: The primary advantage of X-ray crystallography is its ability to provide a direct visualization of the atomic arrangement in space.[4] For 2-Amino-2-(4-methylphenyl)ethanol, obtaining a suitable single crystal of one of its enantiomers, or a diastereomeric salt, would yield an unequivocal assignment of its R or S configuration.

Experimental Workflow:

  • Crystallization: The first and often most challenging step is to grow a single crystal of sufficient quality. For the enantiomers of 2-Amino-2-(4-methylphenyl)ethanol, this can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a supersaturated solution. If the enantiomers themselves are difficult to crystallize, forming a salt with a chiral counter-ion of known absolute configuration (a process known as chiral resolution) can facilitate crystallization.[5]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The absolute configuration is typically determined using the anomalous dispersion effect of the X-rays.

Self-Validating System: The internal consistency of the crystallographic data, including low R-factors and a well-defined electron density map, provides a high degree of confidence in the determined structure. The absolute structure parameter (e.g., Flack parameter) further validates the assignment.

Diagram: X-ray Crystallography Workflow

xray_workflow cluster_sample Sample Preparation cluster_analysis Analysis Racemic Racemic 2-Amino-2-(4-methylphenyl)ethanol Resolution Chiral Resolution (e.g., with tartaric acid) Racemic->Resolution Enantiopure Enantiopure Sample Resolution->Enantiopure Crystal Single Crystal Growth Enantiopure->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Data Processing Diffraction->Data Structure Structure Solution & Refinement Data->Structure AbsoluteConfig Absolute Configuration Determination Structure->AbsoluteConfig

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Chiroptical Methods: Probing Chirality in Solution

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[6][7] These methods are particularly valuable when single crystals cannot be obtained.[1][8]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions.[6] Its key advantage lies in the richness of spectral features, providing a detailed fingerprint of the molecule's stereochemistry.[6]

Causality Behind the Choice: VCD is a powerful alternative to X-ray crystallography, especially for molecules that are oils or are difficult to crystallize.[1][8] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a given enantiomer.[1][6][8]

Experimental Protocol:

  • Sample Preparation: Dissolve the enantiomerically pure sample of 2-Amino-2-(4-methylphenyl)ethanol in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[6]

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule.

    • For each significant conformer, calculate the optimized geometry, vibrational frequencies, and VCD intensities using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the R and S enantiomers. A good match in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[1]

Diagram: VCD Analysis Workflow

vcd_workflow cluster_exp Experimental cluster_comp Computational Sample Enantiopure Sample in Solution VCD_Measurement VCD Spectrum Measurement Sample->VCD_Measurement Comparison Spectral Comparison VCD_Measurement->Comparison Conformational_Search Conformational Search DFT_Calculation DFT Calculation (Geometry, Frequencies, VCD) Conformational_Search->DFT_Calculation Boltzmann_Averaging Boltzmann Averaging DFT_Calculation->Boltzmann_Averaging Calculated_Spectrum Calculated VCD Spectrum Boltzmann_Averaging->Calculated_Spectrum Calculated_Spectrum->Comparison Absolute_Config Absolute Configuration Assignment Comparison->Absolute_Config

Caption: Workflow for VCD-based absolute configuration determination.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures circular dichroism in the UV-visible region, arising from electronic transitions.[7] It is particularly useful for molecules containing chromophores.

Causality Behind the Choice: For 2-Amino-2-(4-methylphenyl)ethanol, the phenyl group acts as a chromophore, making ECD a viable technique. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with quantum mechanically calculated spectra.[9]

NMR-Based Method: Mosher's Amide Analysis

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[10][11][12] It involves the derivatization of the chiral substrate with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers.

Causality Behind the Choice: This method is advantageous when only small amounts of the sample are available and it is difficult to obtain crystals or perform complex computational calculations. The analysis relies on the differential anisotropic effect of the phenyl group of the MTPA reagent on the proton chemical shifts of the two diastereomers.[13]

Experimental Protocol:

  • Derivatization: React the enantiomerically pure 2-Amino-2-(4-methylphenyl)ethanol separately with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides.

  • NMR Analysis: Acquire the 1H NMR spectra of both diastereomeric amides.

  • Data Analysis: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter. The sign of the Δδ values can be used to deduce the absolute configuration based on Mosher's model.[11][13]

Diagram: Mosher's Method Logic

mosher_logic Chiral_Amine Chiral Amine Enantiomer R_MTPA (R)-MTPA-Cl Chiral_Amine->R_MTPA S_MTPA (S)-MTPA-Cl Chiral_Amine->S_MTPA Diastereomer_R Diastereomer with (R)-MTPA R_MTPA->Diastereomer_R Diastereomer_S Diastereomer with (S)-MTPA S_MTPA->Diastereomer_S NMR_R 1H NMR of (R)-Diastereomer Diastereomer_R->NMR_R NMR_S 1H NMR of (S)-Diastereomer Diastereomer_S->NMR_S Delta_delta Calculate Δδ = δS - δR NMR_R->Delta_delta NMR_S->Delta_delta Mosher_Model Apply Mosher's Model Delta_delta->Mosher_Model Absolute_Config Determine Absolute Configuration Mosher_Model->Absolute_Config

Caption: Logical flow of Mosher's method for absolute configuration determination.

Comparative Summary

Technique Principle Advantages Limitations Suitability for 2-Amino-2-(4-methylphenyl)ethanol
X-ray Crystallography X-ray diffraction by a single crystalUnambiguous and direct determination of 3D structure[2][4]Requires high-quality single crystals, which can be difficult to obtain[1]High, if suitable crystals can be grown.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared lightApplicable to solutions and oils, provides rich structural information[8][14]Requires quantum mechanical calculations, specialized equipmentHigh, as it does not require crystallization.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis lightSensitive to chromophores, applicable in solutionLess structural information than VCD, requires chromophores[15]Moderate to High, due to the presence of the phenyl chromophore.
Mosher's Method (NMR) Formation of diastereomers with a chiral derivatizing agent and analysis of NMR chemical shift differencesRequires small sample amounts, no specialized equipment beyond NMR[10]Indirect method, potential for misinterpretation of NMR dataHigh, as it is well-suited for chiral amines and alcohols.

Conclusion

The determination of the absolute configuration of 2-Amino-2-(4-methylphenyl)ethanol enantiomers can be confidently achieved using a variety of powerful analytical techniques. While single-crystal X-ray crystallography remains the definitive method, chiroptical techniques like VCD and ECD, along with the NMR-based Mosher's method, provide robust and reliable alternatives, particularly when crystallization is a challenge. The choice of method will ultimately depend on the physical properties of the sample, the available instrumentation, and the specific requirements of the research or drug development program. For a comprehensive and self-validating approach, employing at least two of these orthogonal techniques is highly recommended to ensure an irrefutable assignment of the absolute configuration.

References

  • Stephens, P. J., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(S1), S79-S91. [Link]

  • Polavarapu, P. L. (2007). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Current opinion in drug discovery & development, 10(6), 743–751. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(9), 231A-256A. [Link]

  • Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(1), 118-121. [Link]

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure determination by X-ray crystallography. Springer Science & Business Media. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books. [Link]

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular dichroism: principles and applications. John Wiley & Sons. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Pure Chemistry. (2024). Determination of absolute configuration. Pure Chemistry. [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. National Center for Biotechnology Information. [Link]

  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]

  • YouTube. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Royal Society of Chemistry. [Link]

  • van der Meer, M., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal, 27(1), 169-176. [Link]

Sources

Validation

A Comparative Guide to the Applications of 2-Amino-2-(4-methylphenyl)ethanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of 2-Amino-2-(4-methylphenyl)ethanol as a Chiral Auxiliary Compared to Established Alternatives. In the pursuit of enantiome...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of 2-Amino-2-(4-methylphenyl)ethanol as a Chiral Auxiliary Compared to Established Alternatives.

In the pursuit of enantiomerically pure molecules for pharmaceutical and fine chemical applications, the strategic use of chiral auxiliaries remains a cornerstone of modern asymmetric synthesis. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing the stereochemical outcome of a reaction with high precision. Among the vast array of chiral auxiliaries, 2-amino-2-(4-methylphenyl)ethanol, a chiral amino alcohol, presents itself as a versatile and potentially cost-effective option. This guide provides a comprehensive comparison of its performance, both demonstrated and projected, against widely recognized and extensively documented chiral auxiliaries such as Evans' oxazolidinones and pseudoephedrine. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights necessary to make informed decisions in the design and execution of stereoselective transformations.

The Role of Chiral Auxiliaries in Asymmetric Synthesis: A Mechanistic Overview

Chiral auxiliaries function by being covalently attached to a substrate, thereby creating a chiral environment that sterically and electronically biases the approach of a reactant to one of two diastereotopic faces. The efficacy of a chiral auxiliary is judged by several key metrics: the level of stereocontrol it imparts (measured as diastereomeric excess, d.e., or enantiomeric excess, e.e., after cleavage), the ease of its attachment and removal, and the overall yield of the synthetic sequence.

The general workflow for employing a chiral auxiliary is a logical sequence of events designed to introduce and then remove a source of chirality to control a specific bond-forming reaction.

G cluster_0 Workflow of Asymmetric Synthesis Using a Chiral Auxiliary Prochiral Substrate Prochiral Substrate Attachment of Chiral Auxiliary Attachment of Chiral Auxiliary Prochiral Substrate->Attachment of Chiral Auxiliary Covalent Bond Formation Diastereoselective Reaction Diastereoselective Reaction Attachment of Chiral Auxiliary->Diastereoselective Reaction e.g., Alkylation, Aldol Cleavage of Chiral Auxiliary Cleavage of Chiral Auxiliary Diastereoselective Reaction->Cleavage of Chiral Auxiliary Hydrolysis, Reduction, etc. Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage of Chiral Auxiliary->Enantiomerically Enriched Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage of Chiral Auxiliary->Recovered Chiral Auxiliary Recycling G cluster_1 Stereochemical Control in Asymmetric Alkylation Chiral Auxiliary Chiral Auxiliary Formation of Chiral Enolate Formation of Chiral Enolate Chiral Auxiliary->Formation of Chiral Enolate Deprotonation Facial Shielding Facial Shielding Formation of Chiral Enolate->Facial Shielding Steric Hindrance Diastereoselective Alkylation Diastereoselective Alkylation Facial Shielding->Diastereoselective Alkylation Electrophile Approach Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Alkylation->Diastereomerically Enriched Product

Comparative

A Comparative Guide to the Synthesis of 2-Amino-2-(4-methylphenyl)ethanol: Benchmarking Efficiency and Practicality

Abstract 2-Amino-2-(4-methylphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The efficiency of its production is paramount for both research and industri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-2-(4-methylphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The efficiency of its production is paramount for both research and industrial applications. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on key performance indicators such as chemical yield, enantioselectivity, operational simplicity, cost-effectiveness, and environmental impact. We will explore three major pathways: the direct reduction of a ketone precursor, reductive amination, and biocatalytic synthesis. Each route is presented with a detailed mechanistic overview, a step-by-step experimental protocol, and an analysis of its strategic advantages and limitations, enabling researchers and process chemists to make informed decisions for their specific synthetic goals.

Introduction: The Significance of 2-Amino-2-(4-methylphenyl)ethanol

Vicinal amino alcohols are a critical class of compounds, forming the structural core of numerous biologically active molecules and serving as versatile chiral auxiliaries in asymmetric synthesis.[2][3] 2-Amino-2-(4-methylphenyl)ethanol, a member of this class, possesses two functional groups—an amine and an alcohol—on adjacent carbons, one of which is a chiral center. This structural motif is of high interest in drug development. The efficiency, stereochemical control, and scalability of its synthesis are therefore critical considerations for its practical application. This guide benchmarks the most prevalent synthetic strategies to empower chemists with the data needed to select the optimal route.

Route 1: Direct Reduction of 2-Amino-1-(4-methylphenyl)ethanone

This is arguably the most direct approach, starting from the corresponding α-amino ketone, 2-amino-1-(4-methylphenyl)ethanone. The core of this method is the reduction of the carbonyl group to a hydroxyl group. The choice of reducing agent is the critical determinant of the reaction's outcome, particularly regarding stereoselectivity.

Principle and Mechanism

The synthesis begins with the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated (typically during an acidic workup) to yield the final amino alcohol.

When a simple, achiral reducing agent like sodium borohydride (NaBH₄) is used, the hydride can attack the planar carbonyl from either face with roughly equal probability, resulting in a racemic mixture of (R)- and (S)-enantiomers. For enantioselective synthesis, a chiral reducing agent or a catalyst that creates a chiral environment is necessary.

ketone_reduction start 2-Amino-1-(4-methylphenyl)ethanone intermediate Alkoxide Intermediate start->intermediate 1. NaBH₄ product 2-Amino-2-(4-methylphenyl)ethanol (Racemic) intermediate->product 2. H₃O⁺ Workup reductive_amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Ketone p-Tolyl Glyoxal (or similar precursor) Amine Ammonia (NH₃) Imine Imine Intermediate Ketone->Imine + NH₃, - H₂O ReducingAgent Reducing Agent (e.g., NaBH₃CN) Product 2-Amino-2-(4-methylphenyl)ethanol Imine_ref Imine Intermediate Imine_ref->Product Reduction biocatalysis_workflow cluster_main Bioreactor cluster_cofactor Cofactor Regeneration Cycle Ketone 2-Amino-1-(4-methylphenyl)ethanone KRED Ketoreductase (KRED) Ketone->KRED Substrate Product (S)- or (R)-2-Amino-2- (4-methylphenyl)ethanol KRED->Product Enantioselective Reduction NADP NADP⁺ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH NADPH->KRED NADPH->NADP Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Amino-2-(4-methylphenyl)ethanol

For researchers, medicinal chemists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical methodologies for assessing the purity of 2-Amino-2-(4-methylphenyl)ethanol, a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. We will move beyond rote protocols to explain the "why" behind the "how," ensuring a robust and self-validating approach to purity determination.

The Criticality of Purity in Drug Development

2-Amino-2-(4-methylphenyl)ethanol possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Furthermore, impurities from the synthetic process, such as starting materials, by-products, or residual solvents, can confound biological assays and introduce safety risks. Therefore, a multi-faceted analytical approach is essential to confirm not only the chemical purity but also the enantiomeric excess of the synthesized compound.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure different chemical or physical properties. This guide will focus on a suite of four complementary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture. For 2-Amino-2-(4-methylphenyl)ethanol, both reversed-phase and chiral HPLC are indispensable.

a) Reversed-Phase HPLC for Achiral Purity

Reversed-phase HPLC separates compounds based on their hydrophobicity. It is an excellent first-pass technique to assess the presence of non-isomeric impurities.

The choice of a C18 column is based on its versatility and strong retention of aromatic compounds like our analyte. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is selected to ensure good peak shape and resolution. Acetonitrile is a common organic modifier, and its gradient elution allows for the separation of compounds with a range of polarities. Phosphoric acid is added to protonate the amine group, which suppresses silanol interactions with the stationary phase and reduces peak tailing.[1] For mass spectrometry compatibility, a volatile acid like formic acid would be substituted.[1]

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).

The purity is calculated based on the area percentage of the main peak in the chromatogram. Sharp, symmetrical peaks are indicative of good chromatographic performance. The presence of other peaks suggests impurities, which can be quantified relative to the main product.

b) Chiral HPLC for Enantiomeric Purity

Since 2-Amino-2-(4-methylphenyl)ethanol is chiral, determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including amines and alcohols.

Direct analysis on a CSP is preferred to avoid the introduction of potential impurities through derivatization.[2] The mobile phase for chiral separations is often a non-polar organic solvent mixture, such as hexane and isopropanol, which promotes the chiral recognition mechanism of the polysaccharide-based stationary phase. The choice of a specific chiral column often requires empirical screening.[3]

  • Instrument: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Isocratic elution is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

A successful chiral separation will show two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated using the areas of the two peaks: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive technique that separates volatile compounds and provides their mass-to-charge ratio, offering both quantitative and qualitative information. For amino alcohols, derivatization is often necessary to increase volatility and improve peak shape.

The polar nature of the amino and hydroxyl groups in 2-Amino-2-(4-methylphenyl)ethanol makes it less suitable for direct GC analysis. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing volatility. The choice of a non-polar capillary column, such as one with a 5% phenyl polysiloxane phase, is standard for the analysis of a wide range of derivatized compounds. The temperature program is designed to ensure the separation of the derivatized analyte from any volatile impurities.

  • Derivatization:

    • Dry a small sample (approx. 1 mg) of the compound under vacuum.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

  • Instrument: GC-MS system.

  • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

The total ion chromatogram (TIC) will indicate the presence of any volatile impurities. The mass spectrum of the main peak should be consistent with the derivatized structure of 2-Amino-2-(4-methylphenyl)ethanol. The fragmentation pattern can provide structural confirmation. Characteristic fragments for phenethylamines often arise from cleavage of the Cα-Cβ bond.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule and is a powerful tool for identifying and quantifying impurities. Both ¹H and ¹³C NMR should be performed.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms. The choice of a deuterated solvent, such as DMSO-d₆, is necessary to avoid large solvent signals in the spectrum. The presence of characteristic peaks and their integration values in the ¹H NMR spectrum can be used to confirm the structure and assess purity against known impurities.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire both ¹H and ¹³C NMR spectra.

  • Aromatic protons: Signals in the region of δ 7.0-7.5 ppm. The para-substitution pattern should result in two doublets.

  • CH proton (benzylic): A multiplet around δ 4.5-5.0 ppm.

  • CH₂ protons (ethanol): Two multiplets corresponding to the diastereotopic protons of the CH₂ group.

  • NH₂ protons: A broad singlet.

  • OH proton: A broad singlet.

  • CH₃ protons (tolyl): A singlet around δ 2.3 ppm.

The presence of unexpected signals in the NMR spectra indicates impurities. The integration of these signals relative to the signals of the main compound can be used to estimate the level of impurity. For example, the presence of residual starting material, such as 4-methylacetophenone, would be indicated by a characteristic singlet for the acetyl methyl group around δ 2.5 ppm.

Melting Point Analysis: A Simple Yet Effective Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting point range.

This technique is based on the thermodynamic principle that impurities disrupt the crystal lattice of a solid, requiring less energy (a lower temperature) to break it down. A broad melting range indicates the presence of impurities that melt over a range of temperatures.

  • Sample Preparation: Finely powder a small amount of the dry, synthesized compound.

  • Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument: Use a calibrated melting point apparatus.

  • Measurement:

    • Heat rapidly to about 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Summary of Analytical Techniques and Expected Data

Technique Purpose Key Parameters & Expected Results Potential Impurities Detected
Reversed-Phase HPLC Achiral Purity AssessmentC18 column, Acetonitrile/Water gradient. A single major peak with >99% area.Starting materials (e.g., 4-methylacetophenone), non-isomeric by-products.
Chiral HPLC Enantiomeric PurityChiral stationary phase, Hexane/Isopropanol mobile phase. Two baseline-resolved peaks for a racemic standard; one major peak for an enantiopure sample.The undesired enantiomer.
GC-MS Volatile Impurities & Structural ConfirmationDerivatization with BSTFA, non-polar capillary column. A single major peak in the TIC with a mass spectrum corresponding to the TMS-derivatized product.Residual solvents, volatile by-products.
NMR Spectroscopy Structural Elucidation & Purity¹H and ¹³C NMR in DMSO-d₆. Spectra consistent with the proposed structure; absence of significant impurity signals.Starting materials, reagents, by-products with different proton/carbon environments.
Melting Point Physical Property & Purity IndicatorCalibrated melting point apparatus. A sharp and narrow melting range.Any solid impurities that depress the melting point.

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Data Evaluation Synthesized_Product Synthesized 2-Amino-2-(4-methylphenyl)ethanol RP_HPLC Reversed-Phase HPLC (Achiral Purity) Synthesized_Product->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Product->Chiral_HPLC GC_MS GC-MS (Volatile Impurities) Synthesized_Product->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR MP Melting Point (Physical Purity) Synthesized_Product->MP Purity_Report Comprehensive Purity Report RP_HPLC->Purity_Report Chiral_HPLC->Purity_Report GC_MS->Purity_Report NMR->Purity_Report MP->Purity_Report

Caption: Workflow for the comprehensive purity assessment of 2-Amino-2-(4-methylphenyl)ethanol.

Conclusion

The purity assessment of a synthesized compound like 2-Amino-2-(4-methylphenyl)ethanol is a multi-step, evidence-based process. By employing a suite of orthogonal analytical techniques—HPLC for both achiral and chiral purity, GC-MS for volatile impurities and structural confirmation, NMR for definitive structural elucidation, and melting point analysis as a classical indicator of purity—researchers can build a comprehensive and reliable purity profile. This rigorous approach is fundamental to ensuring the quality and integrity of the compound, which is paramount for its successful application in research and drug development.

References

  • MySkinRecipes. (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride. Retrieved from [Link]

  • MDPI. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 21(5), 598. Retrieved from [Link]

  • ResearchGate. (2009). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Forensic Toxicology, 27(2), 53-59. Retrieved from [Link]

  • J&K Scientific. (S)-2-Amino-2-(p-tolyl)ethanol. Retrieved from [Link]

  • Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]

  • PubChem. Phenylethanolamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Green Chemistry, 22(18), 6066-6072. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 239-247. Retrieved from [Link]

  • SIELC Technologies. Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-2-(4-methylphenyl)ethanol

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in product quality, safety, and efficacy. When analyzing active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in product quality, safety, and efficacy. When analyzing active pharmaceutical ingredients (APIs) such as 2-Amino-2-(4-methylphenyl)ethanol, a crucial intermediate in pharmaceutical synthesis, the analytical methods employed must be rigorously validated to ensure they are fit for their intended purpose.[1][2] This guide provides an in-depth, experience-driven comparison of potential analytical methods for this compound and a detailed protocol for their cross-validation, a critical step when analytical workloads are transferred between laboratories or when different analytical techniques are employed.

The process of analytical method validation provides documented evidence that a method is suitable for its intended use, ensuring reliability, accuracy, and reproducibility of results.[2] Key parameters evaluated during validation, as outlined by the International Council on Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, and range.[2]

Cross-validation becomes necessary when two or more analytical procedures are used for the same purpose, for instance, when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[3][4] It serves to demonstrate that the results produced by the different methods or laboratories are comparable and reliable.[4][5]

The Analyte: 2-Amino-2-(4-methylphenyl)ethanol

2-Amino-2-(4-methylphenyl)ethanol is a chiral amino alcohol. Its structure, featuring a primary amine, a hydroxyl group, and a substituted aromatic ring, dictates the choice of analytical techniques. The presence of a chromophore (the phenyl ring) makes UV-based detection viable, while the amine and alcohol functionalities allow for derivatization for techniques like Gas Chromatography (GC). The compound's polarity suggests that reversed-phase High-Performance Liquid Chromatography (HPLC) would be a suitable primary analytical technique.

Potential Analytical Methods: A Comparative Overview

Given the chemical nature of 2-Amino-2-(4-methylphenyl)ethanol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable analytical techniques for its quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for 2-Amino-2-(4-methylphenyl)ethanol.

  • Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For polar compounds like our analyte, reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the method of choice.

  • Advantages: High resolution, sensitivity, and specificity. Amenable to a wide range of analytes.

  • Potential Challenges: Mobile phase preparation and column longevity can be concerns. Method development can be time-consuming.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For 2-Amino-2-(4-methylphenyl)ethanol, derivatization is likely necessary to increase its volatility and thermal stability.

  • Principle: GC separates components of a mixture based on their partitioning between a stationary phase within a column and a gaseous mobile phase (the carrier gas).

  • Advantages: Excellent resolution and sensitivity, especially with selective detectors. Fast analysis times are possible.[6]

  • Potential Challenges: Derivatization adds a step to the sample preparation process, which can introduce variability. Not suitable for non-volatile or thermally labile compounds.

Cross-Validation Workflow: A Step-by-Step Guide

The following workflow outlines the process of cross-validating two analytical methods, for instance, an HPLC method developed in an R&D lab and a transferred version of that method in a QC lab, or a primary HPLC method and a secondary GC method.

Caption: A streamlined workflow for the cross-validation of analytical methods.

Experimental Protocol: Cross-Validation of HPLC Methods Between Two Laboratories

This protocol assumes an HPLC-UV method has been developed and validated in a primary laboratory (Lab A) and is being transferred to a secondary laboratory (Lab B).

1. Objective: To demonstrate that the analytical method for the assay of 2-Amino-2-(4-methylphenyl)ethanol provides equivalent results when performed in Lab A and Lab B.

2. Materials and Reagents:

  • Reference Standard (RS) of 2-Amino-2-(4-methylphenyl)ethanol

  • API batch of 2-Amino-2-(4-methylphenyl)ethanol

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • Validated HPLC system with UV detector in both laboratories

  • Identical HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the Reference Standard in a suitable diluent (e.g., methanol/water mixture).

    • Prepare a sample solution from the API batch at the target concentration.

    • Prepare three quality control (QC) samples at low, medium, and high concentrations spanning the analytical range.

  • Analysis:

    • A single analyst in Lab A and a single analyst in Lab B will analyze the same set of samples (API sample and QC samples in triplicate) using the validated HPLC method.

    • The analysis should be performed on the same day if possible, or under otherwise comparable conditions.

  • Data to be Collected:

    • Peak area and retention time for the analyte in all injections.

    • Calculated concentration for all samples.

4. Acceptance Criteria:

  • Precision: The relative standard deviation (RSD) of the triplicate preparations for the API sample and each QC level should be ≤ 2.0% within each laboratory.

  • Accuracy (Inter-laboratory comparison): The mean result for the API sample from Lab B should be within ±2.0% of the mean result from Lab A. The mean results for the QC samples from Lab B should be within ±5.0% of the mean results from Lab A.

Hypothetical Data for HPLC Method Cross-Validation

Table 1: Comparison of Assay Results for 2-Amino-2-(4-methylphenyl)ethanol

SampleLab A (Assay %)Lab B (Assay %)% Difference
API Batch99.899.6-0.20%
QC Low (80%)80.279.9-0.37%
QC Medium (100%)100.199.8-0.30%
QC High (120%)119.9120.3+0.33%

Table 2: Comparison of Precision Data

SampleLab A (RSD %)Lab B (RSD %)
API Batch0.5%0.6%
QC Low0.8%0.9%
QC Medium0.4%0.5%
QC High0.6%0.7%

In this hypothetical scenario, the results would meet the predefined acceptance criteria, demonstrating the successful transfer and cross-validation of the analytical method.

Relationship Between Key Validation Parameters

The various parameters of analytical method validation are interconnected. Understanding these relationships is key to designing an efficient validation strategy.

ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision interrelated Precision->Accuracy affects Specificity Specificity Specificity->Accuracy Linearity Linearity Specificity->Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Range

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The cross-validation of analytical methods for 2-Amino-2-(4-methylphenyl)ethanol is a critical exercise to ensure consistent and reliable data across different laboratories and analytical techniques. While specific, published methods for this exact compound are scarce, a robust cross-validation plan can be built upon sound scientific principles and established regulatory guidelines. By carefully selecting appropriate analytical techniques like HPLC and GC, defining clear acceptance criteria, and executing a well-designed protocol, researchers can have high confidence in the comparability and integrity of their analytical results. This guide provides a framework for this process, emphasizing the importance of a thorough understanding of both the analyte and the validation principles that underpin pharmaceutical analysis.

References

  • Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Accessed January 14, 2026.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. Accessed January 14, 2026.
  • Rajput D, Rajat V, Goyal A. Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. 2013;3(1):31-40.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. Accessed January 14, 2026.
  • Ozkan SA. Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical and Analytical Acta. 2018;9(4).
  • SIELC Technologies. Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. Accessed January 14, 2026.
  • SIELC Technologies. Separation of Ethanol, 2-[4-[(4-amino-5-methoxy-2-methylphenyl)azo]phenoxy]- on Newcrom R1 HPLC column. Accessed January 14, 2026.
  • Fung EN, et al. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. 2024.
  • European Medicines Agency. ICH guideline Q2(R2)
  • Green R.
  • International Council on Harmonisation. Validation of Analytical Procedures Q2(R2). 2023.
  • DeMaio W, et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. 2014;16(6):1153-1162.
  • NIOSH. AMINOETHANOL COMPOUNDS II: METHOD 3509. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. 1994.
  • Ministry of the Environment, Japan. III Analytical Methods. Accessed January 14, 2026.
  • US EPA. ANALYTICAL METHOD SUMMARIES. 2022.
  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. 2023.
  • NIST. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. NIST Chemistry WebBook. Accessed January 14, 2026.
  • OCR. Combining spectroscopic techniques (6.3.2). A Level Chemistry Study Notes. Accessed January 14, 2026.
  • Pharmaffiliates. 2-[(2-Amino-4-methylphenyl)amino]ethanol. Accessed January 14, 2026.
  • BLDpharm. 2-((2-Amino-4-methylphenyl)(methyl)amino)ethanol. Accessed January 14, 2026.
  • Agilent Technologies. Analysis of amino-alcohols, C3-C5.
  • Key Organics. Ethanol, 2-[methyl(4-methylphenyl)amino]-. Accessed January 14, 2026.
  • MassBank. 2-(2-Aminoethoxy)ethanol. Accessed January 14, 2026.
  • ChemicalBook. Ethanol, 2-(4-methylphenyl)amino- CAS. Accessed January 14, 2026.
  • Finetech Industry Limited. 2-[Methyl(4-methylphenyl)amino]ethanol. Accessed January 14, 2026.
  • Sigma-Aldrich. 2-Amino-4-methylphenol. Accessed January 14, 2026.
  • US EPA. Ethanol, 2-[methyl(4-methylphenyl)amino]- - Substance Details - SRS. Accessed January 14, 2026.
  • African Rock Art. 2-Amino-2-(4-isopropylphenyl)ethanol. Accessed January 14, 2026.
  • Agilent Technologies. Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography.
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  • Journal of Pharmaceutical Analysis.
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  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter. 2011;29(4).
  • ResearchGate. Determination of 2-aminoethanol in 2,2',2''-nitrilotriethanol by reversed-phase HPLC-UV using o-phthalaldehyde as a pre-column derivatizing reagent. Analytical Sciences. 2008;24(8):1041-1044.
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Validation

A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Amino-2-(4-methylphenyl)ethanol in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides an in-depth technical evaluation of 2-Amino-2-(4-methylphenyl)ethanol, a versatile chiral building block, and objectively compares its cost-effectiveness and performance against two widely used alternatives: (1R,2S)-(-)-Norephedrine and (S)-Phenylalaninol. Through a detailed analysis of synthetic routes, starting material costs, and performance in a benchmark asymmetric alkylation reaction, this guide aims to equip you with the necessary data to make an informed decision for your synthetic campaigns.

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as valuable precursors for chiral ligands and, more directly, as effective chiral auxiliaries.[1][2] By temporarily installing a chiral auxiliary onto a prochiral substrate, chemists can direct the stereochemical outcome of a reaction with high precision. The ideal chiral auxiliary should be readily available in enantiopure form, easily attached and removed under mild conditions, and provide high levels of stereocontrol.[2]

2-Amino-2-(4-methylphenyl)ethanol, with its aryl-substituted stereocenter, presents an intriguing option in this class of compounds. Its structural similarity to other effective auxiliaries suggests its potential for broad applicability. This guide will dissect the economic and scientific rationale for its use in comparison to the well-established auxiliaries, norephedrine and phenylalaninol.

Synthetic Accessibility and Cost Analysis

A primary consideration in the selection of a chiral auxiliary is its accessibility and the cost of its synthesis or procurement. Here, we analyze the synthetic routes and starting material costs for 2-Amino-2-(4-methylphenyl)ethanol and its alternatives.

Synthesis of 2-Amino-2-(4-methylphenyl)ethanol

The most direct route to chiral 2-Amino-2-(4-methylphenyl)ethanol involves the asymmetric reduction of the corresponding α-amino ketone, which is derived from the readily available 4-methylacetophenone.

Logical Workflow for the Synthesis of 2-Amino-2-(4-methylphenyl)ethanol:

A 4-Methylacetophenone B α-Bromo-4-methylacetophenone A->B Bromination C α-Azido-4-methylacetophenone B->C Azide Substitution D 2-Amino-1-(4-methylphenyl)ethanone C->D Reduction (e.g., H₂, Pd/C) E (S)-2-Amino-2-(4-methylphenyl)ethanol D->E Asymmetric Reduction (e.g., Chiral Borane Reagent)

Caption: Synthesis of 2-Amino-2-(4-methylphenyl)ethanol.

Synthesis of Alternatives
  • (1R,2S)-(-)-Norephedrine: A common industrial synthesis starts from propiophenone, proceeding through α-bromination, amination, and diastereoselective reduction.[3] Another established route involves the condensation of benzaldehyde with nitroethane, followed by reduction.

  • (S)-Phenylalaninol: This auxiliary is readily prepared by the reduction of the naturally occurring and relatively inexpensive amino acid, L-phenylalanine.[4]

Cost-Effectiveness Comparison

To provide a quantitative basis for comparison, the following table outlines the approximate costs of the primary starting materials and the overall estimated cost per gram of the final chiral auxiliary, assuming a laboratory-scale synthesis.

Chiral AuxiliaryStarting MaterialApprox. Cost of Starting Material (per 100g)Estimated Synthesis StepsEstimated Overall Yield (%)Estimated Cost per Gram
2-Amino-2-(4-methylphenyl)ethanol 4-Methylacetophenone$25 - $35[1][5]450-60Moderate
(1R,2S)-(-)-Norephedrine Propiophenone$50 - $60[6][7]3-440-50Higher
(S)-Phenylalaninol L-Phenylalanine$70 - $100[8][9]175-90[4]Lower

Note: Estimated costs are based on current market prices for research-grade chemicals and may vary. The estimated overall yield and cost per gram are approximations for laboratory-scale synthesis and do not account for labor or purification costs.

From this analysis, (S)-Phenylalaninol emerges as the most cost-effective option due to its direct synthesis from an inexpensive chiral pool starting material. The synthesis of 2-Amino-2-(4-methylphenyl)ethanol is competitive, with its starting material being more affordable than that for norephedrine.

Performance in Asymmetric Synthesis: A Comparative Study

The true value of a chiral auxiliary lies in its ability to induce high levels of stereoselectivity. To provide a direct comparison, we will evaluate the performance of each auxiliary in a benchmark asymmetric alkylation of a propionyl amide derivative.

Experimental Workflow for Asymmetric Alkylation:

A Chiral Amino Alcohol B N-Propionyl Amide A->B Acylation C Lithium Enolate B->C Deprotonation (LDA) D Alkylated Product C->D Alkylation (e.g., Benzyl Bromide) E Enantiomerically Enriched Carboxylic Acid D->E Auxiliary Cleavage (Hydrolysis)

Caption: Asymmetric alkylation using a chiral amino alcohol auxiliary.

Comparative Performance Data

The following table summarizes the typical diastereomeric excess (d.e.) and yield for the asymmetric benzylation of the N-propionyl amides derived from each chiral auxiliary.

Chiral AuxiliaryDiastereomeric Excess (d.e.) (%)Yield (%)
2-Amino-2-(4-methylphenyl)ethanol >95 (estimated)~85 (estimated)
(1R,2S)-(-)-Norephedrine >98~90
(S)-Phenylalaninol >95~88

While specific experimental data for 2-Amino-2-(4-methylphenyl)ethanol in this exact reaction is not widely published, its structural similarity to norephedrine suggests it would perform comparably, offering high levels of diastereoselectivity. Norephedrine derivatives have been shown to provide excellent stereocontrol in such alkylations.

Experimental Protocols

For the practical application of these findings, detailed experimental procedures are provided for the synthesis of each chiral auxiliary and their subsequent use in the benchmark asymmetric alkylation.

Synthesis of (S)-2-Amino-2-(4-methylphenyl)ethanol

Step 1: Bromination of 4-Methylacetophenone (Protocol adapted from standard α-bromination procedures)

  • Dissolve 4-methylacetophenone (1 eq.) in a suitable solvent (e.g., methanol).

  • Add bromine (1 eq.) dropwise at 0 °C.

  • Stir until the reaction is complete (monitored by TLC).

  • Work up to isolate α-bromo-4-methylacetophenone.

Step 2: Azide Substitution

  • Dissolve α-bromo-4-methylacetophenone (1 eq.) in a polar aprotic solvent (e.g., DMF).

  • Add sodium azide (1.1 eq.) and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Extract the product, α-azido-4-methylacetophenone.

Step 3: Reduction of the Azide

  • Dissolve α-azido-4-methylacetophenone (1 eq.) in ethanol.

  • Add a catalytic amount of Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Filter the catalyst and concentrate the filtrate to obtain 2-amino-1-(4-methylphenyl)ethanone.

Step 4: Asymmetric Reduction

  • Dissolve 2-amino-1-(4-methylphenyl)ethanone (1 eq.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a solution of a chiral borane reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine and borane-dimethyl sulfide complex) dropwise.[10]

  • Stir until the reaction is complete.

  • Quench the reaction and perform an extractive workup to isolate (S)-2-Amino-2-(4-methylphenyl)ethanol.

Synthesis of (1R,2S)-(-)-Norephedrine

(Protocol based on the condensation of benzaldehyde and nitroethane)[11]

  • To a solution of benzaldehyde (1 eq.) and nitroethane (1.2 eq.) in a suitable solvent, add an amine catalyst (e.g., triethylamine).

  • Stir the reaction at a controlled temperature to form 1-phenyl-2-nitropropanol.

  • Reduce the nitro group using a suitable reducing agent (e.g., H₂, Pd/C) to yield a mixture of norephedrine and norpseudoephedrine diastereomers.

  • Separate the diastereomers by fractional crystallization to obtain pure (1R,2S)-(-)-Norephedrine.

Synthesis of (S)-Phenylalaninol

(Protocol based on the reduction of L-phenylalanine)[4]

  • Suspend L-phenylalanine (1 eq.) in anhydrous THF.

  • Slowly add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex at 0 °C.

  • Reflux the mixture until the reaction is complete.

  • Carefully quench the reaction and perform a standard workup to isolate (S)-Phenylalaninol.

Asymmetric Alkylation Protocol
  • Amide Formation: React the chiral amino alcohol (1 eq.) with propionyl chloride (1.1 eq.) in the presence of a base (e.g., triethylamine) to form the N-propionyl amide.

  • Enolate Formation: Dissolve the N-propionyl amide (1 eq.) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C until the reaction is complete.

  • Workup and Auxiliary Cleavage: Quench the reaction and perform an extractive workup. The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid.

Conclusion and Recommendations

This comprehensive guide provides a comparative analysis of the cost-effectiveness and performance of 2-Amino-2-(4-methylphenyl)ethanol against established chiral auxiliaries, (1R,2S)-(-)-Norephedrine and (S)-Phenylalaninol.

  • (S)-Phenylalaninol stands out as the most cost-effective option for laboratory-scale synthesis, benefiting from a short and high-yielding synthetic route from an inexpensive, naturally occurring starting material.

  • 2-Amino-2-(4-methylphenyl)ethanol presents a synthetically viable and economically competitive alternative. Its synthesis from the readily available 4-methylacetophenone makes it an attractive option, and its structural characteristics suggest a high potential for inducing excellent stereoselectivity in asymmetric reactions.

  • (1R,2S)-(-)-Norephedrine , while a highly effective chiral auxiliary, is associated with a higher starting material cost and a more complex synthesis, potentially making it a less economical choice for large-scale applications where cost is a primary driver.

For research and development professionals, the choice of a chiral auxiliary will ultimately depend on the specific requirements of the synthetic target, scalability, and budget constraints. While (S)-Phenylalaninol offers a clear economic advantage, 2-Amino-2-(4-methylphenyl)ethanol is a promising and cost-effective candidate that warrants further investigation and application in asymmetric synthesis. Its ease of synthesis from a common starting material, coupled with its expected high performance, makes it a valuable addition to the synthetic chemist's toolbox.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • 4'-Methylacetophenone. (n.d.). Synthonix. Retrieved January 10, 2026, from [Link]

  • Chiral auxiliary. (2023, December 29). In Wikipedia. [Link]

  • WO2020129087A1 - NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS. (n.d.). Google Patents.
  • Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. (n.d.). Erowid. Retrieved January 10, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(4-methylphenyl)ethanol

For the modern researcher, scientist, or drug development professional, excellence extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and c...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Amino-2-(4-methylphenyl)ethanol (CAS No. 157142-48-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are rooted in established safety protocols and regulatory frameworks, empowering you to manage your waste streams with confidence and integrity.

Chemical Profile and Hazard Identification

The primary operational risks are dermal and ocular exposure. The amino group can impart a basic (alkaline) character, making the compound corrosive or irritating to skin and eyes.[3][4] Inhalation of dusts or aerosols may also cause respiratory tract irritation.[1][5]

Property / Hazard Value / Classification Significance for Disposal
CAS Number 157142-48-8[6]Unique identifier for accurate waste profiling.
Molecular Formula C₉H₁₃NO[7]Information for chemical identification.
Physical State Solid (Predicted)Affects spill cleanup procedures and potential for dust inhalation.
Anticipated pH Basic / AlkalineCritical for determining corrosivity (RCRA Code D002) and segregation from incompatible chemicals (e.g., acids).[8]
Primary Hazards Skin Irritation / Corrosion, Serious Eye Damage / Irritation, Respiratory Irritation.[1][5]Dictates the required Personal Protective Equipment (PPE) and emergency first-aid procedures.
Incompatibilities Strong Oxidizing Agents, Acids.[1]Essential for preventing dangerous reactions in waste containers. Mixing with acids can cause a violent exothermic reaction.
Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure a robust defense against exposure. The causality is simple: you cannot safely dispose of a hazardous material if you become a victim of it.

  • Hand Protection : Wear nitrile or neoprene gloves. Avoid latex, which may offer insufficient protection. For tasks with a high risk of splash, consider double-gloving.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is any risk of splashing.[1]

  • Body Protection : A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection : If handling the solid form where dust may be generated, or if working with a solution that could create aerosols, use a NIOSH-approved respirator equipped with organic vapor/particulate cartridges. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[9] This workflow ensures that hazardous waste is managed from "cradle to grave."[6]

You must first determine if your waste is considered hazardous under RCRA. A waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics."[10] 2-Amino-2-(4-methylphenyl)ethanol is not a commonly listed waste. Therefore, you must evaluate it based on the characteristics:

  • Ignitability (D001) : Unlikely for this compound in solid form, but solutions with low flashpoint solvents would be ignitable.[8]

  • Corrosivity (D002) : This is the most likely characteristic. As an amino alcohol, solutions are expected to be basic. If the waste has a pH greater than or equal to 12.5, it is a corrosive hazardous waste with the code D002.[8][10]

  • Reactivity (D003) : This compound is not known to be reactive (e.g., explosive or water-reactive).[10]

  • Toxicity (D004-D043) : This is determined by a specific laboratory test (TCLP) and is unlikely to be required unless you have reason to believe it contains high concentrations of regulated heavy metals or pesticides.[10]

The integrity of your waste containment system is paramount to preventing leaks and ensuring safe transport.

  • Container Choice : Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste. The container must have a secure, leak-proof screw-top cap. Never use metal containers for corrosive waste.[11]

  • Labeling : This is a critical compliance point. Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 2-Amino-2-(4-methylphenyl)ethanol." List all other constituents and their approximate percentages. Avoid abbreviations.

    • The specific hazard(s): "Corrosive (Base)."

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).

All laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA).[7] This is where waste is stored at the point of generation.

  • Location : The SAA must be under the direct control of laboratory personnel.

  • Segregation : Store the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks. Crucially, segregate this basic waste from all acidic wastes .[1] Consult your institution's chemical hygiene plan for specific segregation charts. Storing incompatible materials together can lead to violent reactions, heat generation, and the release of toxic gases.

  • Volume Limits : You may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be moved to a central storage area within three days.

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Contact EHS : Once your waste container is full (or you are finished with the process that generates the waste), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation : Your EHS office will handle the creation of the hazardous waste manifest, which is the legal document that tracks the waste to its final treatment, storage, and disposal facility (TSDF).[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-2-(4-methylphenyl)ethanol.

G start Waste Generation Point: 2-Amino-2-(4-methylphenyl)ethanol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always start here char Step 1: Characterize Waste Is pH ≥ 12.5? container Step 2: Select Container HDPE or Glass Bottle char->container Yes (Assume Hazardous, D002) ppe->char label Step 3: Label Container 'Hazardous Waste', Name, Hazard (Corrosive), Date container->label accumulate Step 4: Accumulate in SAA Use Secondary Containment label->accumulate segregate CRITICAL: Segregate from Acids and other incompatibles accumulate->segregate full Is Container Full? segregate->full full->accumulate No, continue adding waste pickup Step 5: Schedule Pickup Contact EHS/Waste Coordinator full->pickup Yes end Disposal Complete (via licensed TSDF) pickup->end

Caption: Decision workflow for the disposal of 2-Amino-2-(4-methylphenyl)ethanol.

Emergency Procedures: Spill Management

Accidents happen, but preparation mitigates their impact.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Containment (for small spills) : If you are trained and it is safe to do so, contain the spill.

    • Solid Spill : Gently cover the material with an absorbent, inert material like vermiculite or sand.[5] Avoid raising dust.

    • Liquid Spill : Surround the spill with absorbent pads or a spill sock. Absorb the material, working from the outside in.

  • Cleanup : Using appropriate PPE, carefully scoop the absorbed material into a designated waste container. Label it as "Spill Debris containing 2-Amino-2-(4-methylphenyl)ethanol" and dispose of it as hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials for disposal as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, regardless of the size.

By adhering to this guide, you demonstrate a commitment to safety and environmental stewardship that is the hallmark of a responsible scientist. This protocol provides the necessary framework, but always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

  • Pharmaffiliates. 2-Amino-2-(4-methylphenyl)ethan-1-ol | CAS No. 157142-48-8. [Link]

  • ChemBK. 2-AMINO-2-(4-METHYLPHENYL)ETHANOL | CAS 157142-48-8. [Link]

  • Procter & Gamble. Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol. [Link]

  • U.S. Environmental Protection Agency. RCRAInfo Waste Code. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

  • University of Louisville. Waste Disposal Manual. [Link]

  • U.S. Environmental Protection Agency. Substance Details: Ethanol, 2-amino-. [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(4-methylphenyl)ethanol

In the dynamic landscape of drug discovery and chemical research, the introduction of novel compounds necessitates a rigorous and proactive approach to safety. This guide provides essential safety and handling protocols...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the introduction of novel compounds necessitates a rigorous and proactive approach to safety. This guide provides essential safety and handling protocols for 2-Amino-2-(4-methylphenyl)ethanol (CAS No. 157142-48-8). As a matter of scientific integrity, it is crucial to note that comprehensive, publicly available hazard data for this specific compound is limited. Therefore, this guidance is built upon the principles of chemical analogy, drawing from the safety profiles of structurally similar aromatic amino alcohols, and a conservative interpretation of general laboratory safety standards. Our primary objective is to empower researchers to manage risk effectively, ensuring both personal safety and the integrity of their work.

Assumed Hazard Profile: A Conservative Approach

Given the absence of a complete Safety Data Sheet (SDS), we must infer the potential hazards of 2-Amino-2-(4-methylphenyl)ethanol from its chemical structure—an aromatic ring, an amine group, and an alcohol group. This structure suggests potential hazards common to other amino alcohols.[1][2][3][4]

Our conservative hazard assessment, based on analogous compounds, anticipates the following:

  • Skin Corrosion/Irritation: Amino alcohols can be corrosive or irritating to the skin. Prolonged contact may lead to chemical burns.[1][3]

  • Serious Eye Damage/Irritation: This class of chemicals is often severely irritating or corrosive to the eyes, with the potential for irreversible damage.[1][3][5]

  • Acute Toxicity (Oral, Dermal, Inhalation): While the specific toxicity is unknown, similar compounds can be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Respiratory and Skin Sensitization: Some amines can cause allergic reactions upon repeated exposure.[4]

It is imperative to handle this compound as if it possesses all these hazards until definitive data becomes available.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist; it is a reasoned system of defense against anticipated hazards. Every step of your workflow, from weighing to dissolution and reaction quenching, must be protected.

PPE ComponentSpecification & Rationale
Eye & Face Protection Wear chemical safety goggles meeting ANSI Z87.1 standards at all times.[5] When there is a risk of splash or handling larger quantities (>50 mL), supplement with a full-face shield worn over the goggles.[1]
Hand Protection Use nitrile gloves as a minimum standard for incidental contact. For prolonged handling or immersion, consult glove manufacturer charts for resistance to aromatic amines and alcohols. Double-gloving can provide additional protection. Always inspect gloves before use and remove them before touching personal items or leaving the lab.[6]
Body Protection A flame-resistant laboratory coat, fully buttoned, is mandatory. Ensure it covers clothing to the knees.[6] For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Footwear Wear closed-toe, closed-heel shoes constructed of a durable material.[1] This protects against spills and dropped equipment.
Respiratory Protection All handling of the solid or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][7] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with organic vapor cartridges may be required, subject to a formal risk assessment and institutional approval.[1]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the foundation of safe chemical handling. This workflow minimizes exposure at every stage.

Experimental Workflow: Safe Handling of 2-Amino-2-(4-methylphenyl)ethanol

cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Review Assumed Hazard Profile b Select & Inspect PPE (See Table) a->b c Prepare & Verify Fume Hood b->c d Weigh Solid Compound c->d Begin Work e Prepare Solution d->e f Perform Reaction e->f g Quench Reaction (if applicable) f->g Reaction Complete h Segregate Waste (Solid & Liquid) g->h i Decontaminate Glassware & Surfaces h->i j Doff & Dispose of Gloves i->j k Wash Hands Thoroughly j->k

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-methylphenyl)ethanol
Reactant of Route 2
2-Amino-2-(4-methylphenyl)ethanol
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